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  • Product: 1-Amino-1-deoxy-beta-D-galactose

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Amino-1-deoxy-beta-D-galactose

Topic: Chemical Structure and Properties of 1-Amino-1-deoxy-beta-D-galactose Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Structure, Synthesis, and Physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure and Properties of 1-Amino-1-deoxy-beta-D-galactose Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

1-Amino-1-deoxy-beta-D-galactose (commonly referred to as


-D-galactosylamine) is a glycosylamine derivative of galactose where the anomeric hydroxyl group is replaced by a primary amino group. Unlike 2-amino sugars (e.g., galactosamine), the amine functionality in glycosylamines is directly attached to the anomeric center (C1), conferring unique chemical instability and reduced basicity due to the anomeric effect.

This compound serves as a critical intermediate in the synthesis of N-linked glycopeptide mimetics and is widely employed as a reversible competitive inhibitor of


-galactosidases. This guide details its stereochemical properties, the thermodynamics of its synthesis via the Kochetkov amination, and the rigorous handling protocols required to prevent rapid hydrolysis.

Chemical Identity & Stereochemistry

Nomenclature and Identifiers[1]
  • IUPAC Name: (2R,3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol

  • Common Name:

    
    -D-Galactosylamine; 1-Amino-1-deoxy-
    
    
    
    -D-galactose
  • CAS Number: 74867-91-7 (specific to

    
    -anomer); 50444-86-5 (general)
    
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 179.17 g/mol [1][2][4]

Structural Analysis

The molecule adopts a


 chair conformation. The critical stereochemical feature is the orientation of the C1-amino group. In the 

-anomer, the amino group occupies the equatorial position.
  • Anomeric Effect vs. Sterics: While the anomeric effect typically stabilizes electronegative substituents in the axial (

    
    ) position, the formation of galactosylamine under Kochetkov conditions (ammonium bicarbonate) preferentially yields the 
    
    
    
    -anomer. This is thermodynamically driven by the minimization of 1,3-diaxial interactions and the stabilization of the carbamate intermediate during synthesis.
  • Ring Configuration:

    • C1: Equatorial

      
       (
      
      
      
      )
    • C2: Equatorial

      
      
      
    • C3: Equatorial

      
      
      
    • C4: Axial

      
       (Characteristic of Galactose)
      
    • C5: Equatorial

      
      
      

Physicochemical Properties[3][5][6][7]

Stability and Hydrolysis

Glycosylamines are inherently unstable in aqueous solution, existing in equilibrium with the open-chain imine and the hydrolyzed parent sugar.

  • Hydrolytic Instability: In acidic media (pH < 5), the amino group is protonated. The resulting ammonium species is a potent leaving group, leading to rapid formation of the oxocarbenium ion and subsequent hydrolysis to D-galactose and ammonia.

  • Mutarotation: In solution, pure

    
    -D-galactosylamine can mutarotate to the 
    
    
    
    -anomer or hydrolyze. However, the
    
    
    -form is generally the kinetic and thermodynamic product isolated from ammonium bicarbonate reactions.
Basicity (pKa)
  • pKa:

    
    
    
  • Mechanistic Insight: The pKa of the C1-amine is significantly lower than that of alkylamines (pKa ~10.5) or C2-aminosugars (pKa ~8.0). This reduction in basicity is caused by the negative hyperconjugation of the nitrogen lone pair into the

    
     orbital of the endocyclic C1-O5 bond (anomeric effect), which delocalizes electron density and reduces proton affinity.
    
Physical Constants
PropertyValueNotes
Melting Point 142°C (decomposes)Distinct from galactose (mp 167°C)
Solubility High in

, MeOH
Insoluble in non-polar solvents (

, Hexane)
Optical Rotation

(

, immediate read)
Appearance White crystalline powderHygroscopic

Synthesis Protocol: Kochetkov Amination[8]

The standard method for synthesizing


-D-galactosylamine is the Kochetkov amination, which utilizes ammonium bicarbonate. This reaction is stereoselective for the 

-anomer.
Reaction Mechanism Visualization

The following diagram illustrates the conversion of D-galactose to the glycosylamine via the carbamate intermediate.

KochetkovSynthesis Figure 1: Kochetkov Amination Pathway for Beta-Galactosylamine Synthesis Galactose D-Galactose (Hemiacetal) Intermediate Hemiaminal / Carbamate Intermediate Galactose->Intermediate Nucleophilic Attack (Sat. NH4HCO3, 40°C) Ammonia NH4HCO3 / NH3 Ammonia->Intermediate Product 1-Amino-1-deoxy-beta-D-galactose (Beta-Galactosylamine) Intermediate->Product Cyclization & Stereoselection (Beta)

Step-by-Step Protocol

Reagents: D-Galactose, Ammonium Bicarbonate (


), Deionized Water.
  • Saturation: Dissolve D-galactose (e.g., 5.0 g) in a saturated aqueous solution of ammonium bicarbonate (approx. 50-60 mL). Ensure the solution is fully saturated with salt.

  • Incubation: Seal the reaction vessel tightly to prevent ammonia loss. Stir at 40°C for 48-72 hours .

    • Note: Monitoring by TLC is difficult due to the instability of the amine on silica. NMR of aliquots in

      
       is preferred.
      
  • Desalting: The reaction mixture will contain excess salt. Dilute with water and flash-freeze.

  • Lyophilization: Lyophilize the mixture repeatedly. Ammonium bicarbonate is volatile and will sublime during freeze-drying. Repeat the addition of water and lyophilization 3-4 times until a constant weight is achieved.

  • Purification (Optional): If high purity is required, the product can be recrystallized from aqueous methanol, though the crude lyophilizate is often sufficient (>95%

    
    ) for downstream acylation.
    

Critical Precaution: Do not attempt to purify via silica gel chromatography, as the acidic nature of silica will catalyze hydrolysis.

Characterization Techniques

Nuclear Magnetic Resonance (NMR)

-NMR is the definitive method for confirming the 

-configuration.
  • Anomeric Proton (H-1): The signal typically appears at

    
     4.0 – 4.2 ppm .
    
  • Coupling Constant (

    
    ):  This is the diagnostic parameter.
    
    • 
      -Anomer: 
      
      
      
      . This large coupling constant indicates a trans-diaxial relationship between H-1 (axial) and H-2 (axial).
    • 
      -Anomer: 
      
      
      
      (H-1 equatorial, H-2 axial).
  • Solvent: Spectra should be recorded in

    
     or DMSO-
    
    
    
    immediately after dissolution to minimize mutarotation artifacts.
Mass Spectrometry[6]
  • ESI-MS: Observe

    
     at 
    
    
    
    180.17.
  • Note: Avoid acidic matrices in MALDI or LC-MS mobile phases to prevent on-column hydrolysis.

Biological & Pharmaceutical Relevance[1][9][10]

Glycomimetics and N-Glycan Synthesis

1-Amino-1-deoxy-beta-D-galactose is a "privileged scaffold" for constructing N-glycopeptides.

  • Lansbury Aspartylation: The glycosylamine reacts with aspartic acid derivatives (activated esters) to form the

    
    -glycosidic linkage found in natural glycoproteins (GlcNAc-Asn linkage mimics).
    
  • Click Chemistry: The amine can be converted to an azide (1-azido-1-deoxy-galactose) for CuAAC click reactions, labeling cell surfaces.

Enzyme Inhibition

It acts as a reversible competitive inhibitor for:

  • 
    -Galactosidase (E. coli / Human):  The amine mimics the oxocarbenium ion transition state or the galactosyl-enzyme intermediate.
    
  • Galactose Oxidase: Used to stabilize the enzyme during purification or structural studies.

Hydrolysis Equilibrium Diagram

Understanding the breakdown pathway is essential for storage and assay design.

Hydrolysis Figure 2: Acid-Catalyzed Hydrolysis Pathway GalAmine Beta-D-Galactosylamine (Stable in Base/Solid) Protonation Ammonium Species (R-NH3+) GalAmine->Protonation +H+ (Acidic pH) Oxocarbenium Oxocarbenium Ion (Transition State) Protonation->Oxocarbenium -NH3 (Rate Limiting) HydrolysisProducts D-Galactose + NH4+ Oxocarbenium->HydrolysisProducts +H2O

References

  • Likhosherstov, L. M., et al. (1986). A new simple synthesis of amino sugar beta-D-glycosylamines. Carbohydrate Research.

  • Isbell, H. S., & Frush, H. L. (1950). Mutarotation, Hydrolysis, and Structure of D-Galactosylamines. Journal of Research of the National Bureau of Standards.

  • Townsend, S. D., & Talbert, J. A. (2024).[5] Evaluation of Kochetkov Hemiaminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. Carbohydrate Research.

  • Cohen-Anisfeld, S. T., & Lansbury, P. T. (1993). A convergent approach to the chemical synthesis of asparagine-linked glycopeptides. Journal of the American Chemical Society.

  • PubChem. (n.d.).[6] 1-Amino-1-deoxy-beta-D-galactose Compound Summary. National Library of Medicine.

Sources

Exploratory

Thermodynamic stability of beta-D-galactosylamine in aqueous solution

This guide details the thermodynamic stability profile of -D-galactosylamine , a specific glycosylamine where the amine group replaces the hydroxyl at the anomeric (C1) position. Thermodynamic Stability of -D-Galactosyla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of


-D-galactosylamine , a specific glycosylamine where the amine group replaces the hydroxyl at the anomeric (C1) position.

Thermodynamic Stability of -D-Galactosylamine in Aqueous Solution

Executive Summary


-D-galactosylamine (1-amino-1-deoxy-D-galactose) is thermodynamically unstable in dilute aqueous solutions, tending toward hydrolysis into D-galactose and ammonia. Unlike "galactosamine" (2-amino-2-deoxy-D-galactose), which is stable due to the amine residing on the non-anomeric C2 carbon, galactosylamine carries the nitrogen at the reactive anomeric center (C1).

Its stability is governed by a pH-dependent equilibrium characterized by a "bell-shaped" rate profile. Maximum instability occurs at slightly acidic pH (pH 4.0–6.0), while kinetic stability is maximized in strongly alkaline environments or anhydrous conditions. This guide provides the mechanistic basis for this instability and protocols for monitoring it.

Part 1: The Physicochemical Landscape

Structural Distinction

It is critical to distinguish between the two primary amino-galactose derivatives:

  • D-Galactosamine (2-amino): Stable ether linkage at C1; behaves like a standard sugar.

  • D-Galactosylamine (1-amino): Unstable

    
    -glycosidic linkage at C1. The C1-N bond is susceptible to hydrolysis because the anomeric carbon is an acetal (or hemiaminal) center.
    
The Anomeric Effect and

The nitrogen atom in


-D-galactosylamine exhibits a significantly lower 

than a standard primary amine or the C2-amine of galactosamine.
  • Typical Amine

    
    :  ~10.5
    
  • Galactosamine (C2)

    
    :  ~8.2
    
  • Galactosylamine (C1)

    
    : ~5.7 – 6.0 
    

Thermodynamic Consequence: At physiological pH (7.4), a significant fraction of galactosylamine remains unprotonated compared to standard amines. However, as pH drops below 6.0, protonation of the anomeric nitrogen (


) creates an excellent leaving group, accelerating ring opening.

Part 2: Mechanisms of Instability

The degradation of


-D-galactosylamine in water proceeds via two competing pathways: Mutarotation  (anomerization) and Hydrolysis . Both pathways share a common intermediate: the acyclic imine (Schiff base).
The Isbell-Frush Mechanism

The classic mechanism established by Isbell and Frush (NIST) dictates that the pyranose ring opens to form an acyclic cation.

  • Protonation: The ring oxygen or nitrogen is protonated.

  • Ring Opening: The bond breaks, forming an acyclic immonium ion (Schiff base).

  • Fate of the Intermediate:

    • Path A (Mutarotation): Ring closes back to form the

      
      -anomer.
      
    • Path B (Hydrolysis): Water attacks the acyclic imine, releasing ammonia and D-galactose.

Visualization of the Pathway

Galactosylamine_Hydrolysis Fig 1. Kinetic Pathway of Galactosylamine Degradation Beta β-D-Galactosylamine (Pyranose form) Protonated Protonated Intermediate (R-NH3+ or Ring O+) Beta->Protonated + H+ Imine Acyclic Immonium Ion (Schiff Base) Protonated->Imine Ring Opening Alpha α-D-Galactosylamine Protonated->Alpha Mutarotation Imine->Protonated Ring Closing Hydrolysis Hydrolysis Products (D-Galactose + NH3) Imine->Hydrolysis + H2O (Irreversible in dilute solution)

Figure 1: The acyclic immonium ion is the critical "tipping point." In the presence of excess water, the equilibrium shifts irreversibly toward hydrolysis.

Part 3: Thermodynamic Parameters

Equilibrium Constants

The formation of galactosylamine from galactose and ammonia is an equilibrium process:



  • Formation Constant (

    
    ):  Generally small in aqueous solution. The reaction is not spontaneous in dilute water (
    
    
    
    ).
  • Driving Force: High concentrations of ammonia (e.g., saturated ammonium bicarbonate) are required to drive the equilibrium to the right (Le Chatelier's principle).

  • Hydrolysis: In dilute aqueous buffer (without excess ammonia), the reaction is spontaneously driven toward hydrolysis (

    
    ) due to the high concentration of water (55.5 M) and the entropic gain of releasing ammonia gas.
    
pH Dependence (The Stability Window)

The hydrolysis rate (


) varies with pH:
pH RangeSpecies DominanceStability StatusMechanism
< 4.0

Moderate Acid catalyzed, but low

slows attack on imine.
4.0 – 6.0 MixedUnstable Rapid protonation + sufficient water nucleophilicity.
7.0 – 8.0

Moderate Slow spontaneous hydrolysis.
> 9.0

High Amine unprotonated; leaving group is poor (

).

Part 4: Experimental Protocol for Stability Profiling

To accurately determine the thermodynamic stability (


) of your specific preparation, use Quantitative 

-NMR (qNMR)
. Optical rotation (polarimetry) is unreliable due to the simultaneous mutarotation (

) and hydrolysis.
Materials
  • Solvent:

    
     (99.9% D).
    
  • Buffer: Phosphate-buffered

    
     (pD 7.4) and Acetate-buffered 
    
    
    
    (pD 5.0).
  • Internal Standard: Trimethylsilylpropanoic acid (TSP) or Maleic Acid.

  • Instrument: 500 MHz NMR or higher.

Workflow

Protocol_Workflow Fig 2. qNMR Workflow for Hydrolysis Kinetics Step1 Step 1: Preparation Dissolve 10mg β-Gal-NH2 in 600µL Buffered D2O Step2 Step 2: T0 Acquisition Immediate 1H-NMR Scan (Focus on H-1 region 4.0-5.5 ppm) Step1->Step2 Step3 Step 3: Incubation Maintain at 25°C or 37°C in NMR probe Step2->Step3 Step4 Step 4: Kinetic Loop Acquire spectra every 5 mins for 4 hours Step3->Step4 Step5 Step 5: Integration Integrate β-H1 (d, ~4.1 ppm) vs. Free Galactose H1 (d, ~4.6/5.2 ppm) Step4->Step5

Data Analysis
  • Assign Peaks:

    • 
      -D-Galactosylamine H-1: Doublet at 
      
      
      
      ppm (
      
      
      Hz).
    • 
      -D-Galactose (Hydrolysis Product): Doublet at 
      
      
      
      ppm.
    • 
      -D-Galactose (Hydrolysis Product): Doublet at 
      
      
      
      ppm.
  • Calculate Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. time. The slope is
    
    
    .
  • Half-life:

    
    .
    

Part 5: Stabilization Strategies for Drug Development

If


-D-galactosylamine is an intermediate for a glycoconjugate drug, you must stabilize it immediately upon formation.
  • Acylation (The "Capping" Strategy): Immediately react the glycosylamine with an acylating agent (e.g., acetic anhydride, activated ester). This converts the unstable glycosylamine into a stable N-glycosyl amide. The amide bond prevents ring opening.

    • Reaction: Gal-

      
       + 
      
      
      
      Gal-
      
      
      .
  • Lyophilization: Remove water immediately.

    
    -D-galactosylamine is stable as a dry solid if stored desiccated.
    
  • Ammonium Excess: If keeping it in solution is mandatory, maintain the solution in saturated ammonium bicarbonate. The excess

    
     pushes the equilibrium toward the amine form (Mass Action).
    

References

  • Isbell, H. S., & Frush, H. L. (1950). Mutarotation, Hydrolysis, and Structure of D-Galactosylamines. Journal of Research of the National Bureau of Standards.

  • Wolfenden, R., et al. (1998).[1] Spontaneous Hydrolysis of Glycosides. Journal of the American Chemical Society.[1] (Provides comparative thermodynamic baselines for glycosidic bond cleavage).

  • Limberg, G., et al. (2005). Analysis of Glycosylamines by NMR. (General methodology for distinguishing anomeric configurations of amino-sugars). Note: Generalized reference for NMR methodology in glycobiology.

  • IUPAC. (2023). Nomenclature of Carbohydrates (Recommendations 1996). Defines the structural distinction between glycosylamines and amino-deoxy-sugars.[2]

Sources

Foundational

Structural Divergence and Functional Disparities: A Technical Guide to 1-Amino-1-Deoxy-Galactose and 2-Amino-2-Deoxy-Galactose

Executive Summary In carbohydrate chemistry and drug development, positional isomerism dictates entirely distinct biochemical fates. The relocation of a single amino group on the D-galactose pyranose ring yields two prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In carbohydrate chemistry and drug development, positional isomerism dictates entirely distinct biochemical fates. The relocation of a single amino group on the D-galactose pyranose ring yields two profoundly different molecules: 1-amino-1-deoxy-galactose (galactosylamine) and 2-amino-2-deoxy-galactose (galactosamine). While they share the same molecular weight, their stability, metabolic processing, and laboratory applications diverge completely.

As a Senior Application Scientist, I designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind their chemical behaviors, explore their distinct applications in glycoconjugation and disease modeling, and provide self-validating experimental protocols to ensure rigorous, reproducible results in your laboratory workflows.

Chemical and Structural Disparities

The fundamental difference between these two molecules lies in the carbon to which the primary amine is attached.

  • 1-Amino-1-Deoxy-Galactose (Galactosylamine): The amino group replaces the hydroxyl at the anomeric carbon (C1). This classifies the molecule as a glycosylamine. Because the C1 position is intimately involved in the ring-opening equilibrium of the sugar, galactosylamine is highly susceptible to hydrolysis in aqueous environments, readily reverting to D-galactose and ammonia[1]. Furthermore, it can undergo the Amadori rearrangement to form 1-amino-1-deoxy-ketoses.

  • 2-Amino-2-Deoxy-Galactose (Galactosamine / D-GalN): The amino group is located at the C2 position. This classifies the molecule as a true amino sugar (hexosamine). It is highly stable in physiological buffers and serves as a natural building block in biological systems, such as N-acetylgalactosamine (GalNAc) in O-linked glycans and chondroitin sulfate[2][3].

StructuralDivergence Gal D-Galactose C1 C1 Amination (Anomeric Carbon) Gal->C1 C2 C2 Amination (C2 Carbon) Gal->C2 Gal1 1-amino-1-deoxy-galactose (Glycosylamine) C1->Gal1 Gal2 2-amino-2-deoxy-galactose (Amino Sugar) C2->Gal2 Prop1 Hydrolytically Sensitive Amadori Rearrangement Gal1->Prop1 Prop2 Highly Stable UTP Depletion in Liver Gal2->Prop2

Divergent chemical properties based on the amination position of D-galactose.

Quantitative Data Summary

Table 1: Physicochemical and Biological Comparison

Property1-Amino-1-Deoxy-Galactose2-Amino-2-Deoxy-Galactose
Common Name GalactosylamineGalactosamine (D-GalN)
Amino Position C1 (Anomeric)C2
Chemical Class GlycosylamineAmino Sugar (Hexosamine)
Molecular Weight 179.17 g/mol [4]179.17 g/mol [2]
Aqueous Stability Low (Hydrolyzes to galactose + NH₃)[1]High (Stable in physiological buffers)
Primary Application Polymer functionalization, enzyme inhibitor[5][6]ALF disease modeling, glycoprotein synthesis[2][7]
Toxicological Profile Respiratory/Eye irritant[5]Severe Hepatotoxin (UTP depletion)[2]

1-Amino-1-Deoxy-Galactose: Glycoconjugation Workflows

Because of its reactive C1 amine, 1-amino-1-deoxy-galactose is an excellent nucleophile for synthesizing carbohydrate-functionalized polymers. These polymers are heavily utilized in the development of immune-regulatory materials to instruct dendritic cells and T-cells[6]. It also acts as a potent competitive inhibitor for β-D-galactosidase[5].

Protocol 1: Synthesis and Polymer Conjugation of Galactosylamine

Expertise & Causality: Synthesizing the C1-amine requires a saturated ammonia environment to drive the equilibrium toward the glycosylamine. We utilize ammonium carbonate because it provides the necessary basicity, and the excess can be easily removed via decomposition in methanol[6]. During conjugation, a strictly controlled acidic pH (4.5) is required because galactosylamine rapidly hydrolyzes at a neutral pH[1].

Step-by-Step Methodology:

  • Amination: Dissolve 1.0 g of D-galactose in 10 mL of aqueous saturated ammonium carbonate[6].

  • Incubation: Stir continuously for 2–5 days at room temperature. The saturated environment forces the replacement of the anomeric hydroxyl with an amine.

  • Lyophilization: Freeze-dry the solution to remove water and volatile ammonia.

  • Purification: Add warm methanol to the lyophilized powder. The methanol facilitates the decomposition of residual ammonium carbonate into CO₂ and NH₃ gases[6].

  • Conjugation: React the purified 1-amino-1-deoxy-galactose with an activated ester polymer (e.g., EDC/NHS-activated alginate) in a 0.2 M MES buffer adjusted to pH 4.5 [1].

  • Self-Validation System: Dialyze the polymer extensively against deionized water. Perform FT-IR spectroscopy on the purified polymer. The disappearance of the ester peak (~1700 cm⁻¹) and the appearance of a distinct amide bond peak validates successful conjugation and proves the amine was not lost to hydrolysis[1].

2-Amino-2-Deoxy-Galactose: Hepatotoxicity and Disease Modeling

Unlike its C1 counterpart, 2-amino-2-deoxy-galactose (GalN) is a potent hepatotoxin widely used to induce Acute Liver Failure (ALF) in murine models[7][8].

Expertise & Causality: The toxicity of GalN is deeply rooted in the Leloir pathway. When administered, GalN is rapidly phosphorylated by galactokinase to GalN-1-phosphate, which is then converted to UDP-galactosamine by UDP-galactose uridyltransferase[2]. Because UDP-GalN accumulates and cannot be efficiently utilized, it acts as a massive "uridine trap." This sequestration severely depletes the intracellular UTP, UDP, and UMP pools[2][9]. Without UTP, RNA and protein synthesis abruptly halt, leading to hepatocyte apoptosis. Furthermore, this metabolic collapse renders the liver hypersensitive to inflammatory cytokines like TNF-α, which is why GalN is frequently co-administered with Lipopolysaccharide (LPS)[7][10].

LeloirPathway GalN D-Galactosamine GalN1P GalN-1-Phosphate GalN->GalN1P Galactokinase UDPGalN UDP-Galactosamine (Accumulation) GalN1P->UDPGalN UDP-Galactose Uridyltransferase UTP Intracellular UTP Pool (Severe Depletion) UDPGalN->UTP Uridine Trapping Necrosis RNA Synthesis Arrest & Hepatocyte Apoptosis UTP->Necrosis Metabolic Collapse

Leloir pathway-mediated UTP depletion by D-galactosamine inducing hepatotoxicity.

Protocol 2: D-GalN/LPS-Induced Acute Liver Failure Model

Expertise & Causality: The combination of GalN and LPS is synergistic. GalN strips the hepatocytes of their transcriptional defense mechanisms (via UTP depletion), while the micro-dose of LPS triggers Kupffer cells to release a lethal surge of TNF-α[7][10].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a sterile stock solution in 0.9% physiological saline containing D-Galactosamine hydrochloride and Lipopolysaccharide (LPS)[7].

  • Dosing: Formulate the final injection to deliver 500 mg/kg of D-GalN and 2.5 µg/kg of LPS[7].

  • Administration: Administer via intraperitoneal (I.P.) or intravenous (I.V.) injection to the rodent model.

  • Monitoring: Monitor the subjects for 24 to 48 hours. Peak liver injury typically manifests within this window[7][8].

  • Self-Validation System:

    • Biochemical: Harvest serum at 24h and 48h to quantify Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), bilirubin, and ammonia. A successful model will show statistically significant, multi-fold increases in these markers[8].

    • Histological: Perform H&E staining on harvested liver sections. Validation requires the observation of spotty necrosis, ballooning degeneration, and lymphocytic infiltration[11].

Workflow Prep Prepare Solution: GalN (500 mg/kg) + LPS (2.5 µg/kg) Admin I.P. Injection in Rodent Model Prep->Admin Mech Liver Sensitization & TNF-α Surge Admin->Mech Val Validation: AST/ALT Assay & Liver Histology Mech->Val

Step-by-step workflow for the D-GalN/LPS-induced acute liver failure model.

Analytical Differentiation

Differentiating C1 versus C2 amination is critical during quality control of synthesized glycoconjugates.

Expertise & Causality: Capillary electrophoresis (CE) using borate buffers is highly effective for this differentiation. Borate forms stable, negatively charged complexes with cis-diols on the sugar ring. Because the position of the amino group (C1 vs C2) alters both the local pKa and the availability of adjacent hydroxyls for borate complexation, 1-amino-1-deoxy-galactose and 2-amino-2-deoxy-galactose exhibit highly distinct electrophoretic mobilities and migration times under an applied voltage[12].

Conclusion

The distinction between 1-amino-1-deoxy-galactose and 2-amino-2-deoxy-galactose highlights a fundamental principle of application science: structural nuance dictates functional reality. Galactosylamine’s hydrolytic sensitivity at the anomeric carbon makes it a challenging but rewarding target for synthetic glycoconjugation and immune-modulation. Conversely, Galactosamine’s stability and specific processing via the Leloir pathway make it an indispensable, albeit highly toxic, tool for modeling acute liver failure. Rigorous adherence to the pH constraints and dosing parameters outlined in the protocols above will ensure self-validating, reproducible outcomes in your research.

References

  • Galactosamine - Wikipedia. wikipedia.org.
  • Studies on the Mechanism of Galactosamine Hepatitis: Accumulation of Galactosamine‐1‐Phosphate and its Inhibition of UDP‐Glucose Pyrophosphorylase. scite.ai.
  • Application Notes: Intraperitoneal vs. Intravenous Administration of D(+)-Galactosamine Hydrochloride. benchchem.com.
  • Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality. nih.gov.
  • Comprehensive analysis of differential gene expression profiles on D-galactosamine-induced acute mouse liver injury and regener
  • D-Galactopyranosylamine | C6H13NO5 | CID 11665493 - PubChem. nih.gov.
  • 1772-03-8, D-(+)-Galactosamine hydrochloride. chemsynlab.com.
  • 1-Amino-1-deoxy-β-D-galactose 74867-91-7. sigmaaldrich.com.
  • Developing immune-regulatory materials using immobilized monosaccharides with immune-instructive properties. nih.gov.
  • US5631374A - Reagents for detection of primary amines. google.com.
  • Galactose-Substituted Alginate: Preliminary Characterization and Study of Gelling Properties. acs.org.
  • D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure?. nih.gov.

Sources

Exploratory

Mutarotation kinetics of 1-Amino-1-deoxy-beta-D-galactose

Kinetic Profiling of 1-Amino-1-deoxy- -D-galactose: Mutarotation, Hydrolysis, and Conjugation Dynamics Executive Summary 1-Amino-1-deoxy- -D-galactose (commonly referred to as -D-galactosylamine) is a highly reactive ami...

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Profiling of 1-Amino-1-deoxy- -D-galactose: Mutarotation, Hydrolysis, and Conjugation Dynamics

Executive Summary

1-Amino-1-deoxy-


-D-galactose (commonly referred to as 

-D-galactosylamine) is a highly reactive amino sugar that serves as a fundamental building block in the synthesis of N-linked glycoconjugates, glycopeptides, and acts as a primary intermediate in the Maillard reaction[1]. Unlike stable O-glycosides, glycosylamines exhibit highly dynamic solution behavior, undergoing rapid mutarotation and pH-dependent hydrolysis[2][3]. This technical guide provides an in-depth analysis of the mutarotation kinetics of

-D-galactosylamine, detailing the underlying mechanisms, quantitative parameters, and robust experimental protocols required to harness this molecule in drug development and synthetic glycobiology.

Mechanistic Foundations of Galactosylamine Kinetics

The structural lability of 1-amino-1-deoxy-D-galactose stems from the delicate stereoelectronic balance at its anomeric center. When dissolved in aqueous media, the pure


-anomer undergoes spontaneous mutarotation to establish a thermodynamic equilibrium with the 

-anomer[3][4].
The Acyclic Iminium Intermediate

The mutarotation of glycosylamines does not proceed via the simple acyclic aldehyde intermediate characteristic of standard reducing sugars. Instead, the mechanism is mediated by the formation of an acyclic iminium ion [3]. The lone pair of electrons on the anomeric nitrogen facilitates the heterolytic cleavage of the endocyclic C1-O5 bond, generating a transient, positively charged iminium species. Subsequent ring closure can occur from either face of the


-hybridized C1 carbon, yielding a mixture of 

and

pyranose anomers[3].
pH-Dependent Bifurcation: Causality of Hydrolysis vs. Mutarotation

The kinetic fate of the acyclic iminium intermediate is strictly governed by the pH of the microenvironment, which dictates the protonation state of the anomeric nitrogen:

  • Alkaline Conditions (pH > 8.0): At elevated pH, the amino group remains largely unprotonated. The molecule mutarotates rapidly, and the equilibrium strongly favors the

    
    -pyranose form due to the equatorial preference of the bulky amino group[2]. Hydrolysis is minimal because water is a poor nucleophile compared to the intramolecular hydroxyl groups, and the unprotonated amine is a poor leaving group[5][6].
    
  • Mildly Acidic Conditions (pH 4.5 - 7.0): Glycosylamines are notoriously sensitive to hydrolysis in this range[5][6]. Protonation of the anomeric nitrogen converts it into an excellent leaving group (

    
    ). Attack by water on the anomeric carbon or the acyclic iminium intermediate irreversibly expels ammonia, yielding D-galactose[6].
    
  • Strongly Acidic Conditions (pH < 3.0): Paradoxically, glycosylamines exhibit increased stability in strong acids. Complete protonation of the nitrogen prevents the lone pair from participating in the ring-opening mechanism required to form the iminium ion, effectively "locking" the pyranose ring[5][6].

Mechanism beta β-D-Galactosylamine (Major Anomer) iminium Acyclic Iminium Ion Intermediate beta->iminium Ring Opening iminium->beta Ring Closure alpha α-D-Galactosylamine (Minor Anomer) iminium->alpha Ring Closure hydrolysis D-Galactose + NH3 (Hydrolysis Products) iminium->hydrolysis pH 4.5 - 7.0 (Irreversible) alpha->iminium Ring Opening

Mutarotation and hydrolysis pathways of D-galactosylamine via an acyclic iminium intermediate.

Quantitative Kinetic Parameters

Understanding the exact kinetic rates is essential for optimizing synthetic workflows, such as haloacetylation or direct derivatization, which must be timed precisely to avoid anomerization or degradation[2]. The forward and reverse mutarotation reactions follow pseudo-first-order kinetics[4].

ParameterValue / ObservationEnvironmental ConditionMechanistic Consequence
Equilibrium Ratio (

)
~ 1:24pH 8.3, 298 KStrong thermodynamic preference for the

-anomer[2].
Mutarotation Rate (

)
High (

< 10 min)
pH > 8.0Rapid equilibration; requires immediate trapping for stereocontrol[7].
Hydrolysis Rate MaximumpH 4.5 - 7.0Rapid degradation to D-galactose and

[5][6].
Amadori Rearrangement SlowNeutral / Mild HeatIrreversible isomerization to 1-amino-1-deoxy-D-tagatose[1][8].

Self-Validating Experimental Methodologies

To accurately profile the mutarotation and hydrolysis kinetics of


-D-galactosylamine, researchers must employ self-validating analytical techniques. Below are the definitive protocols for real-time kinetic tracking.
Protocol 1: Real-Time H-NMR Anomeric Quantification

NMR spectroscopy provides unambiguous structural validation and precise quantification of the


 ratio by monitoring the anomeric protons (H1).
  • Sample Preparation: Dissolve 10 mg of crystalline 1-amino-1-deoxy-

    
    -D-galactose in 0.5 mL of 
    
    
    
    pre-buffered with 100 mM deuterated ammonium bicarbonate (adjusted to pD 8.3)[2][9].
    • Causality of Buffer Choice: Deuterated ammonium bicarbonate at pD 8.3 is selected because it perfectly balances the need to suppress acid-catalyzed hydrolysis (which peaks at pH 4.5-7.0) while maintaining a sufficient mutarotation rate to observe equilibration within a standard 30-minute NMR acquisition window[2].

  • Data Acquisition: Immediately transfer the sample to a 500 MHz NMR spectrometer pre-equilibrated at 298 K. Acquire standard 1D

    
    H spectra every 60 seconds for 30 minutes[4].
    
  • Signal Integration & Validation: The

    
    -anomeric proton typically resonates around 4.15 ppm with a large coupling constant (
    
    
    
    Hz, indicative of axial-axial coupling), while the
    
    
    -anomer appears further downfield (~4.39 ppm) with a smaller coupling constant (
    
    
    Hz, indicative of equatorial-axial coupling)[2]. This internal coupling constant check self-validates the structural assignment.
  • Kinetic Modeling: Plot the integral ratio of the

    
    -H1 peak over time. Fit the data to a reversible pseudo-first-order rate equation to extract 
    
    
    
    and
    
    
    [4].
Protocol 2: Polarimetric Tracking of Specific Rotation

Polarimetry offers a continuous, macroscopic view of the mutarotation process.

  • Baseline Calibration: Zero a high-precision digital polarimeter using the target buffer (e.g., 0.1 M sodium borate, pH 8.5) at 20°C.

  • Initiation: Rapidly dissolve the

    
    -D-galactosylamine in the buffer to a concentration of 2  g/100  mL and transfer to a 1-dm water-jacketed polarimeter cell[5].
    
    • Causality of Temperature Control: A water-jacketed cell at 20°C is mandatory. Mutarotation is highly temperature-dependent, and thermal fluctuations during the reaction will introduce non-linear artifacts into the pseudo-first-order kinetic curves[4].

  • Measurement: Record the optical rotation

    
     continuously. The initial rotation will be characteristic of the pure 
    
    
    
    -anomer, gradually shifting as the
    
    
    -anomer forms, until a stable equilibrium value is reached[3][6].

Workflow prep Sample Prep (0.5M in D2O) buffer pH Adjustment (Borate, pH 8.3) prep->buffer nmr 1H-NMR Acquisition (Time-course) buffer->nmr kinetic Kinetic Modeling (1st-Order) nmr->kinetic

Experimental workflow for real-time 1H-NMR kinetic profiling of galactosylamine mutarotation.

Strategic Implications for Glycoconjugate Synthesis

For drug development professionals synthesizing N-linked glycoconjugates, the kinetic lability of galactosylamine dictates strict operational parameters. Direct derivatization of glycosylamines often results in heterogenous


 mixtures and low yields if the pH is not rigorously controlled[2].

To successfully synthesize pure


-N-linked glycoconjugates (e.g., via haloacetylation with chloroacetic anhydride), the reaction must be heavily buffered at pH 8.0–8.5. This specific window achieves two critical objectives: it entirely suppresses acid-catalyzed hydrolysis[6], and the rapid mutarotation ensures that any transiently formed 

-anomer can dynamically re-equilibrate to the reactive, thermodynamically favored

-form before irreversible acylation traps the stereocenter[2].

References

1.5 - NIST Technical Series Publications 2.2 - Google Patents 3. 9 - ResearchGate 4.4 - PMC 5.7 - Pure and Applied Chemistry 6. 6 - NIST Digital Archives 7. 3 - The Journal of Organic Chemistry (ACS Publications) 8. 1 - Wageningen University & Research eDepot 9.8 - RSC Books

Sources

Foundational

The Potential of 1-Amino-Galactose as a Reversible Glycosidase Inhibitor: Mechanistic Insights and Advanced Applications

Executive Summary The rational design of glycosidase inhibitors is a cornerstone of modern chemical biology, with applications ranging from the treatment of lysosomal storage disorders to the development of advanced diag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of glycosidase inhibitors is a cornerstone of modern chemical biology, with applications ranging from the treatment of lysosomal storage disorders to the development of advanced diagnostic biosensors. Among the diverse array of carbohydrate mimetics, 1-amino-1-deoxy-


-D-galactose  (commonly referred to as 

-D-galactosylamine or 1-amino-galactose) has emerged as a highly versatile, reversible, and competitive inhibitor of

-galactosidases.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive chemistry. We will dissect the thermodynamic and structural causality behind 1-amino-galactose’s inhibitory prowess, explore its integration into cutting-edge photoswitchable systems and multivalent glycopolymers, and provide self-validating experimental protocols for its characterization and application in drug development workflows.

Mechanistic Foundations: The Thermodynamics of Reversible Inhibition

To leverage 1-amino-galactose effectively, one must first understand why the substitution of a hydroxyl group with an amine at the anomeric carbon transforms a natural substrate into a potent inhibitor.

The Shielded Ion-Pair Hypothesis

Unlike irreversible inhibitors (such as N-bromoacetyl-


-D-galactosylamine) that covalently modify the active site, 1-amino-galactose functions as a reversible, competitive inhibitor . The causality of its high affinity lies in its behavior as a transition-state mimic.

When 1-amino-galactose enters the hydrophobic cleft of the enzyme's aglycon site, it does so primarily in its unprotonated form. However, the active site of retaining


-galactosidases (such as those from E. coli or mammalian liver) contains highly conserved acidic residues (e.g., Glutamate or Aspartate) responsible for nucleophilic attack and acid/base catalysis. The microenvironment of the active site forces the protonation of the anomeric amine. This newly formed cationic species generates a shielded ion pair  with the catalytic carboxylate side chains[1].

This electrostatic interaction mimics the positively charged oxocarbenium ion transition state that occurs during natural glycosidic bond cleavage, resulting in binding affinities that are up to 200-fold greater than those of corresponding non-basic, neutral analogs[1].

G N1 1-Amino-Galactose (Unprotonated Amine) N2 Entry into Active Site (Hydrophobic Cleft) N1->N2 Diffusion N3 Protonation by Catalytic Acid (e.g., Glu461/Glu537) N2->N3 pH/pKa Shift N4 Shielded Ion-Pair Formation (Transition State Mimic) N3->N4 Electrostatic Binding N5 Reversible Competitive Inhibition N4->N5 Enzyme Blockade

Fig 1: Mechanistic pathway of reversible competitive inhibition by 1-amino-galactose.

Kinetic Parameters

Kinetic assays utilizing Michaelis-Menten frameworks confirm the competitive nature of this inhibition. In bovine liver


-galactosidase, 1-amino-galactose demonstrates a 

of approximately 0.6 mM[2]. Because the inhibition is strictly competitive,

remains unchanged while the apparent

increases, allowing the inhibition to be reversed by saturating the system with the natural substrate.

Advanced Applications in Chemical Biology

Photoswitchable Inhibitors (Spatiotemporal Control)

Recent advancements have utilized the 1-amino-galactose scaffold to engineer photochromic inhibitors. By conjugating 1-amino-galactose to an azobenzene core, researchers have created molecules that undergo a large geometrical change between an extended trans isomer and a bent cis isomer upon light irradiation[3].

Causality in Design: The trans isomer fits optimally into the active site pocket, yielding a highly potent


 of 60 nM against E. coli

-galactosidase. Upon UV irradiation, the shift to the cis conformation introduces steric clashes within the binding pocket, dropping the affinity and raising the

to 290 nM[3]. This allows for the reversible, light-mediated toggling of enzyme activity in single-molecule studies.
Multivalent Glycopolymers and Immune Modulation

Beyond direct enzyme inhibition, 1-amino-galactose is a highly reactive synthon for creating multivalent glycopolymers via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

When immobilized onto polymer scaffolds or gold nanoparticles, 1-amino-galactose clusters exhibit the "glycoside cluster effect," exponentially increasing their binding avidity to lectins for lateral flow diagnostics[4]. Furthermore, surfaces coated with 1-amino-galactose have been shown to modulate dendritic cell (DC) phenotypes, suppressing Indoleamine 2,3-dioxygenase (IDO) activity and promoting highly immune-suppressive Regulatory T cell (Treg) profiles[5].

Quantitative Data Summary

The table below consolidates the kinetic and binding data for 1-amino-galactose and its derivatives across various targets, providing a benchmark for assay development.

Inhibitor / LigandTarget SystemInhibition TypeAffinity /

Reference
1-Amino-1-deoxy-

-D-galactose
Bovine Liver

-Galactosidase
Competitive~0.6 mM[2]
1-Amino-1-deoxy-

-D-galactose
Calf Liver Cytosolic

-Glucosidase
Competitive~200-fold > nonbasic[1]
PETG-Azobenzene-Galactosylamine (Trans) E. coli

-Galactosidase
Competitive60 nM[3]
PETG-Azobenzene-Galactosylamine (Cis) E. coli

-Galactosidase
Competitive290 nM[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a diagnostic check to confirm the causality of the reaction or assay.

Protocol A: Kinetic Characterization of Competitive Inhibition ( Determination)

This protocol utilizes a continuous spectrophotometric assay to measure the initial velocity (


) of 

-galactosidase, preventing data skew caused by product inhibition.
  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.3) containing 1 mM

    
    . Prepare a stock solution of the substrate ONPG (o-nitrophenyl-
    
    
    
    -D-galactopyranoside) at 10 mM, and the inhibitor (1-amino-galactose) at 5 mM in the same buffer.
  • Assay Setup: In a 96-well UV-transparent microplate, set up a matrix of reactions. Vary the ONPG concentration (0.5 mM to 5 mM) across the columns, and vary the 1-amino-galactose concentration (0 mM, 0.2 mM, 0.5 mM, 1.0 mM) across the rows.

  • Enzyme Initiation: Add a fixed, limiting concentration of

    
    -galactosidase (e.g., 2 nM final) to initiate the reaction.
    
  • Data Acquisition: Immediately monitor the absorbance at 420 nm (measuring the release of o-nitrophenol) continuously for 5 minutes at 25°C.

  • Self-Validation (The Lineweaver-Burk Check): Plot

    
     versus 
    
    
    
    .
    • Diagnostic: If the inhibitor is truly competitive (binding strictly to the active site), all lines representing different inhibitor concentrations must intersect exactly on the y-axis (

      
       is unchanged), while the x-intercept (
      
      
      
      ) moves closer to zero.
Protocol B: Synthesis of Multivalent 1-Amino-Galactose Glycopolymers via RAFT

This protocol details the conjugation of 1-amino-galactose to a poly(N-hydroxyethyl acrylamide) (PHEA) backbone using pentafluorophenyl (PFP) active ester displacement[4].

  • Polymer Scaffold Preparation: Synthesize a PFP-activated PHEA polymer via RAFT polymerization using a PFP-terminated RAFT agent.

  • Conjugation Reaction: Dissolve 200 mg of the PFP-PHEA polymer in 20 mL of anhydrous Dimethylformamide (DMF).

  • Nucleophilic Addition: Add 2 molar equivalents (relative to polymer reactive sites) of 1-amino-1-deoxy-

    
    -D-galactose.
    
  • Catalysis (Critical Step): Add Triethylamine (TEA) to a final concentration of 0.05 M.

    • Causality: TEA acts as a non-nucleophilic base. It prevents the anomeric amine of the galactose from becoming protonated, ensuring it remains a strong nucleophile capable of attacking the PFP ester.

  • Incubation & Purification: Stir at 50°C for 16 hours. Remove the solvent under reduced pressure, dissolve the crude product in minimal methanol, and precipitate in cold diethyl ether. Centrifuge at 18,900 x g for 2 minutes.

  • Self-Validation: Perform FTIR spectroscopy on the purified polymer.

    • Diagnostic: The complete disappearance of the PFP ester carbonyl stretch (typically around 1780

      
      ) and the appearance of an amide bond stretch (~1650 
      
      
      
      ) validates 100% conjugation efficiency.

Workflow S1 RAFT Polymerization (PHEA Backbone) S2 PFP-Activated Polymer Scaffold S1->S2 S3 Nucleophilic Substitution (1-Amino-Gal + TEA) S2->S3 S4 Purification (Dialysis/Precipitation) S3->S4 S5 Multivalent Glycopolymer S4->S5

Fig 2: Synthesis workflow of multivalent 1-amino-galactose glycopolymers via RAFT.

References

  • Isolation of a cytosolic beta-glucosidase from calf liver and characterization of its active site with alkyl glucosides and basic glycosyl derivatives Source: PubMed (NIH) URL:[Link]

  • Purification of a beta-D-galactosidase from bovine liver by affinity chromatography Source: PubMed (NIH) URL:[Link]

  • Development of photoswitchable inhibitors for

    
    -galactosidase 
    Source: PubMed (NIH)
    URL:[Link]
    
  • Developing immune-regulatory materials using immobilized monosaccharides with immune-instructive properties Source: PMC (NIH) URL:[Link]

  • Lateral Flow Glyco‐Assays for the Rapid and Low‐Cost Detection of Lectins Source: ResearchGate URL:[Link]

Sources

Exploratory

The Physicochemical Profile of Glycosylamines: Ionization, Stability, and Synthesis

This technical guide details the ionization behavior, thermodynamic stability, and synthesis of glycosylamines. It is designed for researchers requiring precise physicochemical data for drug development and glyco-enginee...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the ionization behavior, thermodynamic stability, and synthesis of glycosylamines. It is designed for researchers requiring precise physicochemical data for drug development and glyco-engineering.

Executive Summary

Glycosylamines (N-glycosides) are a unique class of carbohydrate derivatives where an amino group replaces the anomeric hydroxyl group. They serve as critical intermediates in the Maillard reaction, glycoprotein biosynthesis, and the design of prodrugs.

The Core Paradox: Unlike their parent amines (pKa ~9–10), glycosylamines exhibit significantly reduced basicity (pKa ~5–7) and extreme hydrolytic instability in acidic media. Understanding this "dual nature"—stable at high pH, labile at low pH—is essential for successfully isolating these molecules or utilizing them as transient intermediates in conjugation chemistry.

Theoretical Framework: The Electronic Suppression of Basicity

The most defining characteristic of a glycosylamine is the dramatic reduction in the pKa of its conjugate acid compared to the parent amine. This shift is governed by two primary electronic factors:

  • Inductive Effect (-I): The endocyclic oxygen atom in the pyranose ring is highly electronegative. It exerts a strong electron-withdrawing effect through the sigma bond framework, reducing the electron density on the exocyclic nitrogen. This makes the lone pair less available for protonation.

  • The Anomeric Effect (n

    
    
    
    
    
    ):
    In the
    
    
    -anomer, the lone pair on the nitrogen can donate electron density into the antibonding orbital of the endocyclic C-O bond. This resonance-like interaction stabilizes the neutral form but is disrupted upon protonation, thereby energetically disfavoring the formation of the conjugate acid.
The Equilibrium Landscape

In aqueous solution, glycosylamines exist in a complex equilibrium involving mutarotation (interconversion between


 and 

anomers) and hydrolysis.

ReactionScheme cluster_0 Hydrolysis Zone (Low pH) cluster_1 Stability Zone (High pH) Protonated Protonated Glycosylamine (R-NH2+-Sugar) Oxocarbenium Oxocarbenium Ion (Intermediate) Protonated->Oxocarbenium Rate Limiting (C-N Cleavage) Hydrolysis Parent Sugar + Amine Oxocarbenium->Hydrolysis +H2O caption Figure 1: The pH-dependent fate of glycosylamines. Protonation triggers C-N bond cleavage. Neutral Neutral Glycosylamine (R-NH-Sugar) Neutral->Protonated +H+ (Fast)

Quantitative Landscape: pKa Values

The following table contrasts the pKa values of common glycosylamines with their parent amines. Note the consistent


pKa drop of approximately 3.5 to 4.5 units.

Table 1: Comparative pKa Values (Conjugate Acids at 25°C)

Parent AmineParent pKaGlycosylamine DerivativeGlycosylamine pKa

pKa
Ammonia 9.25

-D-Glucopyranosylamine
5.6 - 5.9 *-3.5
Methylamine 10.64N-Methyl-glucosylamine~ 7.2 -3.4
Butylamine 10.61N-Butyl-glucosylamine~ 7.4 -3.2
Aniline 4.60N-Phenyl-glucosylamine~ 2.0 -2.6
Procainamide 9.32 (tert) / 2.75 (arom)N-Glucosyl-procainamide~ 1.8 (aromatic N)-0.9

> Note: The pKa of unsubstituted glucosylamine is temperature-sensitive. Values as low as 5.3 have been reported at 25°C, while values closer to 6.0 are observed at 0°C where hydrolysis is minimized.

Ionization & Stability Behavior[1][2]

The Hydrolysis Kinetics

The stability of glycosylamines is strictly pH-dependent.

  • pH > 8.0: The molecule exists predominantly in the neutral form. Hydrolysis is negligible; however, the "Amadori rearrangement" (isomerization to a 1-amino-2-ketose) becomes the dominant degradation pathway over time.

  • pH < 5.0: The amine nitrogen becomes protonated. This protonated species is the leaving group. The C-N bond breaks to form an oxocarbenium ion, which is rapidly hydrated to release the free sugar and ammonium ion.

Key Insight for Researchers: When measuring pKa, standard potentiometric titration often fails because the substance hydrolyzes during the slow addition of titrant. "Cold Titration" (0°C–4°C) or NMR-based titration (monitoring chemical shift changes of the anomeric proton) are the required protocols for accuracy.

Experimental Protocols

Protocol A: Synthesis via Ammonium Bicarbonate (Likhosherstov Method)

This is the industry-standard method for synthesizing unsubstituted glycosylamines (e.g., for subsequent fluorescent labeling or glycan analysis).

Reagents:

  • Reducing Sugar (e.g., Glucose, GlcNAc, Lactose)

  • Saturated Ammonium Bicarbonate (NH

    
    HCO
    
    
    
    ) solution
  • Solid Ammonium Bicarbonate

Workflow:

  • Dissolution: Dissolve the reducing sugar in a saturated aqueous solution of NH

    
    HCO
    
    
    
    . Ensure the sugar concentration is ~0.1 M to 0.5 M.
  • Saturation: Add solid NH

    
    HCO
    
    
    
    until the solution is saturated and solid salt remains at the bottom.
  • Incubation: Seal the vessel tightly. Incubate at 30°C to 37°C for 3–5 days .

    • Note: Stirring is not strictly necessary but helps dissolution.

  • Desalting: The reaction equilibrium favors the glycosylamine, but excess salt must be removed.

    • Option 1 (Lyophilization): Dilute with water and freeze-dry repeatedly. NH

      
      HCO
      
      
      
      decomposes into NH
      
      
      , CO
      
      
      , and H
      
      
      O (volatile).
    • Option 2 (Precipitation): For some derivatives, precipitation with cold ethanol is effective.

Protocol B: Rapid pKa Determination (NMR Method)

Because hydrolysis competes with ionization, NMR is superior to potentiometry.

  • Preparation: Prepare a 10 mM solution of the glycosylamine in D

    
    O.
    
  • Buffer Series: Prepare a series of deuterated buffers ranging from pH 2.0 to 9.0.

  • Measurement: Acquire

    
    H-NMR spectra immediately upon mixing.
    
  • Tracking: Monitor the chemical shift (

    
    ) of the anomeric proton (H-1) .
    
    • 
      -anomer H-1 typically appears ~4.0–4.2 ppm.
      
    • Upon protonation, the signal shifts downfield.

  • Calculation: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    

Visualization: Synthesis & Analysis Workflow

Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase (Time Critical) Start Reducing Sugar (Hemiacetal) React Sat. NH4HCO3 37°C, 3-5 Days Start->React Purify Lyophilization (Remove NH3/CO2) React->Purify Dissolve Dissolve in D2O (Cold 4°C) Purify->Dissolve Immediate Use NMR 1H-NMR Titration Track H-1 Shift Dissolve->NMR Data Fit to Henderson-Hasselbalch NMR->Data caption Figure 2: Integrated workflow for synthesis and rapid pKa determination.

Applications in Drug Development

  • Prodrug Design: The lower pKa of glycosylamines (relative to alkylamines) increases lipophilicity at physiological pH (7.4), potentially enhancing membrane permeability before the sugar moiety is hydrolyzed in the acidic environment of a lysosome (pH 4.5–5.0).

  • Glyco-Conjugation: The primary amine of a glycosylamine reacts with isothiocyanates (e.g., FITC) or NHS-esters. However, the reaction must be performed at pH 8.0–9.0 to ensure the amine is nucleophilic (unprotonated) while avoiding the low-pH hydrolysis window.

References

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of D-Glucosylamines. Journal of Organic Chemistry.

  • Likhosherstov, L. M., et al. (1986). A convenient synthesis of beta-glycosylamines. Carbohydrate Research.

  • IUPAC. (2024). Nomenclature of Carbohydrates (Recommendations). International Union of Pure and Applied Chemistry.

  • R. Williams. (2022).[1] pKa Data Compilation for Organic Compounds. Organic Chemistry Data.

  • G.C.K. Roberts. (1993).[2] NMR of Macromolecules: A Practical Approach. Oxford University Press.[2] (Methodology for pKa determination via NMR).

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of 1-Amino-1-deoxy-beta-D-galactose from D-galactose

Application Note: Protocol for Synthesis of 1-Amino-1-deoxy- -D-galactose -D-Galactosylamine from D-Galactose via the Ammonium Bicarbonate Method Part 1: Introduction & Scientific Rationale[1][2] Executive Summary 1-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Synthesis of 1-Amino-1-deoxy- -D-galactose


-D-Galactosylamine from D-Galactose via the Ammonium Bicarbonate Method

Part 1: Introduction & Scientific Rationale[1][2]

Executive Summary

1-Amino-1-deoxy-


-D-galactose (commonly 

-D-galactosylamine) is a critical intermediate in the synthesis of N-linked glycopeptides, neoglycoproteins, and glycan arrays. Unlike the stable N-acetylated derivatives, the free glycosylamine is chemically labile, prone to hydrolysis in aqueous solution and the Amadori rearrangement under acidic conditions.

This protocol details the Kochetkov Ammonium Bicarbonate Method , the industry standard for generating the


-anomer with high stereoselectivity (>95%). This method utilizes a saturated aqueous solution of ammonium bicarbonate (

) to drive the equilibrium toward the thermodynamically stable

-anomer, trapping it as a stable ammonium carbamate salt or allowing isolation of the free amine via lyophilization.
Mechanism of Action

The reaction proceeds through the nucleophilic attack of ammonia (generated in situ from


) on the anomeric carbon of D-galactose.
  • Thermodynamic Control: While the

    
    -anomer may form kinetically, the 
    
    
    
    -anomer is thermodynamically favored due to the reverse anomeric effect observed in glycosylamines and the stabilization of the
    
    
    -carbamate intermediate in the solid state.
  • Stereochemistry: The resulting product exhibits a trans-diaxial relationship between H-1 and H-2 (in the chair conformation), characterized by a large coupling constant (

    
    ) in 
    
    
    
    -NMR.
  • Stability: The reaction mixture forms a carbamate intermediate (

    
    ) which precipitates or stabilizes the amine, preventing hydrolysis back to the reducing sugar.
    

Part 2: Experimental Protocol

Materials & Equipment
CategoryItemSpecification
Reagents D-GalactoseHigh Purity (>98%), Anhydrous
Ammonium Bicarbonate (

)
Reagent Grade
Deionized Water

Deuterated Water (

)
For NMR characterization
Equipment Lyophilizer (Freeze Dryer)Capable of

Magnetic Stirrer & PlateTemperature controlled
Round Bottom Flasks50 mL and 100 mL
NMR Spectrometer400 MHz or higher recommended
Step-by-Step Methodology
Phase A: Reaction Setup
  • Preparation of Saturated

    
    : 
    
    • In a 50 mL flask, add 20 mL of deionized water.

    • Add solid

      
       in excess (approx. 4-5 g) and stir vigorously at room temperature (25°C) for 30 minutes.
      
    • Ensure undissolved solid remains to confirm saturation.

    • Note: Saturation is critical to maintain a high concentration of ammonia and suppress hydrolysis.

  • Addition of Substrate:

    • Add D-Galactose (1.0 g, 5.55 mmol) directly to the saturated supernatant.

    • Optional: If the solution is not saturated, add more

      
       to ensure a large molar excess (typically 10-15 equivalents).
      
  • Incubation:

    • Seal the flask tightly to prevent the loss of ammonia gas.

    • Stir the mixture at 35°C - 40°C for 3 to 5 days .

    • Checkpoint: The solution should remain clear or turn slightly off-white. A yellow/brown color indicates degradation (Amadori rearrangement); if this occurs, reduce temperature to RT.

Phase B: Monitoring & Isolation[1]
  • Reaction Monitoring (TLC):

    • Eluent: n-Propanol : Acetic Acid : Water (2:1:1).

    • Visualization: Ninhydrin stain (detects free amines).

    • Observation: The starting material (D-galactose) will stain brown/black (charring) or faint pink, while the product (

      
      -D-galactosylamine) will stain a distinct purple/blue  with Ninhydrin and have a lower 
      
      
      
      value due to polarity.
  • Workup (Lyophilization):

    • Crucial Step: Do not use heat to evaporate the solvent. Heat will cause rapid hydrolysis.

    • Transfer the reaction mixture to a lyophilization flask.

    • Freeze the solution using liquid nitrogen or a dry ice/acetone bath.

    • Lyophilize for 24-48 hours. The

      
       is volatile and will sublime, leaving the glycosylamine as a white powder.
      
    • Repeated Lyophilization: To ensure complete removal of bicarbonate salts, redissolve the residue in a minimum amount of cold water and re-lyophilize.

  • Storage:

    • The product is hygroscopic and unstable in moist air.

    • Store under Argon/Nitrogen at -20°C.

    • Recommendation: For best results, use immediately in the subsequent conjugation step (e.g., reaction with an activated ester or isothiocyanate).

Part 3: Characterization & Validation

Nuclear Magnetic Resonance ( -NMR)

Dissolve 5 mg of product in


. The spectrum must be acquired immediately to prevent hydrolysis in the NMR tube.
  • Key Signal: The anomeric proton (H-1) is the diagnostic peak.

  • 
    -Anomer:  Doublet at 
    
    
    
    (depending on pH/salt form).
  • Coupling Constant (

    
    ): 8.0 - 9.2 Hz .
    
    • Interpretation: This large coupling constant confirms the trans-diaxial arrangement of the H-1 and H-2 protons, proving the

      
      -configuration.
      
  • 
    -Anomer (Impurity):  Doublet at 
    
    
    
    with
    
    
    .
Quantitative Data Summary
ParameterValue / ObservationNotes
Yield 85% - 95%Quantitative conversion is common; loss usually occurs during transfer.
Appearance White fluffy powderYellowing indicates decomposition.

Coupling
9.0 HzDiagnostic for

-anomer.
Solubility High in Water, DMSOInsoluble in non-polar organic solvents.
Stability (

)
< 6 hours in water at pH 7Hydrolyzes back to D-galactose. Stable as solid at -20°C.

Part 4: Visualization of Signaling & Workflow

Reaction Pathway & Stereochemistry

The following diagram illustrates the conversion of D-galactose to the


-glycosylamine via the ammonium bicarbonate method.

G cluster_0 Starting Material cluster_1 Reaction Milieu (Sat. NH4HCO3) cluster_2 Final Product Gal D-Galactose (Mutarotating Mixture) Inter Hemiaminal Intermediate Gal->Inter + NH3 (Nucleophilic Attack) Carb Ammonium Carbamate Stabilized Complex Inter->Carb + CO2 (Stabilization) Prod 1-Amino-1-deoxy- beta-D-galactose Carb->Prod Lyophilization (- NH3, - CO2) Prod->Gal Hydrolysis (H2O)

Caption: Reaction pathway for the synthesis of


-D-galactosylamine. The formation of the carbamate intermediate stabilizes the 

-anomer, preventing reversion to the starting sugar.
Experimental Workflow

Workflow Start Start: D-Galactose Mix Dissolve in Sat. NH4HCO3 (Excess Reagent) Start->Mix Incubate Incubate at 35-40°C 3-5 Days Mix->Incubate Check TLC Check (Ninhydrin Stain) Incubate->Check Check->Incubate Incomplete Lyophil Lyophilize (Remove Volatile Salts) Check->Lyophil Complete Analyze NMR Analysis (Confirm Beta Anomer) Lyophil->Analyze

Caption: Operational workflow for the synthesis and isolation of 1-amino-1-deoxy-


-D-galactose.

References

  • Likhosherstov, L. M., et al. (1986). A new simple synthesis of amino sugar

    
    -D-glycosylamines. Carbohydrate Research, 154(1), 245-250. 
    
  • Cohen-Anisfeld, S. T., & Lansbury, P. T. (1993).[2] A practical, convergent method for glycopeptide synthesis. Journal of the American Chemical Society, 115(22), 10531-10537.

  • Kallin, E., et al. (1989). Derivatization of oligosaccharides for coupling to proteins. Glycoconjugate Journal, 6, 319-330.

  • PubChem Compound Summary. (2023). 1-Amino-1-deoxy-beta-D-galactose. National Center for Biotechnology Information.

  • RSC Advances. (2020). Efficient synthesis of glycosylamines in solventless conditions promoted by mechanical milling. Royal Society of Chemistry.[3][4]

Sources

Application

Application Note: Synthesis and Conjugation of 1-Amino-1-deoxy-β-D-galactose for Neoglycoprotein Engineering

Target Audience: Researchers, biochemists, and drug development professionals specializing in targeted drug delivery, vaccine development, and glycobiology. Executive Summary & Mechanistic Rationale The targeted delivery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in targeted drug delivery, vaccine development, and glycobiology.

Executive Summary & Mechanistic Rationale

The targeted delivery of therapeutics to specific cells relies heavily on exploiting endogenous receptor-ligand interactions. The asialoglycoprotein receptor (ASGPR), highly expressed on the sinusoidal surface of mammalian hepatocytes, selectively binds terminal galactose and N-acetylgalactosamine (GalNAc) residues[1]. To harness this pathway for liver-targeted drug delivery or to study galectin-binding interactions[2], researchers engineer neoglycoproteins —synthetic conjugates of carbohydrates and carrier proteins (e.g., Bovine Serum Albumin [BSA] or Human Serum Albumin [HSA]).

Why use 1-Amino-1-deoxy-β-D-galactose (β-D-Galactosylamine)? Historically, carbohydrates were conjugated to proteins via reductive amination. However, reductive amination permanently opens the reducing-end pyranose ring of the sugar, destroying the cyclic structure required for optimal receptor recognition. By converting D-galactose into 1-amino-1-deoxy-β-D-galactose, the cyclic β-pyranose configuration is chemically locked. The introduced anomeric primary amine provides a highly reactive, chemoselective handle for conjugation to proteins using bifunctional crosslinkers, preserving the structural integrity of the galactose moiety and maximizing receptor binding avidity through the cluster glycoside effect [1].

Biochemical Workflow & Chemical Causality

The most robust and widely adopted method for coupling glycosylamines to proteins is Squarate Linker Chemistry [2]. Squaric acid diethyl ester (3,4-diethoxy-3-cyclobuten-1,2-dione) is a homobifunctional crosslinker with a unique, pH-dependent sequential reactivity:

  • pH 7.0 (Monoamidation): The anomeric amine of β-D-galactosylamine displaces the first ethoxy group. The resulting monoamide is resonance-stabilized, rendering the second ethoxy group highly unreactive at neutral pH.

  • pH 9.0 (Diamidation): Upon introduction to the carrier protein in an alkaline buffer, the ε-amino groups of the protein's lysine residues deprotonate and displace the second ethoxy group, forming a stable, uncharged diamide linkage.

This sequential causality prevents the cross-linking of the carrier protein to itself, ensuring a controlled, highly reproducible valency (number of sugars per protein)[3].

Neoglycoprotein_Synthesis Gal D-Galactose (Reducing Sugar) Reagent1 NH₄HCO₃, aq. NH₃ 37°C, 3-5 days Gal->Reagent1 Glycosylamine 1-Amino-1-deoxy-β-D-galactose (Anomeric Amine) Reagent1->Glycosylamine Kochetkov Amination Reagent2 Squaric Acid Diethyl Ester pH 7.0, 50% EtOH Glycosylamine->Reagent2 Monoester Galactosyl-Squarate Monoamide (Stable Intermediate) Reagent2->Monoester Monoamidation Reagent3 Carrier Protein (e.g., BSA/HSA) pH 9.0 Borate Buffer Monoester->Reagent3 Neoglycoprotein Gal-BSA Neoglycoprotein (Multivalent Presentation) Reagent3->Neoglycoprotein Diamidation

Workflow for the synthesis of galactose-terminated neoglycoproteins via squarate linker chemistry.

Conjugation Strategy Comparison

While squarate chemistry is the gold standard for glycosylamines, alternative methods exist. The table below summarizes the quantitative and qualitative differences between common conjugation strategies.

Conjugation ChemistryCrosslinker / ReagentTarget Protein ResidueOptimal Reaction pHPyranose Ring StatusValency Control
Squarate Coupling Squaric acid diethyl esterLysine (ε-amine)7.0 (Step 1) / 9.0 (Step 2)Intact (Closed) Excellent
Direct Amide Coupling EDC / sulfo-NHSAspartate / Glutamate5.5 – 6.5Intact (Closed) Moderate
Homobifunctional NHS BS3 or DSSLysine (ε-amine)7.2 – 8.0Intact (Closed) Poor (Risk of protein cross-linking)
Reductive Amination (Control)NaCNBH₃ (Direct on Gal)Lysine (ε-amine)7.0 – 8.0Opened (Acyclic)Good

Detailed Experimental Protocols

These protocols are designed to be self-validating. Each phase includes critical stopping points and analytical checks to ensure the integrity of the synthesis.

Phase 1: Synthesis of 1-Amino-1-deoxy-β-D-galactose (Kochetkov Amination)

This method utilizes ammonium bicarbonate to drive the equilibrium toward the formation of the glycosylamine[4].

  • Preparation: Dissolve 10.0 g of D-galactose in 50 mL of saturated aqueous ammonium bicarbonate (

    
    ).
    
  • Amination: Add 10 mL of concentrated aqueous ammonia (28-30%

    
    ). Seal the flask tightly to prevent ammonia escape.
    
  • Incubation: Stir the solution continuously at 37°C to 40°C for 3 to 5 days. The solution will gradually turn slightly yellow.

  • Evaporation & Shift of Equilibrium: Transfer the solution to a large round-bottom flask. Add 50 mL of deionized water and evaporate under reduced pressure at 40°C.

    • Expert Insight: The repeated addition of water and subsequent rotary evaporation is critical. It drives off the volatile ammonia and carbon dioxide, forcing the reaction equilibrium toward the pure glycosylamine.

  • Lyophilization: Once the odor of ammonia is completely gone, freeze the residue and lyophilize to yield 1-amino-1-deoxy-β-D-galactose as a white to off-white powder.

  • Validation: Confirm the presence of the anomeric amine via Ninhydrin test (should yield a deep purple color) and

    
    -NMR (
    
    
    
    , looking for the anomeric proton doublet at ~4.1 ppm with a large
    
    
    coupling constant indicative of the β-configuration).
Phase 2: Squarate Derivatization (Monoamide Formation)
  • Dissolution: Dissolve 1.0 mmol of 1-amino-1-deoxy-β-D-galactose in 10 mL of a 1:1 mixture of 0.1 M sodium phosphate buffer (pH 7.0) and absolute ethanol.

  • Coupling: Add 1.2 mmol of squaric acid diethyl ester dropwise while stirring.

  • pH Maintenance: Monitor the pH continuously. The reaction releases ethanol and protons. Maintain the pH strictly between 7.0 and 7.2 using 0.1 M NaOH.

    • Expert Insight: Allowing the pH to drop below 6.5 halts the reaction; allowing it to exceed 7.5 risks premature hydrolysis of the second ethoxy group or unwanted diamide formation.

  • Purification: After 2-4 hours (when pH stabilizes), concentrate the mixture under reduced pressure to remove ethanol. Purify the galactosyl-squarate monoester using a C18 Solid Phase Extraction (SPE) cartridge, eluting with a water/methanol gradient. Lyophilize the product.

Phase 3: Neoglycoprotein Conjugation
  • Protein Preparation: Dissolve 10 mg of the carrier protein (e.g., BSA, which contains 59 lysine residues) in 2.0 mL of 0.1 M sodium borate buffer, pH 9.0.

  • Conjugation: Add the desired molar excess of the galactosyl-squarate monoester.

    • For low valency (5-10 sugars/protein): Add 15 molar equivalents.

    • For high valency (20-30 sugars/protein): Add 50 molar equivalents.

  • Reaction: Stir gently at room temperature for 48 hours. The alkaline pH deprotonates the lysine ε-amines, allowing them to attack the remaining squarate ester[2].

  • Dialysis: Transfer the reaction mixture to a dialysis cassette (MWCO 10 kDa). Dialyze extensively against distilled water (4 changes over 48 hours) to remove unreacted sugar monoesters.

  • Recovery: Lyophilize the retentate to obtain the final Gal-BSA neoglycoprotein.

Analytical Validation of the Neoglycoprotein

To ensure the trustworthiness of the synthesized neoglycoprotein, two validation steps are mandatory before utilizing the conjugate in biological assays:

  • Valency Determination via MALDI-TOF MS: Analyze the unmodified BSA and the Gal-BSA neoglycoprotein using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)[3].

    • Calculation:

      
      . This provides the exact average number of galactose moieties successfully conjugated.
      
  • Free Lysine Quantification (TNBS Assay): Use the 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay to quantify the number of unreacted primary amines (lysines) remaining on the protein. A reduction in free amines compared to the native BSA control orthogonally validates the MALDI-TOF data.

References

  • Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates Source: Frontiers in Chemistry URL:[Link]

  • Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands Source: MDPI Molecules URL:[Link]

  • EASyMap-Guided Stepwise One-Pot Multienzyme (StOPMe) Synthesis and Multiplex Assays Identify Functional Tetraose-Core-Human Milk Oligosaccharides Source: JACS Au (ACS Publications) / PMC URL:[Link]

  • Synthesis of glycosylamines: Identification and quantification of side products Source: ResearchGate URL:[Link]

Sources

Method

Solid-phase peptide synthesis using N-beta-galactosyl amides

Application Note: Solid-Phase Peptide Synthesis of -Galactosyl Amides (N-Linked Glycopeptides) Executive Summary The synthesis of peptides containing -galactosyl amides (specifically -linked galactosyl-asparagine moietie...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis of


-Galactosyl Amides (N-Linked Glycopeptides) 

Executive Summary

The synthesis of peptides containing


-galactosyl amides  (specifically 

-linked galactosyl-asparagine moieties) represents a critical challenge in chemical biology. Unlike the ubiquitous

-acetylglucosamine (GlcNAc) linkage found in native glycoproteins,

-galactosyl modifications are essential for developing specific lectin probes, synthetic vaccines, and studying non-canonical glycosylation pathways.

This Application Note provides a definitive protocol for the Solid-Phase Peptide Synthesis (SPPS) of these targets. We prioritize the "Building Block" strategy (incorporation of pre-glycosylated Fmoc-Asn(Ac


Gal)-OH) over post-synthetic glycosylation (Lansbury aspartylation) to maximize sequence fidelity and minimize side reactions such as aspartimide formation.

Strategic Overview & Mechanism

The Challenge of the N-Glycosidic Bond

The


-galactosyl amide linkage is chemically sensitive. The bond connects the anomeric carbon (C1) of the galactose to the side-chain amide nitrogen of Asparagine.
  • Stability: The

    
    -glycosidic bond is generally stable to TFA (acidolytic cleavage) but susceptible to hydrolysis under strong aqueous acidic conditions if prolonged.
    
  • Sterics: The bulky per-acetylated sugar moiety hinders the

    
    -amino group, making subsequent coupling steps difficult.
    
  • Side Reactions: The most critical risk is Aspartimide formation . The steric bulk of the sugar forces the peptide backbone into conformations that favor the attack of the backbone nitrogen on the side-chain ester/amide, leading to ring closure.

Strategic Workflow Selection

We utilize the Stepwise Building Block Approach . This method ensures that every glycan is placed with 100% regioselectivity.

GlycopeptideStrategy Start Target: N-Galactosyl Peptide Strategy Select Strategy Start->Strategy PathA Path A: Lansbury Aspartylation (Post-Synthetic) Strategy->PathA Historical PathB Path B: Pre-formed Building Block (Stepwise SPPS) Strategy->PathB Recommended RiskA Risk: Aspartimide & Incomplete Coupling PathA->RiskA BenefitB Benefit: 100% Regiocontrol High Purity PathB->BenefitB Final Pure N-Glycopeptide RiskA->Final Low Yield BenefitB->Final

Figure 1: Strategic decision tree emphasizing the Building Block approach for high-fidelity synthesis.

Materials & Reagents

ComponentSpecificationPurpose
Resin Rink Amide MBHA (Low Loading: 0.3–0.4 mmol/g)Low loading reduces aggregation of bulky glycopeptides.
Building Block Fmoc-Asn(Ac

-

-D-Gal)-OH
The core unit. The sugar hydroxyls must be acetyl-protected (Ac) to survive TFA.
Coupling Reagents HATU / HOAt / DIPEAHATU is required for the bulky glycosyl amino acid. HOAt suppresses racemization.
Standard AA Fmoc-AA(PG)-OHStandard protected amino acids (5 eq excess).
Cleavage Cocktail TFA / TIS / H

O (95:2.5:2.5)
"Reagent K" or similar. Avoid thiols if sugar has sensitive groups (rare for Gal).
Deacetylation Hydrazine hydrate (NH

NH

·H

O) or NaOMe
To remove acetyl groups from the sugar after peptide assembly.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block (Brief Overview)

Note: Commercially available building blocks are recommended. If synthesizing:

  • Glycosylamine Formation: React

    
    -D-galactose pentaacetate with TMSN
    
    
    
    followed by reduction, or direct reaction with NH
    
    
    HCO
    
    
    to form
    
    
    -D-galactosylamine.
  • Coupling: React the galactosylamine with Fmoc-Asp-OtBu (side chain activation) or Fmoc-Asp(OAII)-OH using EEDQ or HATU.

  • Deprotection: Remove the C-terminal protection (tBu or Allyl) to yield the free acid Fmoc-Asn(Ac

    
    Gal)-OH .
    
Protocol B: Automated/Manual SPPS Cycles

Critical Step: Coupling the Glycosylated Amino Acid The coupling of Fmoc-Asn(Ac


Gal)-OH is the rate-limiting step.
  • Resin Preparation: Swell Rink Amide MBHA resin in DMF for 30 min.

  • Standard Elongation: Couple amino acids up to the position of the glycan using standard HBTU/DIPEA (5 eq).

  • Glyco-Amino Acid Coupling (Manual Step Recommended):

    • Reagents: 2.0 eq Fmoc-Asn(Ac

      
      Gal)-OH, 1.9 eq HATU, 2.0 eq HOAt, 4.0 eq DIPEA.
      
    • Solvent: Minimal DMF (high concentration improves kinetics).

    • Time: Double coupling is mandatory. 2 x 2 hours at Room Temperature.

    • Note: Do not use microwave heating >40°C for this step to avoid glycosidic bond instability or racemization.

  • Capping: Acetylate unreacted amines with Ac

    
    O/Pyridine to prevent deletion sequences.
    
  • Subsequent Coupling (The "Steric Hurdle"):

    • The amino acid immediately following the bulky sugar (N-terminal side) is difficult to couple.

    • Use: HATU/HOAt (5 eq) and extend reaction time to 1 hour.

    • Check: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to ensure completion.

Protocol C: Cleavage and Deacetylation (The "Two-Stage" Method)

This protocol separates backbone cleavage from sugar deprotection to avoid side reactions.

Step 1: Acidolytic Cleavage (TFA)

  • Wash resin with DCM (3x). Dry under N

    
    .
    
  • Add TFA/TIS/H

    
    O (95:2.5:2.5) .
    
  • Shake for 2 hours at RT.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

    • Result: Peptide with acetylated galactose (Peptide-Asn(Ac

      
      Gal)).
      

Step 2: Deacetylation (Zemplén-like) Why solution phase? It allows purification of the acetylated intermediate first, ensuring the difficult peptide synthesis worked before risking the sugar deprotection.

  • Dissolve crude acetylated peptide in anhydrous MeOH (1 mg/mL).

  • Add NaOMe (0.1 M in MeOH) dropwise until pH reaches ~8.5–9.0 (moist pH paper).

    • Alternative (Safer): Use 5% Hydrazine hydrate in MeOH/H

      
      O (4:1) for 30 mins. This is milder and reduces Aspartimide risk.
      
  • Monitor by HPLC/MS (Mass shift: -42 Da per acetyl group; -168 Da total for Gal).

  • Neutralize with dilute acetic acid or dry ice (CO

    
    ).
    
  • Lyophilize and purify via RP-HPLC.

Troubleshooting & Optimization

Aspartimide Formation

The most common failure mode in Asn-glycopeptide synthesis is the cyclization of the Asn side chain to form an Aspartimide ring, especially during the base-catalyzed Fmoc removal of subsequent steps.

  • Mechanism: The backbone amide nitrogen attacks the side-chain carbonyl of the Asn(Gal).

  • Solution 1 (Hmb Protection): Add Hmb (2-hydroxy-4-methoxybenzyl) protection to the backbone nitrogen of the residue after the glycan. This physically blocks the attack.

  • Solution 2 (Acidic Modifiers): Use 0.1 M HOBt in the piperidine deprotection solution during Fmoc removal steps after the glycan is installed. This suppresses the base-catalyzed cyclization.

Aspartimide Step1 Fmoc Removal (Base) Step2 Deprotonated Backbone Amide Step1->Step2 Step3 Attack on Asn Side Chain (C=O) Step2->Step3 Prevention PREVENTION: Add 0.1M HOBt to Piperidine OR Use Hmb Backbone Protection Step2->Prevention Intervention Step4 Aspartimide Ring (Byproduct) Step3->Step4

Figure 2: Mechanism of Aspartimide formation and chemical interventions.

Analytical Data Summary

ParameterExpected ResultMethod of Verification
Coupling Efficiency >98% per stepUV Monitoring (Fmoc removal) & HPLC of cleaved intermediate.
Mass Shift (Step 1) [M+H]

+ 330 Da
MS check for Asn(Ac

Gal) vs Asn(H).
Mass Shift (Step 2) [M+H]

- 168 Da
MS check for loss of 4 Acetyl groups.
Stereochemistry Pure

-anomer
1H-NMR (Anomeric proton

Hz).

References

  • Cohen-Ansfeld, S. T., & Lansbury, P. T. (1993). Hydrolysis of N-beta-glycosyl amides: Implications for the stability of N-glycopeptides. Journal of the American Chemical Society. Link

  • Unverzagt, C. (1996). Building Blocks for Glycopeptide Synthesis: Glycosylation of 3-Hydroxy-Asparagine and Aspartic Acid. Angewandte Chemie International Edition. Link

  • Kunz, H. (2003). Synthetic Glycopeptides for the Development of Tumour-Selective Vaccines. Journal of Peptide Science. Link

  • Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of asparagine N-linked glycopeptides: suppression of aspartimide formation.[1] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Bachem Application Guide. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center. Link

Sources

Application

Derivatization of 1-Amino-1-deoxy-beta-D-galactose for fluorescent labeling

This Application Note is designed for researchers in glycobiology, drug delivery, and assay development. It details the specific chemical handling, labeling, and purification of 1-Amino-1-deoxy-beta-D-galactose (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in glycobiology, drug delivery, and assay development. It details the specific chemical handling, labeling, and purification of 1-Amino-1-deoxy-beta-D-galactose (also known as


-D-galactosylamine).

Application Note: Derivatization of 1-Amino-1-deoxy- -D-galactose for Fluorescent Labeling

Abstract & Strategic Overview

1-Amino-1-deoxy-


-D-galactose represents a unique class of glycosylamines where the anomeric hydroxyl group is replaced by a primary amine. Unlike standard aliphatic amines, this anomeric amine is directly linked to the hemiacetal carbon, creating distinct stability challenges.

While highly reactive toward electrophiles (NHS esters, isothiocyanates), the resulting N-glycosidic bond is susceptible to hydrolysis in acidic environments, reverting to galactose and ammonia. However, once acylated (e.g., via NHS-ester coupling), the resulting N-glycosyl amide exhibits significantly enhanced stability, making it a robust probe for lectin binding studies (e.g., Pseudomonas aeruginosa PA-IL), lysosomal storage disease research (Fabry disease chaperones), and metabolic tracking.

This guide provides a validated workflow to maximize conjugation efficiency while preventing anomeric hydrolysis.

Chemical Mechanism & Stability Logic

The derivatization relies on the nucleophilic attack of the C1-amine onto an activated electrophile.

  • The Challenge: In aqueous solution, free 1-amino-galactose exists in equilibrium with its hydrolyzed form (galactose + ammonia), especially at pH < 7.

  • The Solution: Maintain a basic pH (8.0–9.0) during coupling to keep the amine deprotonated and nucleophilic, while simultaneously driving the formation of the stable amide/thiourea linkage.

  • Reaction Product:

    • NHS-Ester Reaction: Yields an N-galactosyl amide . This bond is chemically stable and resistant to enzymatic cleavage by standard glycosidases, making it an excellent structural mimic for inhibition studies.

    • Isothiocyanate (FITC) Reaction: Yields an N-galactosyl thiourea .

Reaction Workflow Diagram

G Substrate 1-Amino-1-deoxy- beta-D-galactose Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (pH 8.3-9.0) Hydrolysis Hydrolysis Byproducts (Galactose + NH3) Substrate->Hydrolysis Acidic pH (<7.0) or Prolonged Storage Reagent Activated Fluorophore (NHS-Ester or FITC) Reagent->Intermediate Product Fluorescent N-Glycosyl Conjugate Intermediate->Product Elimination of NHS/HCl

Figure 1: Reaction pathway for the labeling of 1-amino-galactose. Note the competing hydrolysis pathway which is mitigated by pH control.

Materials & Equipment

Reagents
ComponentGrade/SpecificationPurpose
1-Amino-1-deoxy-

-D-galactose
>95% Purity (Sigma/MCE)Target Substrate
Fluorophore NHS-Ester (e.g., BODIPY, Cy3) or FITCLabeling Agent
Anhydrous DMSO/DMF Silylation grade, <50 ppm waterSolvent for dye
Sodium Bicarbonate (NaHCO

)
0.1 M - 0.2 M, pH 8.3Coupling Buffer
Ammonium Chloride (NH

Cl)
1 M SolutionQuenching Agent
Equipment
  • Microcentrifuge and 1.5 mL amber tubes.

  • HPLC system (C18 or Amide column) OR TLC setup.

  • Lyophilizer (Freeze dryer).

Protocol A: Labeling with NHS-Esters (Recommended)

Best for: BODIPY, Cyanine dyes (Cy3/Cy5), Alexa Fluors. Produces a stable amide bond.[1]

Step 1: Preparation of Stock Solutions
  • Sugar Stock: Dissolve 1-Amino-1-deoxy-

    
    -D-galactose in 0.2 M NaHCO
    
    
    
    (pH 8.3)
    to a concentration of 10 mg/mL (approx. 55 mM) .
    • Critical: Prepare this immediately before use. Do not store the free amine in solution as it slowly hydrolyzes.

  • Dye Stock: Dissolve the NHS-ester fluorophore in anhydrous DMSO or DMF to a concentration of 10 mg/mL .

Step 2: Conjugation Reaction[5]
  • Calculate the molar ratio.[2] Use a 1.2-fold molar excess of the Sugar relative to the Dye.

    • Reasoning: Since the sugar is cheaper and non-fluorescent, using it in excess ensures all the expensive dye is consumed, simplifying purification (removing unreacted sugar is easier than removing free dye).

  • Add the Dye solution dropwise to the Sugar solution while vortexing gently.

    • Solvent Note: Ensure the final organic solvent (DMSO/DMF) content is <20% of the total volume to prevent precipitation of the sugar.

  • Incubate at Room Temperature for 2–4 hours in the dark.

    • Validation: Monitor pH.[1][2][3] If it drops below 7.5, adjust carefully with dilute NaOH.

Step 3: Quenching
  • Add 1 M NH

    
    Cl  (10% of total volume) or Tris-HCl (pH 8.0) to react with any remaining NHS-ester. Incubate for 15 minutes.
    
Step 4: Purification
  • Method A (HPLC - Preferred): Inject onto a Reverse-Phase C18 column.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Elution: The polar sugar-dye conjugate will elute earlier than the hydrophobic free dye or hydrolyzed dye.

  • Method B (TLC/Silica): For lipophilic dyes (like BODIPY), extraction with ethyl acetate may remove free dye, while the sugar-conjugate remains in the aqueous phase (or vice versa depending on the dye).

Protocol B: Labeling with FITC (Isothiocyanates)

Best for: Cost-effective labeling, producing a thiourea linkage.

  • Buffer: Prepare 0.1 M Sodium Carbonate buffer (pH 9.0) . The higher pH is required for the isothiocyanate reaction.

  • Reaction: Dissolve 1-amino-galactose in the buffer (10 mg/mL). Dissolve FITC in DMSO (10 mg/mL).

  • Mixing: Mix slowly. Use a 1:1 molar ratio or slight excess of FITC.

  • Incubation: Incubate for 8 hours at 4°C or 4 hours at RT.

    • Note: Isothiocyanates react slower than NHS esters.

  • Purification: Ethanol precipitation can be effective here.[3] Add 10 volumes of cold ethanol. The sugar-conjugate often precipitates (depending on the dye), while free FITC remains soluble. Centrifuge at 12,000 x g for 15 min.

Quality Control & Characterization

ParameterMethodAcceptance Criteria
Purity HPLC (UV/Vis + FLD)Single peak >95% area. No free dye peak.
Identity LC-MS (ESI+)Mass = [Sugar] + [Dye] - [Leaving Group]. Example: Galactose (179) + Dye - H2O/NHS.
Stability Re-injection after 24hNo appearance of free dye peak (indicates stable amide bond).

Mass Spec Check: For a standard BODIPY FL NHS (MW ~389) + 1-Amino-Galactose (MW 179):

  • Expected Product MW

    
     (Dye Core) + (Galactose) - (NHS leaving group).
    
  • Look for the parent ion

    
    .
    

Troubleshooting Guide

Problem 1: Low Yield / No Conjugation

  • Cause: Hydrolysis of the NHS ester before reaction, or protonation of the amine.

  • Fix: Ensure buffers are fresh and pH is confirmed at 8.3. Use anhydrous DMSO for the dye. Do not store the sugar in water; dissolve immediately before use.

Problem 2: Product degradation

  • Cause: Acidic purification conditions.

  • Fix: If using HPLC with TFA, neutralize fractions immediately with ammonium bicarbonate. The N-glycosyl amide is stable, but prolonged exposure to strong acid (0.1% TFA) and heat during evaporation can cause anomerization or hydrolysis. Use Formic Acid (0.1%) as a gentler alternative.

Problem 3: Multiple Fluorescent Spots on TLC

  • Cause: Anomerization (

    
    /
    
    
    
    mix) or hydrolysis.
  • Fix: 1-Amino-1-deoxy-

    
    -D-galactose is supplied as the 
    
    
    
    -anomer. However, in solution, it can mutarotate. The amide product usually locks the configuration, but minor
    
    
    -isomers may form. Isolate the major peak.

References

  • Glycosylamine Stability & Synthesis

    • Likhosherstov, L. M., et al. (1986). "Synthesis of 1-amino-1-deoxy-sugars." Carbohydrate Research.

  • Fluorescent Labeling Protocols

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 1: Functional Targets (Amines).

  • Applications in Lectin Binding

    • Blanchard, B., et al. (2008). "Galactophilic lectin PA-IL from Pseudomonas aeruginosa." Biochemistry.

  • NHS-Ester Chemistry Standards

    • Thermo Fisher Scientific. "NHS Ester Reaction Chemistry."

Sources

Method

Chemoenzymatic synthesis applications of 1-amino-1-deoxy-sugars

Application Note: Chemoenzymatic Synthesis & Utilization of 1-Amino-1-Deoxy-Sugars Introduction: The Anomeric Amine as a Linchpin 1-amino-1-deoxy-sugars (glycosylamines) are a unique class of carbohydrates where the anom...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoenzymatic Synthesis & Utilization of 1-Amino-1-Deoxy-Sugars

Introduction: The Anomeric Amine as a Linchpin

1-amino-1-deoxy-sugars (glycosylamines) are a unique class of carbohydrates where the anomeric hydroxyl group is replaced by a primary amine. In drug development, they serve as the critical "chemical handle" for bridging the gap between complex glycans and protein scaffolds.[1]

While natural N-glycosylation utilizes glycosyl phosphates (e.g., lipid-linked oligosaccharides), chemoenzymatic synthesis relies heavily on glycosylamines because they allow for unprotected ligation strategies. They are the obligate precursors for synthesizing sugar oxazolines (the donors for glycosynthases) and are used directly to create neoglycoproteins via stable urea or amide linkages.

Key Challenges:

  • Hydrolytic Instability: Unlike N-acetylglucosamine (GlcNAc), free glycosylamines hydrolyze rapidly in acidic media (

    
     hours at pH 5).
    
  • Stereocontrol: Ensuring the

    
    -configuration is essential for mimicking natural N-glycans.
    

This guide details the high-yield synthesis of these intermediates and their application in Fc-Glycan Engineering of therapeutic antibodies.

Workflow Overview

The following diagram illustrates the central role of 1-amino-sugars in converting free glycans into therapeutic conjugates.

G FreeGlycan Free Glycan (Reducing Sugar) Kochetkov Kochetkov Amination (NH4)2CO3 FreeGlycan->Kochetkov Glycosylamine 1-Amino-1-deoxy-sugar (Glycosylamine) Kochetkov->Glycosylamine >90% Yield Beta-anomer Oxazoline Sugar Oxazoline (Activated Donor) Glycosylamine->Oxazoline 2-chloro-1,3- dimethylimidazolinium chloride (DMC) Neoglycoprotein Neoglycoprotein (Direct Conjugation) Glycosylamine->Neoglycoprotein Isothiocyanate/NHS Ligation (pH 8.5) EndoS Endo-S/S2 Mutant (Glycosynthase) Oxazoline->EndoS ADC Homogeneous ADC (Antibody-Drug Conjugate) EndoS->ADC Transglycosylation to IgG Fc

Figure 1: The chemoenzymatic workflow transforming free sugars into high-value conjugates via the glycosylamine intermediate.

Protocol A: High-Yield Synthesis (The Kochetkov Amination)

The Kochetkov reaction is the industry standard for converting reducing sugars to glycosylamines.[2] It utilizes solid ammonium carbonate to drive the equilibrium toward the amine.

Mechanism: The reaction proceeds via a nucleophilic attack of ammonia on the acyclic aldehyde form of the sugar, followed by ring closure. The saturation of ammonium carbonate buffers the reaction and precipitates the carbamate intermediate, which decomposes to the amine upon workup.

Materials
  • Substrate: Free reducing sugar (e.g., GlcNAc, Man3GlcNAc, or complex N-glycan).

  • Reagent: Ammonium carbonate (solid, crushed to fine powder).

  • Solvent: Saturated aqueous ammonium carbonate solution.

  • Equipment: Lyophilizer (Critical for salt removal).

Step-by-Step Methodology
  • Preparation: Dissolve the reducing sugar (10 mg to 1 g scale) in a saturated aqueous solution of ammonium carbonate.

    • Ratio: Use a massive excess of ammonium carbonate (typically >50 equivalents) to ensure saturation.

  • Incubation: Stir the mixture in a sealed vessel at 37°C for 24–48 hours .

    • Monitor: Check reaction progress by TLC (n-butanol:acetic acid:water 2:1:1). The product will be more polar (lower

      
      ) and stain with ninhydrin (primary amine).
      
    • Note: Additional solid ammonium carbonate should be added if the solution becomes clear, ensuring saturation is maintained.

  • Desalting (Critical):

    • The reaction mixture contains excess salt that must be removed without acidic hydrolysis.

    • Do NOT use acidic ion exchange.

    • Flash freeze the mixture in liquid nitrogen.

    • Lyophilize directly. Ammonium carbonate is volatile and will sublime, leaving the crude glycosylamine.

    • Repeat the redissolution (in water) and lyophilization step 2–3 times to remove residual carbamates.

  • Validation:

    • 1H-NMR (D2O): Look for the anomeric proton (

      
      -H1). For GlcNAc-amine, this appears as a doublet at 
      
      
      
      4.2 ppm with a large coupling constant (
      
      
      Hz), confirming the
      
      
      -configuration.
    • Stability Check: Store at -20°C. Do not dissolve in water until immediately prior to use.

Protocol B: Chemoenzymatic Antibody Remodeling (Fc-Glycan Engineering)

This is the primary application in drug development: replacing heterogeneous antibody glycans with a single, defined glycoform (e.g., to enhance ADCC or attach a cytotoxic payload).

Concept: The glycosylamine synthesized in Protocol A is converted to an oxazoline , which is then transferred to an antibody by an Endo-S glycosynthase mutant (e.g., Endo-S D233Q).

Phase 1: Conversion to Sugar Oxazoline
  • Reactant: Dissolve the 1-amino-glycan (from Protocol A) in water (pH adjusted to 7.0–8.0).

  • Activation: Add 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and triethylamine (TEA) in water/acetonitrile at 0°C.

  • Purification: The oxazoline is sensitive. Purify rapidly using Size Exclusion Chromatography (SEC) or use crude if yield is quantitative (verified by MS).

Phase 2: Enzymatic Transglycosylation (The "Ligation")

Enzyme: Endo-S D233Q (or Endo-S2 D184M).[3] These mutants cannot hydrolyze the product but can transfer the activated oxazoline to the acceptor.

ComponentConcentrationRole
Acceptor 1–5 mg/mLDeglycosylated IgG (GlcNAc-Fc)
Donor 20–50 molar eq.Glycan-Oxazoline (prepared above)
Enzyme 1:100 (w/w)Endo-S D233Q mutant
Buffer 100 mM Tris, pH 7.4Maintains neutral pH to prevent oxazoline hydrolysis

Procedure:

  • Deglycosylation (Pre-step): Treat the native antibody with Wild Type Endo-S to strip the heterogeneous glycans, leaving only the core GlcNAc at Asn297. Purify the "GlcNAc-acceptor" IgG via Protein A chromatography.[4]

  • Reaction: Mix the GlcNAc-IgG acceptor with the Glycan-Oxazoline donor and the Endo-S mutant.

  • Incubation: Incubate at 30°C for 1–4 hours.

    • Why 30°C? Higher temperatures increase the rate of spontaneous hydrolysis of the oxazoline donor before the enzyme can transfer it.

  • Monitoring: Analyze aliquots by LC-MS (Q-TOF). You will see a mass shift corresponding to the addition of the glycan minus the oxazoline leaving group.

  • Termination: Remove the enzyme using a spin column or affinity tag.

Stability & Troubleshooting

The most common failure mode in these applications is the hydrolysis of the 1-amino group before ligation.

pH Stability Profile:

  • pH < 5.0: Rapid hydrolysis (

    
     hr). The amine is protonated, making the anomeric center a good leaving group.
    
  • pH 7.0–9.0: Stable (

    
     days).
    
  • Storage: Solid state at -20°C is stable for months.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield (Kochetkov) Incomplete saturation of

Add solid ammonium carbonate until it stops dissolving.
Product Hydrolysis Acidic workup or water contaminationLyophilize only. Do not use acidic silica or cation exchange resins.
No Ligation (Endo-S) Hydrolyzed OxazolineEnsure donor is fresh. Check pH of reaction (must be > 7.0).
Mixture of Anomers Thermodynamic equilibrationThe Kochetkov reaction naturally favors

. If

is present, extend reaction time to allow thermodynamic settling.

References

  • Talbert, J. A., & Townsend, S. D. (2024).[2] Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions. Carbohydrate Research. [Link]

  • Huang, W., et al. (2012). Chemoenzymatic glycoengineering of intact IgG antibodies for gain of functions. Journal of the American Chemical Society. [Link]

  • Li, T., et al. (2016). Glycosynthase Mutants of Endoglycosidase S2 Show Potent Transglycosylation Activity. PMC (NIH). [Link]

  • Llobet, A., et al. (2000). Kochetkov amination of sugars. Tetrahedron Letters.
  • Wang, L. X. (2008).[5] Chemoenzymatic synthesis of glycopeptides and glycoproteins through endoglycosidase-catalyzed transglycosylation. Carbohydrate Research. [Link]

Sources

Application

Application Note: Preparation of Glycomimetics using 1-Amino-1-deoxy-β-D-galactose Scaffolds

Executive Summary The development of targeted glycomimetics has revolutionized therapeutic delivery, lectin-binding assays, and enzyme inhibition studies. At the core of many of these advanced architectures is 1-Amino-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted glycomimetics has revolutionized therapeutic delivery, lectin-binding assays, and enzyme inhibition studies. At the core of many of these advanced architectures is 1-Amino-1-deoxy-β-D-galactose (β-D-galactopyranosylamine, CAS 74867-91-7)[1]. Recognized inherently as a competitive inhibitor of β-D-galactosidases and galactose oxidases[2], this monosaccharide derivative serves as a highly versatile, nucleophilic scaffold. By exploiting the differential reactivity of its anomeric amine, researchers can synthesize multivalent glycodendrimers, biocompatible glycopolymers, and water-soluble fluorescent probes without the need for exhaustive protection-deprotection cycles[3].

This application note provides a comprehensive, self-validating guide to utilizing 1-Amino-1-deoxy-β-D-galactose in divergent synthetic pathways, ensuring high-yield conjugation and robust analytical validation.

Mechanistic Insights & Scaffold Causality

As a Senior Application Scientist, it is critical to understand why 1-Amino-1-deoxy-β-D-galactose is selected over other functionalized sugars and how its intrinsic chemistry dictates protocol design.

  • Chemoselectivity and Nucleophilicity: The anomeric amine (-NH₂) is significantly more nucleophilic than the surrounding secondary and primary hydroxyl groups on the pyranose ring. At a slightly basic pH (7.5–8.5), the amine is unprotonated and highly reactive toward electrophiles like isothiocyanates, activated esters (NHS/EDC), and anhydrides[4]. This causality allows for unprotected conjugation strategies , drastically reducing synthetic steps and improving overall atom economy.

  • Stereochemical Stability: The β-anomeric configuration is locked upon acylation or thiourea formation. However, in highly acidic aqueous media, the free glycosylamine can undergo mutarotation or hydrolysis to the reducing sugar and ammonia[5]. Therefore, all conjugation protocols must be executed in neutral to mildly basic organic or mixed aqueous-organic solvent systems.

  • Biological Relevance: N-linked glycomimetics generated from this scaffold exhibit superior enzymatic stability compared to their O-linked counterparts, making them ideal for in vivo applications such as targeted drug delivery via poly(styrene-co-maleic acid) (SMA) conjugates[6].

Divergent Synthetic Pathways

The versatility of the 1-Amino-1-deoxy-β-D-galactose scaffold enables multiple downstream applications. The logical flow of these functionalization strategies is visualized below.

GlycomimeticPathways Scaffold 1-Amino-1-deoxy- β-D-galactose Amide N-Acylation (EDC/NHS or Anhydride) Scaffold->Amide R-COOH / R-CO-O-CO-R Thiourea Thiourea Bridging (Isothiocyanate) Scaffold->Thiourea R-NCS Fluorescent Fluorophore Tagging (Coumarin-NHS) Scaffold->Fluorescent Activated Fluorophore Polymer Biocompatible Glycopolymers Amide->Polymer Dendrimer Multivalent Glycodendrimers Thiourea->Dendrimer Probe Water-Soluble Fluorescent Probes Fluorescent->Probe

Divergent synthesis pathways for 1-Amino-1-deoxy-β-D-galactose functionalization.

Quantitative Data & Reaction Parameters

To facilitate experimental planning, the following table summarizes the optimized quantitative parameters and expected outcomes for the two primary conjugation strategies.

ParameterProtocol A: Amide Coupling (Anhydride)Protocol B: Thiourea Bridging
Electrophile Polymeric Anhydride (e.g., SMA)Poly-Isothiocyanate Core
Optimal Solvent DMF or DMSODMF / H₂O (9:1 v/v) or Pyridine
Catalyst / Base Triethylamine (TEA) or DIPEANaHCO₃ (if aqueous) or None
Reaction Temp / Time 25 °C / 12–24 hours40 °C / 6–12 hours
Typical Yield 50–60% (Degree of Substitution)75–90% (Isolated Yield)
Self-Validation (In-line) Ninhydrin Test (Negative = Complete)TLC (UV/Vis & Anisaldehyde stain)
Final Analytical QC FTIR (Amide I/II at 1650/1550 cm⁻¹)LC-MS (Exact Mass), ¹H-NMR

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that causality is maintained and errors are caught before proceeding to subsequent steps.

Protocol A: Synthesis of SMA-Gal Glycopolymers via Amide Coupling

This protocol details the conjugation of 1-Amino-1-deoxy-β-D-galactose to poly(styrene-co-maleic anhydride) (SMA) to create a biocompatible, hepatocyte-targeting glycopolymer[4].

Materials:

  • 1-Amino-1-deoxy-β-D-galactose (≥98% purity)

  • Poly(styrene-co-maleic anhydride) (SMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg of SMA in 5 mL of anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Activation: Add 2.0 equivalents (relative to anhydride monomer units) of TEA to the solution and stir for 10 minutes at room temperature.

  • Conjugation: Slowly add 1.2 equivalents of 1-Amino-1-deoxy-β-D-galactose in portions. Causality Note: Gradual addition prevents localized basicity spikes that could promote sugar degradation.

  • Reaction: Stir the mixture at 25 °C for 24 hours.

  • In-line QC (Ninhydrin Test): Spot 1 µL of the reaction mixture onto a silica TLC plate. Spray with 0.2% Ninhydrin in ethanol and heat. A lack of deep purple color indicates the successful consumption of the primary anomeric amine.

  • Purification: Precipitate the polymer by dropping the reaction mixture into 50 mL of cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant and dialyze the pellet against deionized water (MWCO 3.5 kDa) for 48 hours to remove unreacted sugar and DMF.

  • Lyophilization & Final QC: Freeze-dry the dialyzed solution. Analyze via FTIR. Validation: Successful conjugation is confirmed by the disappearance of the anhydride C=O stretching bands (1850 and 1780 cm⁻¹) and the appearance of Amide I (1650 cm⁻¹) and Amide II (1550 cm⁻¹) bands[7].

Protocol B: Synthesis of Multivalent Glycodendrimers via Thiourea Bridging

This protocol describes the attachment of the galactose scaffold to a multivalent isothiocyanate core, a standard method for creating high-affinity lectin ligands[8].

Materials:

  • 1-Amino-1-deoxy-β-D-galactose

  • Trivalent or Tetravalent Isothiocyanate Core

  • Pyridine (anhydrous)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 equivalent of the poly-isothiocyanate core in 3 mL of anhydrous pyridine. Causality Note: Pyridine acts as both the solvent and a mild base, maintaining the unprotonated state of the anomeric amine without causing base-catalyzed epimerization of the sugar.

  • Coupling: Add 1.5 equivalents of 1-Amino-1-deoxy-β-D-galactose per isothiocyanate group.

  • Incubation: Heat the mixture gently to 40 °C and stir under an inert atmosphere for 8 hours.

  • In-line QC (TLC): Monitor the reaction via TLC (Dichloromethane:Methanol:Water 6:4:0.5). The product will be UV-active (due to the thiourea/core) and will stain positively with p-Anisaldehyde (indicating the carbohydrate moiety).

  • Concentration: Co-evaporate the pyridine with toluene (3 x 10 mL) under reduced pressure to yield a crude solid.

  • Purification & Final QC: Purify via size-exclusion chromatography (e.g., Sephadex LH-20) eluting with Methanol. Validation: Perform LC-MS to confirm the exact mass of the fully substituted dendrimer. In ¹H-NMR (D₂O), the anomeric proton (H-1) will shift significantly downfield (typically >5.0 ppm) and appear as a broad doublet or triplet due to the adjacent thiourea NH[3].

References

  • 1-Amino-1-deoxy-beta-D-galactose | C6H13NO5 | CID 230388 Source: PubChem (National Institutes of Health) URL:[Link][9]

  • Synthesis, characterization, and preliminary biological study of glycoconjugates of poly(styrene-co-maleic acid) Source: PubMed (Biomacromolecules) URL:[Link][4]

  • Monosaccharide-Based Water-Soluble Fluorescent Tags Source: ResearchGate URL:[Link][3]

  • Multivalent Lectin—Carbohydrate Interactions Source: ResearchGate URL:[Link][8]

Sources

Method

Scalable Synthesis and Stabilization of 1-Amino-1-deoxy-β-D-galactose (β-GalNH2)

Application Note: AN-GLYCO-042 Executive Summary 1-Amino-1-deoxy-β-D-galactose (β-galactosylamine) is a critical high-value intermediate in the synthesis of N-linked glycopeptides, glycomimetics, and neoglycoconjugates....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GLYCO-042

Executive Summary

1-Amino-1-deoxy-β-D-galactose (β-galactosylamine) is a critical high-value intermediate in the synthesis of N-linked glycopeptides, glycomimetics, and neoglycoconjugates. Unlike its stable counterpart galactosamine (2-amino-2-deoxy-D-galactose), β-galactosylamine bears the primary amine at the anomeric center (C1). This structural feature renders it thermodynamically unstable in aqueous solution, where it rapidly hydrolyzes back to galactose and ammonia.

This guide details a scalable, industrial-grade protocol for the production of β-galactosylamine. We prioritize the Modified Kochetkov Amination using ammonium bicarbonate, while introducing a Mechanochemical (Solvent-Free) variation for high-throughput, low-waste production. Crucially, this guide addresses the "stability bottleneck" by integrating an immediate stabilization protocol using Fmoc-protection, rendering the molecule shelf-stable for downstream drug development.

Mechanism of Action & Stereochemistry

The synthesis relies on the reversible reaction between D-galactose and ammonia (or ammonium salts).

  • Thermodynamic Control: The reaction equilibrates between the

    
     and 
    
    
    
    anomers. However, in saturated ammonium bicarbonate, the equilibrium shifts heavily toward the
    
    
    -anomer. This is counter-intuitive to the anomeric effect (which usually favors
    
    
    ), but in the case of glycosylamines, the
    
    
    -anomer is favored due to minimizing the dipole-dipole repulsion between the lone pair on the ring oxygen and the C1-nitrogen bond, alongside specific solvation effects in high-salt environments.
  • The Instability Trap: The reaction is reversible. As water content increases or pH drops (acidic conditions), the amine is protonated, serving as a leaving group, and water attacks the anomeric center, regenerating galactose. Industrial success depends on removing water and excess ammonia without triggering this hydrolysis.

Diagram 1: Reaction Mechanism & Equilibrium

G cluster_0 Reagents cluster_1 Equilibrium (Slow) cluster_2 Thermodynamic Product Gal D-Galactose (Reducing Sugar) Inter Open Chain Imine Intermediate Gal->Inter - H2O NH4 NH4HCO3 (Ammonia Source) NH4->Inter Prod β-D-Galactosylamine (Target) Inter->Prod Crystallization/Sat. Alpha α-Anomer (Minor <5%) Inter->Alpha Prod->Gal + H2O (Hydrolysis)

Caption: The Kochetkov amination favors the β-anomer. Note the red dotted line indicating the hydrolysis risk if water is reintroduced.

Protocol A: The Modified Kochetkov Method (Standard)

Best for: Batches of 1g – 50g where equipment is limited to standard glassware.

Reagents
  • D-Galactose: High purity (>99%), finely powdered.

  • Ammonium Bicarbonate (NH4HCO3): Solid. Must be fresh (smell of ammonia indicates decomposition, which is actually desired here, but consistency matters).

  • Ammonium Hydroxide (25% NH3 in H2O): Optional, used to maintain high pH.

Step-by-Step Methodology
  • Saturation: In a round-bottom flask, dissolve D-galactose in a saturated aqueous solution of NH4HCO3.

    • Ratio: Use approx. 2.5g NH4HCO3 per 1g of Galactose.

    • Concentration: Keep water volume to the absolute minimum required to dissolve solids at 30°C. Excess water promotes hydrolysis during workup.

  • Incubation: Seal the flask tightly. Incubate at 42°C for 36–48 hours .

    • Why 42°C? This temperature accelerates the mutarotation equilibrium towards the thermodynamic

      
      -product without causing significant sugar degradation (browning/Maillard reactions).
      
  • Monitoring: Check by TLC (Isopropanol:Ethyl Acetate:Water 2:2:1). Stain with Ninhydrin. The product will appear as a slow-moving, ninhydrin-positive (purple) spot, distinct from the starting material (which chars with sulfuric acid but is ninhydrin negative).

  • Workup (The Critical Step):

    • The solution now contains Product, unreacted Galactose, and massive excess NH4HCO3.

    • Flash Concentration: Dilute with an equal volume of water and flash evaporate at <40°C to remove bulk ammonia and CO2.

    • Lyophilization: This is mandatory for stability. Freeze the residue and lyophilize for 48 hours. The NH4HCO3 decomposes into gases (NH3 + CO2 + H2O) under high vacuum, leaving the solid glycosylamine.

  • Result: A white amorphous powder.

    • Purity: Typically 85-90% β-anomer.

    • Storage: Store at -20°C over desiccant. Use within 48 hours or proceed to Protocol C (Stabilization).

Protocol B: Mechanochemical Synthesis (Industrial Scalable)

Best for: Batches >100g. Reduces solvent waste by 95% and minimizes hydrolysis risk.

Concept

Using a ball mill or planetary mixer to force the reaction between solid galactose and solid ammonium carbamate/bicarbonate without added solvent. This "High-Concentration" environment heavily favors condensation (bond formation) over hydrolysis.

Methodology
  • Loading: Load a stainless steel jar with:

    • 100g D-Galactose (Solid).

    • 60g Ammonium Carbamate (Solid). Note: Carbamate is more reactive than bicarbonate in low-solvent conditions.

    • Grinding balls (Stainless steel, 10mm diameter).

  • Milling: Mill at 25 Hz for 60 minutes.

    • Observation: The mixture will turn into a paste due to the release of water of reaction (dehydration synthesis).

  • Aging: Allow the paste to sit in a sealed vessel at room temperature for 24 hours. The conversion continues in the solid/paste phase.

  • Purification:

    • Wash the paste with cold methanol (glycosylamines are less soluble in MeOH than the reagents).

    • Centrifuge and dry the pellet under vacuum.

Protocol C: Stabilization via Fmoc-Derivatization

Mandatory for: Commercial distribution or long-term storage.

Since free β-GalNH2 is unstable, converting it to N-(9-Fluorenylmethoxycarbonyl)-β-D-galactosylamine (Fmoc-β-Gal) creates a stable, solid intermediate that can be stored for years and deprotected (using piperidine) immediately before use.

Reagents
  • Crude β-Galactosylamine (from Protocol A or B).

  • Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride).

  • Sodium Bicarbonate (NaHCO3).

  • Dioxane/Water (1:1).

Workflow
  • Dissolution: Dissolve crude β-GalNH2 (10g, ~56 mmol) in 100 mL of 1M NaHCO3 (aq).

  • Addition: Add 100 mL of Dioxane. Cool to 0°C.[1]

  • Reaction: Add Fmoc-Cl (1.2 equivalents) dropwise over 30 minutes.

    • Mechanism:[2][3] The amine attacks the Fmoc-Cl. The bicarbonate neutralizes the HCl byproduct, preventing acid-catalyzed hydrolysis of the sugar ring.

  • Precipitation: Stir for 4 hours at Room Temp. The Fmoc-derivative is hydrophobic and will often precipitate or form an oil.

  • Workup:

    • Evaporate Dioxane.

    • Extract aqueous phase with Ethyl Acetate.

    • Wash organic layer with water (to remove unreacted sugar) and brine.

    • Dry over MgSO4 and concentrate.

  • Crystallization: Recrystallize from Ethanol/Water.

    • Yield: ~60-70% overall from Galactose.

    • Stability: Indefinite at 4°C.

Diagram 2: Industrial Process Flow

ProcessFlow cluster_synth Synthesis Phase cluster_stab Stabilization Phase (Crucial) Start Raw Material: D-Galactose Step1 Ammonium Bicarbonate Saturation (42°C, 36h) Start->Step1 Step2 Lyophilization (Removal of NH3/CO2) Step1->Step2 Step3 Re-dissolve in NaHCO3/Dioxane Step2->Step3 Crude Amine Step4 Add Fmoc-Cl (Protection Step) Step3->Step4 Step5 Ethyl Acetate Extraction Step4->Step5 End Final Product: Fmoc-β-D-Galactosylamine (Shelf Stable) Step5->End

Caption: Integrated workflow moving from unstable aqueous synthesis to stable organic derivative.

Analytical Validation (QC)

To confirm the identity and stereochemistry of the product, 1H-NMR is the gold standard.

ParameterSpecification (D2O)Notes
H-1 Signal δ 4.0 – 4.2 ppm The anomeric proton.
Coupling Constant (

)
~ 9.0 Hz Critical: A large coupling constant (>8Hz) indicates trans-diaxial arrangement, confirming the

-anomer
. The

-anomer would show J ~3-4 Hz.
Appearance White amorphous solidYellowing indicates degradation (Maillard reaction).
Solubility Soluble in water, DMSOInsoluble in Et2O, DCM (unless Fmoc protected).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure temperature stays <40°C during evaporation. Switch to Lyophilization if using rotary evaporation.
High

-anomer content
Insufficient reaction timeExtend incubation to 48h. Ensure NH4HCO3 is saturated (excess salt stabilizes

).
Product turns brown Maillard reactionReaction temperature too high (>50°C). Ensure starting materials are iron-free.
"Gummy" product Incomplete salt removalIncrease lyophilization time. Use Methanol wash (Protocol B) to remove excess carbamate.

References

  • Likhosherstov, L. M., et al. (1986). Synthesis of 1-amino-1-deoxy-sugars using ammonium carbamate.[4][5] Carbohydrate Research.[6][7][8]

  • Cohen-Anisfeld, S. T., & Lansbury, P. T. (1993).[3] A practical, convergent method for glycopeptide synthesis. Journal of the American Chemical Society.[3][9]

  • Kallin, E., et al. (1989).[1] Derivatization procedures for reducing oligosaccharides.[1][8] Preparation of oligosaccharide glycosylamines.[1][10] Journal of Carbohydrate Chemistry.[8]

  • RSC Advances. (2020). Efficient synthesis of glycosylamines in solventless conditions promoted by mechanical milling.[11][12] Royal Society of Chemistry.[11]

  • Sigma-Aldrich. (2024). Product Specification: 1-Amino-1-deoxy-β-D-galactose.[13][14]

Sources

Technical Notes & Optimization

Troubleshooting

GlycoTech Support Center: Troubleshooting &amp; Optimizing Kochetkov Amination for Galactose Derivatives

Welcome to the GlycoTech Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of -D-galactopyranosylamine from D-galactose via the Koch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the GlycoTech Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of


-D-galactopyranosylamine from D-galactose via the Kochetkov amination. Converting unprotected reducing sugars into glycosylamines is a critical first step in glycopeptide and glycoconjugate synthesis. However, the reaction's equilibrium-driven nature and susceptibility to side reactions often compromise yields.

Below, you will find a mechanistic breakdown, a targeted troubleshooting guide, and a self-validating optimized protocol to ensure high-yield conversions.

Mechanistic Pathway & Failure Points

Understanding the causality behind yield loss begins with the reaction mechanism. The amination is a reversible equilibrium. Without proper environmental control, the target product will revert to the starting material or degrade into inactive byproducts.

Kochetkov_Pathway Gal D-Galactose (Reducing Sugar) Inter Imine Intermediate Gal->Inter - H2O Reagents Ammonium Carbonate Reagents->Gal Excess NH3 Target β-D-Galactopyranosylamine (Target Product) Inter->Target Ring Closure Target->Gal Hydrolysis (H2O) Amadori Ketoamine (Amadori Rearrangement) Target->Amadori Heat (>50°C) Dimer Diglycosylamine (Dimerization) Target->Dimer + Galactose

Reaction pathway of Kochetkov amination and common side reactions affecting yield.

Troubleshooting Guide (FAQs)

Q1: Why is my conversion to


-D-galactopyranosylamine incomplete, and how can I drive the reaction forward? 
A1:  The Kochetkov amination is a delicate equilibrium. In aqueous or methanolic solutions, the glycosylamine product readily hydrolyzes back to the reducing sugar. To drive the reaction forward, a massive excess of an 1 (like ammonium carbonate or carbamate) is required[1].
Crucial Intervention: During workup, do not use rotary evaporation . The applied heat combined with the concentration of water will rapidly drive hydrolysis. Instead, utilize 2 (freeze-drying). Lyophilization removes water while simultaneously subliming the volatile ammonium salts (ammonia and carbon dioxide), effectively pulling the equilibrium toward the desired glycosylamine[2].

Q2: I am observing a brown discoloration and loss of my primary amine product. What is happening? A2: This is a classic indicator of the 3. The initially formed glycosylamine isomerizes into a highly stable 1-amino-1-deoxy-ketose (ketoamine)[3]. This irreversible side reaction is triggered by excessive heat or prolonged reaction times. To prevent this, you must strictly maintain the reaction temperature below 50 °C[2]. If utilizing microwave-assisted synthesis, ensure your reactor uses a "heating-while-cooling" technique to prevent localized thermal spiking[4].

Q3: How can I reduce the massive excess of ammonium salts required, which makes my purification difficult? A3: Traditional thermal Kochetkov aminations require a 40- to 50-fold excess (w/w) of ammonium salts and take up to 6 days to reach equilibrium[4]. You can resolve this by adopting a 4. Microwave irradiation accelerates imine formation, drastically reducing the reaction time to just 90 minutes and requiring only a 5-fold excess of ammonium carbonate[4]. This significantly reduces the salt burden during the lyophilization workup.

Q4: My mass spectrometry data shows a significant M+ peak corresponding to a dimer. How do I prevent diglycosylamine formation? A4: Diglycosylamines form when the newly synthesized glycosylamine acts as a nucleophile and attacks another unreacted galactose molecule. This dimerization is concentration- and temperature-dependent. To mitigate this, ensure your reaction is5 (<50 mg/mL), maintain an adequate excess of the ammonia source to outcompete the glycosylamine nucleophile, and keep the temperature strictly below 50 °C[5].

Optimized Step-by-Step Methodology

Microwave-Assisted Kochetkov Amination of Galactose This workflow leverages microwave irradiation to maximize yield while minimizing purification bottlenecks.

  • Reagent Preparation: In a microwave-safe reaction vial, dissolve D-galactose (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO). Note: Methanol can also be used, but DMSO provides superior solubility and limits hydrolysis[4].

  • Amination Agent: Add ammonium carbonate (5.0 equiv by weight relative to the sugar). Alternative: Ammonium carbamate can be substituted and often yields slightly faster kinetics[5].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 10–200 W, depending on the reactor's calibration) for 90 minutes. Program the reactor to maintain a strict temperature limit of 40–45 °C using simultaneous air-cooling[4].

  • Quenching and Dilution: Remove the vial, cool to room temperature, and dilute the mixture with deionized water (approximately 10-fold dilution) to prevent precipitation during freezing[2].

  • Lyophilization (Workup): Flash-freeze the solution using liquid nitrogen and lyophilize. Repeat the resuspension in water and lyophilization process 2–3 times. Self-Validation Check: The process is complete when a constant mass of white solid is achieved and no residual ammonia odor remains[2].

  • Storage: Store the highly hygroscopic

    
    -D-galactopyranosylamine under an inert argon atmosphere at -20 °C until ready for subsequent acylation or peptide coupling.
    

Quantitative Data Presentation

Table 1: Comparison of Thermal vs. Microwave-Assisted Kochetkov Amination for Galactose Derivatives

ParameterTraditional Thermal MethodMicrowave-Assisted Method
Reaction Time 4 to 6 days90 minutes
Temperature 40–45 °C40–50 °C
Ammonium Carbonate Excess 40- to 50-fold (w/w)5-fold (w/w)
Primary Solvent Water / Aqueous AmmoniaAnhydrous DMSO or Methanol
Diglycosylamine (Dimer) Risk Moderate to HighLow
Typical Yield 50–70%>85%

References

  • Bejugam, M., & Flitsch, S. L. (2004). An Efficient Synthetic Route to Glycoamino Acid Building Blocks for Glycopeptide Synthesis. Organic Letters. 4

  • Barchi, J. J., et al. (2006). Glycopeptides as versatile tools for glycobiology. Oxford Academic. 1

  • Townsend, S. D., et al. (2020). Leveraging Stereoelectronic Effects in Biofilm Eradication: Synthetic β-Amino Human Milk Oligosaccharides Impede Microbial Adhesion as Observed by Scanning Electron Microscopy. PMC. 2

  • Rosencrantz, S., et al. (2020). Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach. PMC. 5

  • Hermanson, G. T. (2013). Bioconjugate Techniques. epdf.pub. 3

Sources

Optimization

Technical Support Center: Purification of 1-Amino-Galactose and Removal of Ammonium Carbamate Byproducts

Welcome to the Technical Support Center for carbohydrate functionalization. The preparation of 1-amino-1-deoxy-galactose (β-D-galactopyranosylamine) is a critical gateway for synthesizing glycoconjugates, glycopeptides,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbohydrate functionalization. The preparation of 1-amino-1-deoxy-galactose (β-D-galactopyranosylamine) is a critical gateway for synthesizing glycoconjugates, glycopeptides, and functionalized biomaterials[1][2].

While the Likhosherstov amination protocol—using ammonium carbamate—provides significantly faster reaction rates and higher yields than the traditional Kochetkov amination[1][3][4], the removal of the residual ammonium carbamate salt remains a major bottleneck. Unprotected glycosylamines are highly labile; they readily undergo hydrolysis back to the reducing sugar or Amadori rearrangements if handled improperly[1][5]. This guide provides field-proven, self-validating methodologies to safely drive off carbamate byproducts while preserving the integrity of your 1-amino-galactose.

Mechanistic Workflow & Causality

Ammonium carbamate (


) exists in a dynamic equilibrium with ammonia (

) and carbon dioxide (

). During the amination of unprotected D-galactose, the product initially precipitates as a galactosylammonium carbamate salt[6][7].

To isolate the free 1-amino-galactose, this equilibrium must be driven entirely toward the gaseous products without exposing the sensitive hemiaminal bond to prolonged aqueous conditions. We achieve this either through vacuum-driven sublimation (Lyophilization) or thermal decomposition in a differential solvent (Warm Methanol Wash) .

Workflow for 1-amino-galactose synthesis and ammonium carbamate removal.

Standard Operating Procedures (SOPs)

Protocol A: Lyophilization-Driven Sublimation (Recommended for High Purity)

Causality: Lyophilization exploits the high vapor pressure of ammonium carbamate. By maintaining the sample in a frozen state, the kinetic energy available for hydrolysis is minimized. Simultaneously, the high vacuum continuously removes


 and 

, driving the decomposition of the salt via Le Chatelier's principle[2][8].
  • Quench and Dilute: Upon completion of the amination reaction (typically 24-48 hours at 40°C), cool the reaction mixture to 4°C to minimize side reactions.

  • Primary Evaporation: Concentrate the mixture under reduced pressure (rotary evaporation) at a bath temperature strictly below 30°C to remove bulk ammonia and methanol.

  • Resuspension: Resuspend the resulting crude syrup/solid in minimal ice-cold ultra-pure water (e.g., 5 mL water per gram of starting galactose).

  • Flash Freezing: Immediately flash-freeze the solution using a liquid nitrogen or dry ice/acetone bath. Warning: Do not leave the aqueous solution at room temperature, as glycosylamines hydrolyze rapidly.

  • Lyophilization: Lyophilize at < 0.1 mbar for 24-48 hours.

  • Self-Validating Step: The resulting off-white crystalline solid should have absolutely no residual ammonia odor[8]. If an ammonia odor persists, the salt removal is incomplete, and the sample must be re-dissolved in ice-cold water and subjected to a second lyophilization cycle.

Protocol B: Warm Methanol Decomposition (Recommended for Scale-Up)

Causality: Ammonium carbamate decomposes rapidly in warm methanol, evolving


 gas. The polar 1-amino-galactose has limited solubility in cold methanol, allowing for selective precipitation after the salt has been driven off[2][6].
  • Solvent Addition: Add warm methanol (40°C) to the crude lyophilized or evaporated reaction mixture (10 mL per gram of crude).

  • Degassing: Stir gently. You will observe effervescence as

    
     evolves[2].
    
  • Self-Validating Step: The complete cessation of effervescence (bubbling) acts as a visual indicator that the decarboxylation of the carbamate salt is finished.

  • Precipitation: Cool the mixture to -20°C for 2-4 hours to drive the precipitation of the purified 1-amino-galactose.

  • Isolation: Filter the precipitated white solids rapidly over a glass frit. Wash with a small volume of ice-cold methanol followed by diethyl ether[6].

  • Drying: Dry under high vacuum for 30 minutes to remove residual solvent.

Quantitative Comparison of Removal Strategies

To assist in selecting the appropriate protocol for your specific workflow, consult the comparative data below:

Purification MethodTypical Yield of 1-Amino-GalactoseProcessing TimeResidual Salt RiskRisk of HydrolysisBest Use Case
Protocol A: Lyophilization 85 - 95%24 - 48 hoursLowModerate (if not flash-frozen)Analytical scale, high-purity glycoconjugation
Protocol B: Warm Methanol Wash 60 - 75%4 - 6 hoursModerateLowGram-scale synthesis, rapid processing

Troubleshooting & Diagnostics

Q: My 1-amino-galactose preparation shows significant reversion to D-galactose. What went wrong? A: Hydrolysis is the primary degradation pathway for glycosylamines in water[1][5]. This almost always occurs if the sample was left in an aqueous state at room temperature for too long prior to lyophilization. Ensure that the resuspension step in Protocol A uses ice-cold water and is immediately followed by flash-freezing.

Q: I am seeing a secondary set of anomeric peaks in my NMR spectrum, around 4.1 ppm and 4.7 ppm. What are these? A: The peak at ~4.1 ppm corresponds to the anomeric proton of the galactosylammonium carbamate salt, while the peak at ~4.7 ppm indicates the rearranged ammonium galactosylcarbamate[7]. This means your ammonium carbamate removal is incomplete. Subject the sample to an additional cycle of lyophilization or a warm methanol wash.

Q: Can I use strong cation exchange resins (like Amberlite IR120) to remove the ammonium ions? A: It is highly discouraged for unprotected glycosylamines. While cation exchange can remove


, strong acidic resins (pH < 2) will rapidly catalyze the hydrolysis of the hemiaminal bond, destroying your 1-amino-galactose[5][8]. Sublimation or solvent precipitation methods are vastly superior for preserving product integrity.

Frequently Asked Questions (FAQs)

Q: Why use ammonium carbamate instead of ammonium carbonate (the Kochetkov method)? A: The Likhosherstov method using ammonium carbamate provides significantly faster reaction rates and higher yields compared to the traditional Kochetkov amination[1][3][4]. Ammonium carbamate acts as a highly concentrated, soluble source of reactive ammonia in organic/aqueous solvent mixtures, drastically reducing reaction times from several days to just 24 hours.

Q: How should I store the purified 1-amino-galactose? A: Free glycosylamines are prone to Amadori rearrangement (conversion of N-glycosyl aldoses into N-glycosyl ketoses) and dimerization[1][6]. It is highly recommended to use the purified 1-amino-galactose immediately for downstream functionalization (e.g., N-acylation or reductive amination). If storage is unavoidable, do not purify it immediately; store the unpurified carbamate salt at -20°C in a desiccator, as the salt form is much more stable upon storage[5]. Perform the carbamate removal protocol immediately before use.

References

  • Lubineau's green synthons | Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 40. RSC.1

  • NMR characterization of the species observed during the amination of d-glucuronic acid in aqueous solution. ResearchGate. 3

  • SYNTHESIS OF β-GLYCOSYL FORMAMIDES THROUGH N-GLYCOSYLATION OF UNPROTECTED CARBOHYDRATES. Clockss. 6

  • Developing immune-regulatory materials using immobilized monosaccharides with immune-instructive properties. NIH. 2

  • Selective and Tunable Galectin Binding of Glycopolymers Synthesized by a Generalizable Conjugation Method. NIH. 7

  • New Efficient Synthesis of β-Glucosylamines of Mono and Disaccharides with the Use of Ammonium Carbamate. ResearchGate. 5

  • Glycopolymer Functionalised Gold Nanoparticles for the Detection of Western Diamondback Rattlesnake Venom. Amazon S3. 8

  • Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach. MDPI. 4

Sources

Troubleshooting

Troubleshooting low reactivity of beta-galactosylamine in ligation reactions

Technical Support Center: Troubleshooting Beta-Galactosylamine Ligation Reactivity Welcome to the Glycoconjugation Technical Support Center. As drug development increasingly relies on homogeneous N-linked glycoproteins,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Beta-Galactosylamine Ligation Reactivity

Welcome to the Glycoconjugation Technical Support Center. As drug development increasingly relies on homogeneous N-linked glycoproteins, mastering the chemical ligation of glycans to peptide backbones is critical. This guide addresses a pervasive bottleneck: the low reactivity, rapid degradation, and stereochemical instability of beta-galactosylamine during amide bond formation.

Part 1: Mechanistic Root Causes of Ligation Failure

Before adjusting reaction parameters, it is essential to understand the chemical causality behind beta-galactosylamine's poor performance in standard ligation workflows:

  • Inherent Nucleophilic Deficiency : The anomeric amine of beta-galactosylamine is significantly less nucleophilic than typical aliphatic amines. This is driven by the anomeric effect, where the adjacent endocyclic oxygen withdraws electron density, reducing the amine's ability to attack acyl donors.

  • Aqueous Instability and Hydrolysis : Glycosylamines are highly unstable in water. They are readily hydrolyzed back to the reducing sugar and ammonia at moderately acidic to neutral pH levels (pH < 7.5) ()[1].

  • Spontaneous Mutarotation : In solution, the beta-anomer exists in equilibrium with an open-chain imine intermediate. This leads to rapid isomerization, yielding heterogeneous mixtures of alpha and beta anomers that complicate downstream purification and biological activity.

Part 2: Troubleshooting Q&A

Q1: My beta-galactosylamine degrades back to free galactose before the ligation reaction completes. How can I prevent this? Causality: Standard coupling reagents (e.g., EDC/NHS or HATU) facilitate amide bond formation too slowly. In aqueous or semi-aqueous environments, the rate of acid-catalyzed hydrolysis outcompetes the rate of ligation. Solution: You must shift to highly reactive acyl donors that do not require auxiliary coupling reagents. Peptidyl selenoesters undergo rapid aminolysis with glycosylamines, outpacing hydrolysis and forming the amide bond in under two hours ()[2]. Alternatively, ensure your reaction is strictly buffered at a moderate alkaline pH (8.0–8.5) to suppress the reverse hydrolysis pathway[1].

Q2: I am getting a mixture of alpha and beta N-glycoconjugates. How do I lock the beta-conformation? Causality: The free glycosylamine undergoes mutarotation via the open-chain imine. If the ligation is slow, the alpha-anomer has time to form and react. Solution: Implement a Staudinger ligation approach. By converting the unstable beta-galactosylamine into a stereochemically stable beta-glycosyl azide, you eliminate mutarotation. The azide can then be reacted with a phosphinothioester to yield a stereopure beta-glycosyl amide ()[3].

Q3: The coupling efficiency with my target aspartic acid residue is exceptionally low (<20%). Causality: Steric hindrance around the peptide backbone, combined with the weak nucleophilicity of the anomeric amine, makes standard Lansbury aspartylation highly inefficient for complex peptides. Solution: Utilize a convergent selenoester-assisted aminolysis in an anhydrous solvent like DMSO, which maximizes the nucleophilicity of the amine while eliminating water-driven side reactions[2].

Part 3: Logical Workflow for Ligation Optimization

Workflow Start Free Beta-Galactose (Reducing Sugar) Amine Beta-Galactosylamine (Unstable Intermediate) Start->Amine NH4HCO3, pH 8.3 55°C Hydrolysis Hydrolysis & Mutarotation (pH < 7.0) Amine->Hydrolysis Acidic/Aqueous Conditions Azide Glycosyl Azide (Stereostable) Amine->Azide Azide Transfer Reagent Seleno Direct Aminolysis (Selenoester/DMSO) Amine->Seleno Rapid Coupling (Outpaces Hydrolysis) Hydrolysis->Start Reversion Product1 Beta-N-Glycoconjugate (via Staudinger) Azide->Product1 Phosphinothioester Ligation Product2 Beta-N-Glycoconjugate (via Selenoester) Seleno->Product2

Workflow bypassing beta-galactosylamine hydrolysis via azide conversion or selenoester aminolysis.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis and Stabilization of Beta-Galactosylamine

Causality: Saturated ammonium bicarbonate provides both the necessary ammonia source and the mild alkaline buffer (pH 8.3) required to prevent acid-catalyzed hydrolysis during formation ()[4].

  • Reaction: Dissolve free beta-galactose in saturated aqueous ammonium bicarbonate (pH ~8.3).

  • Incubation: Heat the mixture at 55°C for 1.5 hours to drive the equilibrium toward glycosylamine formation[4].

  • Validation Check: Lyophilize the mixture repeatedly to remove volatile salts. Analyze the residue via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to confirm the conversion of the reducing sugar to the glycosylamine carbamate[4].

  • Stabilization: Immediately react the crude beta-galactosylamine with chloroacetic anhydride in ~90% methanol. This traps the beta-anomeric configuration as a stable N-glycyl-beta-glycosylamine intermediate[1].

Protocol B: Selenoester-Assisted Aminolysis

Causality: Peptidyl selenoesters are highly activated. They undergo aminolysis rapidly enough to outpace the spontaneous degradation of unprotected glycosylamines, requiring no additional condensation reagents[2].

  • Preparation: Dissolve the unprotected beta-galactosylamine (10 µmol) and the peptidyl ω-asparagine selenoester (5 µmol) in 1 mL of anhydrous DMSO[2].

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 10 µmol). Causality: DIPEA maintains the basicity of the microenvironment, ensuring the anomeric amine remains fully deprotonated and nucleophilic[2].

  • Ligation: Stir the reaction at room temperature for 2 hours.

  • Validation Check: Monitor the reaction via LC-MS. The system validates itself when the mass of the starting selenoester disappears, replaced entirely by the target N-linked glycopeptide mass (accounting for the loss of the selenol leaving group)[2].

Part 5: Quantitative Performance Data

The following table summarizes the expected outcomes when applying different ligation strategies to beta-galactosylamine. Use this data to select the appropriate workflow for your specific yield and stereopurity requirements.

Ligation StrategyTypical Yield (%)Stereopurity (Beta:Alpha)Reaction TimePrimary Mechanistic Limitation
Standard EDC/NHS Coupling 15 - 30%~ 60:40 (Mixed)12 - 24 hHigh hydrolysis rate; poor stereocontrol due to slow kinetics.
Lansbury Aspartylation 40 - 50%~ 70:3024 - 48 hSteric hindrance; mutarotation occurs during extended reaction times.
Staudinger Ligation (via Azide) 75 - 85%> 95:5 (Highly Beta)8 - 12 hRequires additional synthetic steps to generate the glycosyl azide precursor.
Selenoester Aminolysis 85 - 95%> 90:101 - 2 hRequires prior synthesis of the peptide selenoester backbone.

References

  • Stereoselective N-Glycosylation by Staudinger Ligation Organic Letters (American Chemical Society) URL:[Link]

  • Google Patents (US5212298A)
  • Fluorescent Glycosylamides Produced by Microscale Derivatization of Free Glycans for Natural Glycan Microarrays PubMed Central (PMC) URL:[Link]

  • Peptidyl ω-Asp Selenoesters Enable Efficient Synthesis of N-Linked Glycopeptides Frontiers in Chemistry URL:[Link]

Sources

Optimization

Purification strategies for 1-Amino-1-deoxy-beta-D-galactose without decomposition

Executive Summary: The Stability Paradox Welcome to the technical support center for glycosylamine chemistry. If you are working with 1-Amino-1-deoxy-beta-D-galactose (GalNH₂) , you are likely facing a common frustration...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Welcome to the technical support center for glycosylamine chemistry. If you are working with 1-Amino-1-deoxy-beta-D-galactose (GalNH₂) , you are likely facing a common frustration: the molecule decomposes during the very steps intended to purify it.

The Core Problem: Galactosylamine is not a static molecule; it is a kinetic trap. In aqueous solution, it exists in equilibrium with D-galactose and ammonia. This equilibrium is heavily pH-dependent.

  • Acidic/Neutral pH (< 7.5): Rapid hydrolysis back to galactose and ammonium.

  • Silica Chromatography: The acidic nature of silica gel catalyzes immediate hydrolysis and anomerization.

  • Thermal Stress: Promotes the Amadori rearrangement (browning) and dimerization to digalactosylamine.

The Solution: You cannot purify the free amine using standard organic workups. The only robust strategy is to isolate it as a stabilized ammonium carbamate salt or to use high-pH stationary phases that suppress hydrolysis.

Module 1: The "Gold Standard" Purification Protocol

(Based on the Likhosherstov Method)

The most reliable method to obtain high-purity 1-amino-1-deoxy-beta-D-galactose is not through chromatography, but through selective crystallization as the ammonium carbamate salt . This method traps the amine in a stable solid matrix, preventing hydrolysis.

The Workflow

G Start D-Galactose (Starting Material) Reaction Incubation (30-40°C, pH > 8.5) Start->Reaction Reagent Saturated NH4HCO3 (Ammonium Bicarbonate) Reagent->Reaction Precip Precipitation (Carbamate Salt Formation) Reaction->Precip 3-5 Days Wash Wash (EtOH/MeOH) Precip->Wash Filtration Product Galactosylamine Ammonium Carbamate (Stable Solid) Wash->Product Drying

Figure 1: The Likhosherstov Ammonium Carbamate Synthesis & Purification Workflow.

Step-by-Step Protocol
  • Preparation: Dissolve D-galactose in a saturated aqueous solution of ammonium bicarbonate (NH₄HCO₃). The molar ratio should be approximately 1:5 (Sugar:Salt) to ensure saturation.

  • Incubation: Seal the vessel tightly. Incubate at 37°C–40°C for 3–5 days.

    • Why? High ammonia concentration shifts the equilibrium toward the amine. The bicarbonate acts as a buffer (pH ~8.5) and a carbon source for the carbamate trap.

  • Monitoring: Monitor by TLC (Isopropanol:Ethyl Acetate:Water, 2:2:1). Stain with Ninhydrin. The product will appear as a slow-moving, ninhydrin-positive spot distinct from the starting sugar.

  • Isolation (The Purification Step):

    • Dilute the reaction mixture with methanol or ethanol.

    • The 1-amino-1-deoxy-beta-D-galactose ammonium carbamate will precipitate as a white crystalline solid.

    • Filter the solid.[1]

  • Washing: Wash the crystals with cold methanol/ether to remove residual water and unreacted galactose.

  • Storage: Store the solid at -20°C in a desiccator. Do not lyophilize extensively , as this can remove the stabilizing CO₂/Ammonia, causing the crystal lattice to collapse back into the free amine and eventually hydrolyze.

Module 2: Chromatographic Strategies (If You Must)

If your application requires the removal of the carbamate salt (e.g., for immediate biological assays) or if you are purifying a derivative, you must avoid standard silica.

Comparison of Stationary Phases
FeatureStandard SilicaAmino-Bonded Silica (NH2)HILIC (Amide/Polymeric)
Surface pH Acidic (pH 4-5)Basic (pH 8-9)Neutral
Suitability FATAL (Rapid Hydrolysis)EXCELLENT GOOD
Mobile Phase DCM/MeOHAcetonitrile/WaterAcetonitrile/Ammonium Buffer
Mechanism AdsorptionH-Bonding / Weak Anion ExchangePartitioning
Recommended HILIC Protocol
  • Column: Amide-functionalized HILIC or Amino-bonded silica.

  • Mobile Phase A: Acetonitrile (ACN).

  • Mobile Phase B: 10 mM Ammonium Carbonate (pH 8.5). Do not use Formic Acid or TFA.

  • Gradient: 90% A to 60% A over 20 minutes.

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection). UV is weak (terminal absorption only).

Module 3: Troubleshooting & FAQs

Q1: My product turned yellow/brown during drying. What happened?

A: You likely triggered the Maillard Reaction or Amadori Rearrangement .

  • Cause: Presence of moisture + heat + residual galactose.

  • Fix: Ensure the initial reaction went to completion. Dry the carbamate salt under vacuum at room temperature, never above 40°C.

Q2: NMR shows a mixture of doublets. Is my product impure?

A: Not necessarily.

  • Scenario: In D₂O, the carbamate salt dissociates. You will see the beta-anomer (J1,2 ≈ 9 Hz) initially.

  • The Issue: Over time in D₂O, the amine hydrolyzes back to galactose (alpha and beta anomers).

  • Fix: Run NMR in D₂O containing 1-2% deuterated ammonia (ND₃) or use DMSO-d6 to stabilize the glycosylamine and prevent mutarotation/hydrolysis during the scan.

Q3: How do I remove the ammonium carbamate salt to get the free amine?

A: This is risky. The carbamate is the stabilizer.

  • If you must: Dissolve the salt in a minimum amount of ice-cold water and pass it quickly through a short column of strong anion exchange resin (OH- form) to strip the carbonate, or simply allow the salt to dissociate in the reaction buffer if the downstream application tolerates ammonia.

Q4: Can I use RP-HPLC (C18) for purification?

A: No.

  • Reason: Galactosylamine is too polar; it will elute in the void volume. Even with ion-pairing agents, the acidic conditions required for most ion-pairing reagents (TFA) will destroy the molecule.

Module 4: Mechanism of Decomposition

Understanding the enemy is key to defeating it. The diagram below illustrates the kinetic pathways you are fighting against.

Decomposition GalNH2 1-Amino-1-deoxy-β-D-galactose (Target Molecule) Hydrolysis Hydrolysis (Acidic/Neutral pH) GalNH2->Hydrolysis + H2O Dimers Digalactosylamine (Secondary Amine Dimer) GalNH2->Dimers High Conc. Low pH Maillard Maillard Products (Brown Pigments) GalNH2->Maillard + Heat Galactose D-Galactose (Hydrolysis Product) Hydrolysis->Galactose Ammonia Ammonia Hydrolysis->Ammonia

Figure 2: Decomposition pathways of Galactosylamine.

References

  • Likhosherstov, L. M., et al. (1986). A new simple synthesis of amino sugar beta-D-glycosylamines. Carbohydrate Research.[2]

  • Cohen-Anisfeld, S. T., & Lansbury, P. T. (1993). A practical, solid-phase synthesis of glycopeptides. Journal of the American Chemical Society. (Discusses stability of glycosylamines).

  • Vetter, D., et al. (1995). Formation of glycosylamines from reducing sugars and ammonium bicarbonate. Bioconjugate Chemistry.

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Structure of Glycosylamines. Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Galactosylamine Acylation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the chemoselective acylation of amino sugars.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the chemoselective acylation of amino sugars. Here, we address the mechanistic causes of common side reactions—such as O-acylation, hydrolysis, and anomerization—and provide field-proven, self-validating protocols to ensure high-yield N-acylation.

The Core Challenge: Causality & Mechanism

To successfully acylate unprotected D-galactosylamine, one must exploit the inherent electronic differences between its functional groups. Galactosylamine possesses one primary amine (-NH₂ at the anomeric center) and multiple secondary/primary hydroxyl groups (-OH).

The Causality of Chemoselectivity: Nitrogen is less electronegative than oxygen, making the lone pair on the amine significantly more nucleophilic than the oxygen lone pairs. Under ideal conditions, the amine will attack an electrophilic acylating agent much faster than the hydroxyls. However, this selectivity is entirely dependent on the protonation state of the amine.

If the reaction environment becomes acidic (pH < 7.5), the amine protonates to form an ammonium ion (-NH₃⁺). This eliminates its nucleophilicity. Consequently, the acylating agent is forced to react with the still-available hydroxyl groups, leading to unwanted O-acylation . Furthermore, because glycosylamines are hemiaminal equivalents, acidic conditions trigger rapid hydrolysis . The protonated amine acts as a leaving group, forming an oxocarbenium/iminium intermediate that water attacks, reverting the molecule back to D-galactose and ammonia[1].

Therefore, strict pH control (maintaining a mildly basic environment) is the absolute causal factor in minimizing side reactions.

Mechanism Gal Unprotected D-Galactosylamine NAcyl N-Acylated Product (Desired Amide) Gal->NAcyl pH 8.0-8.5 0°C OAcyl O-Acylated Byproducts (Side Reaction) Gal->OAcyl Excess Acylating Agent or High Temp Hydro Galactose + NH3 (Hydrolysis) Gal->Hydro Acidic pH (< 7.0) Protonation

Reaction pathways of D-galactosylamine under various acylation conditions.

Troubleshooting Guide & FAQs

Q: I am seeing significant O-acylation alongside my desired N-acylated product. How do I prevent this? A: O-acylation occurs when the acylating agent is either too reactive or present in too high a concentration. Switch from highly reactive acyl chlorides to milder agents like acetic anhydride or N-hydroxysuccinimide (NHS) esters. Additionally, lower the reaction temperature to 0°C. The activation energy for N-acylation is lower than for O-acylation; cooling the reaction selectively slows down the esterification pathway while allowing amidation to proceed. For ultimate chemoselectivity, consider enzymatic methods, such as lipase-catalyzed N-acylation in hydrophobic solvents, which completely bypass O-acylation[2].

Q: My galactosylamine is hydrolyzing back to galactose during the reaction. What is going wrong? A: Your reaction pH is dropping too low. During acylation (e.g., with acetic anhydride), an equivalent of acid (acetic acid) is generated as a byproduct. If your buffer capacity is insufficient, the pH will plummet, protonating the galactosylamine and triggering acid-catalyzed hydrolysis[1]. You must use a strong buffer (like saturated NaHCO₃) or actively titrate the reaction with NaOH to maintain a pH of 8.0–8.5.

Q: Can I perform this reaction in aqueous media without using protecting groups? A: Yes. Unprotected amino sugars can be selectively N-acylated in water if you use water-compatible reagents (like thioacetic acid or anhydrides) and strictly control the pH[3]. The key is to ensure the amine is the most nucleophilic species in the solution by keeping it deprotonated. Alternatively, catalytic amounts of dibutyltin oxide in microwave-promoted systems have been shown to drive fast, chemoselective N-acylation without extensive protecting group manipulations.

Self-Validating Experimental Protocol: Aqueous N-Acylation

This protocol describes the chemoselective N-acetylation of unprotected D-galactosylamine using acetic anhydride. It is designed as a self-validating system : the continuous monitoring of pH and a specific TLC staining sequence inherently verify that the reaction is proceeding correctly without side reactions.

Materials:

  • D-Galactosylamine (unprotected)

  • Acetic anhydride (freshly opened)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 1M Sodium Hydroxide (NaOH)

  • Ninhydrin stain and Ceric Ammonium Molybdate (CAM) stain

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 10 mmol of D-galactosylamine in 20 mL of saturated aqueous NaHCO₃ in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–4°C. (Causality: Low temperature suppresses the higher-activation-energy O-acylation pathway).

  • Reagent Addition: Slowly add 11 mmol (1.1 equivalents) of acetic anhydride dropwise over 15 minutes under vigorous magnetic stirring.

  • Self-Validation Checkpoint (pH Monitoring): Suspend a pH probe in the reaction. The pH must remain between 8.0 and 8.5. If the pH drops below 7.8, pause the addition of acetic anhydride and add 1M NaOH dropwise until the pH is restored. (Validation: Stable pH confirms the amine remains nucleophilic and hydrolysis is prevented).

  • Reaction Monitoring: After 1 hour, spot the mixture on a silica TLC plate. Stain one plate with Ninhydrin and another with CAM.

    • Validation: The disappearance of the Ninhydrin-active spot (primary amine) and the appearance of a CAM-active, Ninhydrin-inactive spot confirms successful N-acylation without over-reaction.

  • Isolation: Once complete, neutralize the solution to pH 7.0, concentrate under reduced pressure, and purify the resulting N-acetyl-D-galactosylamine via crystallization from ethanol/water.

Protocol S1 1. Dissolve in Buffer (pH 8.5) S2 2. Cool to 0°C (Ice Bath) S1->S2 S3 3. Dropwise Acyl Addition S2->S3 S4 4. Monitor pH (Self-Validation) S3->S4 S5 5. Isolate Amide S4->S5

Step-by-step workflow for the chemoselective N-acylation of galactosylamine.

Quantitative Data: Condition Optimization

The following table summarizes the expected outcomes and side-reaction profiles when applying different acylating conditions to unprotected galactosylamine.

Acylating AgentSolvent SystemTemp (°C)pH ControlN-Acylation YieldMajor Side Reaction Profile
Acetic Anhydride Water / NaHCO₃0 - 48.0 - 8.5> 85% Minimal O-acylation
Acyl Chloride DCM / Pyridine25N/A (Organic)< 40% Heavy O-acylation (Poly-esterification)
Acetic Anhydride Water (Unbuffered)20None (Drops < 5)< 20% Severe Hydrolysis (Galactose formation)
Thioacetic Acid Water208.0~ 75% Minor Anomerization
Lipase (Enzymatic) Hexane / Oleic Acid50N/A (Ion-pair)> 95% None (Highly chemoselective)

References

  • Isbell, H. S., et al. "Mutarotation, hydrolysis, and structure of D-galactosylamines." National Institute of Standards and Technology (NIST).
  • Maugard, T., et al. "Lipase-Catalyzed Chemoselective N-Acylation of AminoSugar Derivatives in Hydrophobic Solvent: Acid-Amine Ion-Pair Effects." ResearchGate.
  • Plusquellec, D., et al. "Selective anomeric acetylation of unprotected sugars in water." PMC / NIH.
  • Morcuende, A., et al. "Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide." The Journal of Organic Chemistry - ACS Publications.

Sources

Optimization

Technical Support Center: Glycosylamine Stability &amp; Storage

Welcome to the Technical Support Center for Glycosylamine Handling. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the mechanistic causality of glycosylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Glycosylamine Handling. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the mechanistic causality of glycosylamine degradation. Whether you are isolating intermediates for drug development or synthesizing biochemical probes, understanding the chemical environment is critical to preserving these notoriously labile compounds.

Mechanistic Overview of Glycosylamine Instability

Glycosylamines are formed via the condensation of an amine with the anomeric carbon of a reducing sugar. Their instability is driven by two competing, thermodynamically favorable pathways:

  • Acid-Catalyzed Hydrolysis: Glycosylamines undergo rapid hydrolysis back to the parent sugar and amine. This reaction is extraordinarily sensitive to pH. At mildly acidic to neutral pH (pH 4.0–7.0), protonation of the Schiff base intermediate accelerates hydrolysis, often driving the reaction to completion within 15 minutes to a few hours.

  • Amadori Rearrangement: In the presence of trace acid, moisture, or elevated temperatures, the glycosylamine isomerizes into a thermodynamically stable 1-amino-1-deoxy-2-ketose (Amadori compound)[1].

To arrest these degradation pathways, storage protocols must strictly eliminate moisture, maintain an alkaline microenvironment (pH 8.0–9.5)[2], and utilize cryogenic temperatures.

G A Reducing Sugar + Amine B Glycosylamine (Unstable Intermediate) A->B Condensation C Hydrolysis (Reversion to Reactants) B->C pH 4.0 - 7.0 Moisture D Amadori Rearrangement (1-amino-1-deoxy-2-ketose) B->D Heat / Trace Acid T > 0°C E Stabilized Glycosylamine (Alkaline pH, -80°C) B->E pH 8.5 - 9.0 Lyophilization

Degradation pathways and stabilization logic for unstable glycosylamines.

Quantitative Stability Data

Understanding the half-life of your compound under various conditions dictates how you must handle it on the benchtop.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life (t½)Recommended Action
Aqueous, pH 4.0 - 6.0 Rapid Hydrolysis< 15 minutesAvoid acidic buffers entirely.
Aqueous, pH 7.4 Hydrolysis / Rearrangement1 - 3 hoursProcess immediately; do not store.
Aqueous, pH 8.5 - 9.5 Amadori RearrangementDaysSafe for short-term handling/processing.
Lyophilized, 20°C Amadori RearrangementWeeksStore under inert gas (Argon).
Lyophilized, -80°C None (Stable)> 12 monthsOptimal long-term storage condition.

Troubleshooting Guide

Q: My glycosylamine completely degraded into the parent sugar during rotary evaporation. What went wrong? Causality: Concentration under vacuum lowers the temperature, but if the water bath is too warm (>30°C) and the solution is unbuffered, the transient drop in pH (due to dissolved atmospheric CO₂ forming carbonic acid) and thermal stress trigger rapid hydrolysis. Solution: Ensure the solution is buffered to pH 8.5–9.0 using a volatile base (e.g., dilute ammonium bicarbonate or aqueous ammonia) prior to concentration[3]. Maintain the water bath strictly below 25°C.

Q: After storing my lyophilized glycosylamine at -20°C for a month, NMR shows a complex mixture of products. Why? Causality: Standard -20°C freezers are often "frost-free," meaning they cycle temperatures and introduce trace moisture. Glycosylamines with a free hydroxyl at the C2 position are highly susceptible to the Amadori rearrangement, which can proceed slowly even in the solid state if trace moisture acts as a plasticizer and proton-transfer catalyst[4]. Solution: Shift storage to -80°C. Ensure the sample is sealed under an Argon atmosphere to displace atmospheric moisture.

Validated Step-by-Step Methodologies

Protocol: Self-Validating Lyophilization and Cryogenic Storage

This protocol incorporates built-in quality control (QC) checkpoints to ensure the system self-validates before committing valuable samples to long-term storage.

Step 1: Alkaline Stabilization

  • Action: Dissolve the purified glycosylamine in highly purified, degassed water. Immediately adjust the pH to 8.5–9.0 using 0.1 M ammonium bicarbonate.

  • Causality: Alkaline pH prevents the protonation of the anomeric nitrogen, halting the hydrolytic cascade[2].

Step 2: Pre-Storage QC (Validation Check 1)

  • Action: Withdraw a 10 µL aliquot and analyze via LC-MS or ¹H-NMR.

  • Causality: Confirms the absence of the Amadori ketose product prior to freezing. Look for the absence of characteristic ketose anomeric shifts.

Step 3: Flash Freezing

  • Action: Transfer the solution to pre-chilled amber glass vials. Plunge the vials into liquid nitrogen (-196°C) for 60 seconds.

  • Causality: Flash freezing prevents solute concentration effects that occur during slow freezing, which can locally alter pH and catalyze degradation.

Step 4: Lyophilization

  • Action: Lyophilize at < 0.1 mbar for 24–48 hours until the moisture content is strictly < 1%.

  • Causality: Complete removal of water eliminates the medium required for both hydrolysis and proton-transfer in rearrangements.

Step 5: Inert Atmosphere Sealing

  • Action: Backfill the lyophilizer chamber with high-purity Argon gas before opening. Immediately cap the vials with PTFE-lined septa and crimp seal.

  • Causality: Argon is heavier than air and displaces residual oxygen and atmospheric moisture, preventing hygroscopic reabsorption.

Step 6: Cryogenic Storage & Post-Storage QC (Validation Check 2)

  • Action: Store sealed vials at -80°C. Upon retrieval, allow the vial to equilibrate to room temperature before opening.

  • Causality: Opening cold vials causes immediate atmospheric condensation on the powder, instantly re-initiating hydrolysis.

Workflow S1 1. Synthesis & Purification S2 2. pH Adjustment (pH 8.5 - 9.0) S1->S2 S3 3. Flash Freezing (Liquid N2) S2->S3 S4 4. Lyophilization (< 1% Moisture) S3->S4 S5 5. Argon Purge & Seal S4->S5 S6 6. Cryogenic Storage (-80°C) S5->S6

Step-by-step workflow for the long-term preservation of glycosylamines.

Frequently Asked Questions (FAQs)

Q: Can I use standard phosphate-buffered saline (PBS) for handling glycosylamines? A: No. PBS is typically at pH 7.4, which is sufficiently acidic to initiate hydrolysis of sensitive glycosylamines within hours[4]. Furthermore, phosphate ions can act as general acid-base catalysts, accelerating the Amadori rearrangement. Use amine-based buffers (e.g., Tris or ammonium bicarbonate) adjusted to pH > 8.5.

Q: Is it possible to derivatize the glycosylamine for room-temperature storage? A: Yes. If the free amine is not required for immediate downstream assays, converting the glycosylamine into a stable urea linkage (e.g., via reaction with N-hydroxysuccinimide carbamate functional groups) or an N-acetyl derivative dramatically increases stability, allowing for storage at higher temperatures[5].

References

  • Mechanisms for the mutarotation and hydrolysis of the glycosylamines and the mutarotation of the sugars. NIST Technical Series Publications.

  • [4] Caged [18F]FDG Glycosylamines for Imaging Acidic Tumor Microenvironments Using Positron Emission Tomography. PMC. 4

  • [2] CA1340658C - Preparation of 1-amino-1-deoxyoligosaccharides and derivatives thereof. Google Patents. 2

  • [1] Amadori Rearrangement Products. Encyclopedia MDPI.1

  • [3] EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars. Google Patents. 3

  • [5] WO2016069764A1 - Methods for the rapid preparation of labeled glycosylamines and for the analysis of glycosylated biomolecules producing the same. Google Patents. 5

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 1-Amino-1-deoxy-beta-D-galactose vs alpha anomer

This guide provides an in-depth technical comparison of the 1H NMR characteristics of 1-Amino-1-deoxy- -D-galactose ( -D-galactosylamine) versus its -anomer. It is designed for researchers requiring precise structural ve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 1H NMR characteristics of 1-Amino-1-deoxy-


-D-galactose (

-D-galactosylamine) versus its

-anomer. It is designed for researchers requiring precise structural verification of glycosylamines, which are critical intermediates in glycobiology and drug development.

Executive Summary

  • Dominant Species: 1-Amino-1-deoxy-D-galactose exists predominantly as the

    
    -anomer  (equatorial amine) in aqueous solution, unlike free galactose which exists as a significant equilibrium mixture of 
    
    
    
    and
    
    
    .
  • Key Differentiator: The coupling constant (

    
    )  of the anomeric proton is the definitive diagnostic parameter.
    
    • 
      -Anomer:  Large coupling (
      
      
      
      Hz) due to trans-diaxial orientation.
    • 
      -Anomer:  Small coupling (
      
      
      
      Hz) due to cis-equatorial-axial orientation.
  • Stability Warning: Free glycosylamines are unstable in water (hydrolysis to galactose + ammonia) and undergo mutarotation. Analysis requires specific stabilization protocols (e.g., ammonium carbamate method).

Mechanistic Insight: Stereochemistry & The Anomeric Effect

To interpret the NMR data correctly, one must understand the stereochemical drivers.

  • 
    -D-Galactosylamine (The Stable Form): 
    
    • Configuration: The amino group (

      
      ) at C1 is in the equatorial  position.
      
    • Proton Geometry: The anomeric proton (H-1) is axial . The proton at C2 (H-2) in D-galactose is also axial .

    • Coupling (

      
      ):  The dihedral angle is 
      
      
      
      . According to the Karplus equation, this anti-periplanar arrangement results in a large coupling constant .
    • Thermodynamics: In glycosylamines, the

      
      -anomer is thermodynamically favored over the 
      
      
      
      -anomer, minimizing the 1,3-diaxial interactions and dipole repulsion, a phenomenon often contrasting with the "anomeric effect" seen in O-glycosides (where electronegative substituents often prefer the axial position).
  • 
    -D-Galactosylamine (The Minor/Transient Form): 
    
    • Configuration: The amino group is axial .

    • Proton Geometry: The anomeric proton (H-1) is equatorial .

    • Coupling (

      
      ):  The dihedral angle is 
      
      
      
      (gauche).[1] This results in a small coupling constant .

Comparative 1H NMR Data

The following data summarizes the chemical shifts and coupling constants. Note that chemical shifts (


) are pH-dependent due to the protonation state of the amine (

vs

).
Table 1: 1H NMR Parameters (D O, 25°C)
Parameter

-D-Galactosylamine
(Major)

-D-Galactosylamine
(Minor/Transient)
Free

-D-Galactose
(Reference)
H-1 Chemical Shift (

)
4.15 – 4.25 ppm 4.80 – 4.95 ppm 4.58 ppm
Multiplicity Doublet (d) Doublet (d) Doublet (d)
Coupling Constant (

)
8.0 – 9.0 Hz 3.5 – 5.0 Hz 7.9 Hz
Stability in D

O
Moderate (Hydrolyzes slowly)Low (Rapid mutarotation)Stable Equilibrium
Diagnostic Feature Large

value
confirms

-configuration.[2]
Downfield shift & small

.
Downfield of amine due to electronegative Oxygen.

Technical Note: The amino group is less electronegative than the hydroxyl group. Consequently, the H-1 signal of the glycosylamine appears upfield (shielded, lower ppm) compared to the corresponding free sugar (Gal-OH).

Experimental Protocols

Since free glycosylamines are unstable, "direct" measurement often yields a spectrum of the hydrolysis product (galactose). The following protocols ensure the capture of the glycosylamine species.

Protocol A: Ammonium Carbamate Synthesis (Stabilized Form)

Best for generating a stable stock for analysis.

  • Reagents: D-Galactose, Ammonium Bicarbonate (NH

    
    HCO
    
    
    
    ), Ammonia (aq).[3]
  • Procedure:

    • Dissolve D-galactose in a saturated aqueous solution of ammonium bicarbonate containing ammonia.

    • Incubate at 30–40°C for 24–48 hours.

    • Critical Step: The reaction produces an equilibrium mixture of

      
      -D-galactosylamine  and its ammonium carbamate salt  (which stabilizes the amine).
      
    • Lyophilize the solution to remove excess ammonia/water.

  • NMR Prep: Dissolve the white powder immediately in D

    
    O and acquire the spectrum. The carbamate salt may show a carbonyl signal in 
    
    
    
    C NMR near 165 ppm.
Protocol B: In-Situ Kinetic Monitoring

Best for observing the


 mutarotation or hydrolysis.
  • Setup: Prepare an NMR tube with D

    
    O and adjust pD to ~8.0 (using NaOD) to slow acid-catalyzed hydrolysis.
    
  • Initiation: Add solid D-galactose and an excess of ammonium chloride/ammonia buffer.

  • Acquisition: Immediately start a kinetic loop (arrayed experiment) acquiring 1H spectra every 5 minutes.

  • Observation:

    • T=0: You will see primarily

      
      - and 
      
      
      
      -galactose (starting material).
    • T=30 min: Emergence of a new doublet at ~4.2 ppm (

      
       Hz)  corresponding to the forming 
      
      
      
      -galactosylamine.

Structural & Pathway Visualization

The following diagram illustrates the dynamic equilibrium and the stereochemical relationship between the species.

Galactosylamine_Pathways Gal_OH D-Galactose (Free Sugar) (Equilibrium of α/β-OH) Intermediate Open Chain Imine (Intermediate) Gal_OH->Intermediate + NH3 - H2O Alpha_Amine α-D-Galactosylamine (Minor/Unstable) H-1: ~4.9 ppm, J ~4 Hz Intermediate->Alpha_Amine Kinetic Control Beta_Amine β-D-Galactosylamine (Major/Stable) H-1: ~4.2 ppm, J ~9 Hz Intermediate->Beta_Amine Thermodynamic Control (Preferred) Alpha_Amine->Intermediate Mutarotation Beta_Amine->Intermediate Mutarotation Hydrolysis Hydrolysis Products (Galactose + NH3) Beta_Amine->Hydrolysis In water (pH < 7)

Caption: Reaction pathway showing the thermodynamic preference for the


-anomer and the instability (hydrolysis) pathways in aqueous media.

References

  • Likhosherstov, L. M., et al. (2002). "New Efficient Synthesis of

    
    -Glucosylamines of Mono and Disaccharides with the Use of Ammonium Carbamate." Carbohydrate Research.
    
    • Context: Establishes the ammonium carbamate method for stabilizing -glycosylamines and provides comparative NMR data for glucose analogues (applicable to galactose).
  • Frush, H. L., & Isbell, H. S. (1951). "Mutarotation, Hydrolysis, and Structure of D-Galactosylamines.

    • Context: The foundational text confirming the thermodynamic stability of the -anomer in galactosylamines.
  • Wieruszeski, J. M., et al. (2012).

    
    -D-glucopyranosylamine uronic acid in aqueous solution." Carbohydrate Research.
    
    • Context: Provides detailed kinetic NMR data and chemical shift assignments for the formation of glycosylamines in w
  • PubChem Compound Summary. "1-Amino-1-deoxy-beta-D-galactose."

    • Context: Verification of chemical identity and physical properties.[4][5]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 1-Amino-1-Deoxy-Sugars (Glycosylamines &amp; Amadori Products)

Executive Summary The analysis of 1-amino-1-deoxy-sugars presents a unique challenge in mass spectrometry due to their inherent lability. Unlike stable 2-amino-2-deoxy sugars (e.g., glucosamine), 1-amino derivatives exis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 1-amino-1-deoxy-sugars presents a unique challenge in mass spectrometry due to their inherent lability. Unlike stable 2-amino-2-deoxy sugars (e.g., glucosamine), 1-amino derivatives exists primarily as transient glycosylamines or stable Amadori rearrangement products (1-amino-1-deoxy-ketoses).

This guide compares the fragmentation behaviors of these species, contrasting standard Collision-Induced Dissociation (CID) with Electron-Transfer Dissociation (ETD) and evaluating derivatization strategies.[1] Our data indicates that while ESI-CID is the workhorse for structural elucidation, it requires specific protonation control to distinguish between isomeric Schiff bases and Amadori products.

Part 1: The Chemical Context & Stability

To interpret fragmentation, one must understand the precursor ion's structure. 1-amino-1-deoxy-sugars are not static; they exist in a dynamic equilibrium.

  • N-Glycosylamines (Schiff Bases): The kinetic product of an amine reacting with an aldose. The

    
     bond is a hemiaminal, highly susceptible to hydrolysis in aqueous mobile phases.
    
  • Amadori Products (1-amino-1-deoxy-ketoses): The thermodynamic product formed via acid-catalyzed rearrangement. These are the stable "1-amino" species typically detected in biological samples (e.g., glycated peptides, HbA1c).

Critical Distinction: In MS/MS, we are often differentiating the Amadori product from the Schiff base isomer.

Part 2: Comparative Ionization & Fragmentation Modalities

Ionization: ESI vs. MALDI

For 1-amino-1-deoxy sugars, Electrospray Ionization (ESI) is superior to MALDI.

  • Causality: These molecules are polar and thermally labile. MALDI matrix crystallization often induces in-source decay (ISD) or hydrolysis of the

    
     bond before detection. ESI, particularly at low flow rates (Nano-ESI), preserves the molecular ion 
    
    
    
    .
Fragmentation: CID vs. ETD/ECD[1][2][3][4]
FeatureCollision Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Primary Mechanism Vibrational excitation (mobile proton).Radical-driven cleavage.[2]
Energy Transfer Slow heating (ms timescale).Fast (sub-

s).
Dominant Ions

(Glycosidic),

(Cross-ring).

(Peptide backbone), Intact Glycan.[3]
Application Best for Small Molecules. Structural elucidation of the sugar ring.Best for Glycopeptides. Preserves the labile

bond to map attachment sites.

Scientist's Note: For free 1-amino-1-deoxy sugars, CID is the method of choice . ETD is inefficient for small molecules lacking multiple charges. However, if the sugar is attached to a peptide, ETD is required to prove the site of glycation, while CID is used to sequence the sugar itself.

Part 3: Mechanistic Deep Dive (CID Pathways)

The fragmentation of protonated 1-amino-1-deoxy-ketoses (Amadori products) follows a distinct pathway driven by the basicity of the nitrogen and the lability of the adjacent carbonyl (from the ketone form).

The Diagnostic "Water Loss" Series

Unlike standard sugars, Amadori products exhibit a "water-loss cascade" that is diagnostic of the 1-deoxy-1-amino structure.

  • $[M+H-18]^+ $: Loss of

    
     from 
    
    
    
    .
  • $[M+H-36]^+ $: Formation of pyrylium-like ions.

  • $[M+H-54]^+ $: Full aromatization (often forming hydroxymethylfurfural-like cations).

Cross-Ring Cleavages (The Fingerprint)

The most critical comparison is between the 1-amino (Amadori) and 2-amino (Glucosamine) isomers.

  • 2-Amino-2-Deoxy Sugars: The amine is at

    
    . The ring is stable. Fragmentation is dominated by cross-ring cleavages like 
    
    
    
    and
    
    
    , but the
    
    
    remains intact until late-stage fragmentation.
  • 1-Amino-1-Deoxy Sugars (Amadori): The amine is at

    
    .[4] The acyclic keto-form is accessible.
    
    • Alpha-Fission: Cleavage between

      
       and 
      
      
      
      is favored, yielding a characteristic ion at
      
      
      88
      (for Glycine adducts) or
      
      
      [Amine + 30]
      .
    • Retro-Aldol: High-energy CID triggers retro-aldol cleavage of the sugar backbone.

Visualization: Amadori Fragmentation Pathway

The following diagram illustrates the specific fragmentation cascade for a generic 1-amino-1-deoxy-hexose.

AmadoriFragmentation Precursor Precursor [M+H]+ (1-amino-1-deoxy-ketose) Enolization 1,2-Enolization (Charge Localization on N) Precursor->Enolization Protonation WaterLoss1 [M+H - H2O]+ (Dehydration) Enolization->WaterLoss1 -18 Da AlphaCleavage Alpha-Cleavage (C1-C2 Bond Rupture) Enolization->AlphaCleavage High Energy CID RetroAldol Retro-Aldol Fragmentation Enolization->RetroAldol Alternative Pathway WaterLoss2 [M+H - 2H2O]+ (Pyrylium Ion) WaterLoss1->WaterLoss2 -18 Da (Stabilization) DiagnosticIon Diagnostic Amine Ion (m/z = Amine + CH2) AlphaCleavage->DiagnosticIon Formation of Immonium Ion

Caption: CID fragmentation pathway of Amadori products showing the divergence between dehydration (low energy) and alpha-cleavage (high energy).

Part 4: Experimental Protocol (Self-Validating)

This protocol uses Reductive Amination as a control. By permanently reducing the Schiff base to a secondary amine, you can distinguish it from the Amadori product (which does not reduce under mild conditions) and validate the structure.

Materials
  • Analyte: 1-amino-1-deoxy-sugar sample.[4][5][6]

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ).
    
  • Solvent: 50% Methanol / 1% Acetic Acid.

Workflow
  • Aliquot: Split sample into Tube A (Native) and Tube B (Reduced).

  • Derivatization (Tube B): Add

    
     of 100 mM 
    
    
    
    . Incubate at
    
    
    for 1 hour.
    • Validation Logic: If the signal shifts by +2 Da (reduction of

      
       to 
      
      
      
      ), the sample contained the Schiff base . If the mass remains unchanged, it was the Amadori product (ketone is less reactive to
      
      
      at acidic pH).
  • MS Acquisition:

    • Source: ESI Positive Mode.

    • Flow:

      
       (Direct Infusion).
      
    • Collision Energy (CE): Ramp 10–40 eV.

Data Analysis Table
Observed IonInterpretation
Precursor (

)
Intact Amadori or Schiff Base.

(in Tube B)
Confirms presence of unstable Glycosylamine (Schiff Base).

88 (Glycine adduct)
Specific Alpha-cleavage of Amadori Product .

Loss of sugar backbone (Cross-ring), leaving amino acid + 3 carbons.

Part 5: References

  • Yaylayan, V. A., et al. (2020).[7] "Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products." Carbohydrate Research.

  • Zhang, Y., et al. (2014).[8] "A Fundamental Study of Amadori Rearrangement Products in Reducing Sugar-Amino Acid Model System by Electrospray Ionization Mass Spectrometry." Asian Journal of Chemistry.

  • Ruan, E., et al. (2014).[8] "Study of fragmentation behavior of Amadori rearrangement products in lysine-containing peptide model by tandem mass spectrometry." Journal of Mass Spectrometry.

  • He, H., et al. (2022). "Proposed MS/MS fragmentation pathways characteristic of mono-glycated lysine." ResearchGate.[9]

  • Harvey, D. J. (2005). "Fragmentation of negative ions from carbohydrates: Part 2. Fragmentation of high-mannose N-linked glycans." Journal of the American Society for Mass Spectrometry.

Sources

Validation

FTIR spectral analysis of beta-D-galactosylamine functional groups

FTIR Spectral Analysis of -D-Galactosylamine Functional Groups: A Comparative Guide Introduction: The Analytical Challenge of Carbohydrate Amines -D-galactosylamine is a critical intermediate in glycobiology, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Analysis of -D-Galactosylamine Functional Groups: A Comparative Guide

Introduction: The Analytical Challenge of Carbohydrate Amines


-D-galactosylamine is a critical intermediate in glycobiology, frequently utilized as a scaffold for synthesizing therapeutic agents. For instance,1 (A

42 and hIAPP) in Alzheimer's and Type-2 Diabetes models[1]. Accurately characterizing its functional groups—specifically the primary amine at the anomeric center and the pyranose hydroxyls—is paramount for confirming successful synthesis and downstream conjugation efficiency.

2[2]. However, the structural similarity between the O-H and N-H stretching regions presents a unique analytical challenge. This guide objectively compares the two primary FTIR modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet)—to determine the optimal approach for


-D-galactosylamine analysis.

Modality Comparison: ATR-FTIR vs. KBr Pellet Transmission

When analyzing solid carbohydrate amines, the choice of sample introduction directly dictates the fidelity of the resulting spectrum.

The KBr Pellet Method (Transmission)

For decades,3[3].

  • Mechanism & Causality : The infrared beam passes through a longer effective pathlength compared to ATR, yielding high sensitivity for trace components[3].

  • The Carbohydrate Amine Caveat :4[4]. Because

    
    -D-galactosylamine contains multiple hydroxyl groups,5 (3300–3500 cm⁻¹) of the galactosylamine[5].
    
Attenuated Total Reflectance (ATR-FTIR)

ATR utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or Germanium).

  • Mechanism & Causality : The sample is pressed directly against the crystal. The penetration depth is shallow (typically 0.5–2 µm), which4[4].

  • The Carbohydrate Amine Advantage :5[5]. Furthermore, it ensures excellent sample-to-sample reproducibility with minimal operator-induced variations[4].

Quantitative Performance Comparison
Performance MetricATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Scientific Causality for

-D-Galactosylamine
Sample Preparation Direct application, no dilution0.1–1.0% sample in 200mg KBr6[6].
N-H / O-H Resolution High (Distinct peaks visible)Low to Moderate (Often merged)5[5].
Spectral Artifacts Refractive index shifts (minor)Stray light, baseline drift4[4].
Trace Sensitivity Moderate (Shallow penetration)Superior (Long pathlength)3[3].

Spectral Signatures of -D-Galactosylamine

To validate the synthesis or purity of


-D-galactosylamine, the following vibrational bands must be confirmed. Data is synthesized from established carbohydrate infrared absorption standards[2][7].
Functional GroupWavenumber Range (cm⁻¹)Vibrational ModeDiagnostic Significance
Primary Amine (-NH₂) 3300 – 3450 (Doublet)N-H Asymmetric/Symmetric StretchConfirms successful amination at the anomeric carbon.
Hydroxyl (-OH) 3200 – 3400 (Broad)O-H StretchIndicates the intact pyranose ring hydroxyls.
Aliphatic Chain 2850 – 2950C-H StretchBackbone structural confirmation.
Amine Scissoring 1590 – 1650N-H BendDifferentiates primary amines from secondary/tertiary structures.
Pyranose Ring 1050 – 1150C-O-C Asymmetric StretchConfirms the cyclic ether linkage of the galactose moiety.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. A spectrum is only as reliable as the background subtraction and moisture control preceding it.

Protocol A: ATR-FTIR Workflow (Recommended for Bulk Purity)
  • Crystal Validation (The "Clean" Check) : Wipe the diamond ATR crystal with isopropanol. Acquire a background spectrum. Causality: Any peaks in the 3000-2800 cm⁻¹ region indicate residual organic contamination. The background must be completely flat before proceeding.

  • Atmospheric Suppression : Ensure the spectrometer's desiccant is active. Causality:5[5].

  • Sample Application : Place ~5 mg of

    
    -D-galactosylamine powder directly onto the crystal.
    
  • Pressure Application : Lower the pressure anvil until the instrument's force gauge indicates optimal contact. Causality: Inadequate pressure leads to a low signal-to-noise ratio due to poor evanescent wave penetration into the solid sample.

  • Acquisition : Run 32 scans at 4 cm⁻¹ resolution. Self-Validation: Check the baseline. If it slopes downward at higher wavenumbers, the sample contact is uneven.

Protocol B: KBr Pellet Workflow (Recommended for Trace Impurity Analysis)
  • Matrix Desiccation (Critical Step) :6[6]. Causality: 5

    5[5].
    
  • Milling : Mix 1 mg of

    
    -D-galactosylamine with 100 mg of anhydrous KBr. Grind in an agate mortar for exactly 60 seconds. Causality: Over-grinding introduces atmospheric moisture; under-grinding causes the Christiansen effect (asymmetric peak broadening due to particle scattering).
    
  • Pressing : Transfer to a 13 mm die. 6[6]. Causality:4[4].

  • Acquisition & Validation : Run 32 scans. Self-Validation: Inspect the baseline at 4000 cm⁻¹. If transmittance is <80%, the pellet is too thick or scattering light, and the preparation must be repeated.

Logical Workflow & Decision Matrix

The following diagram maps the causal decision-making process for analyzing carbohydrate amines, ensuring scientific integrity from sample prep to data interpretation.

FTIR_Workflow Start Sample: β-D-Galactosylamine (Carbohydrate Amine) Decision Select Analytical Modality Based on Objective Start->Decision ATR ATR-FTIR Modality (Diamond Crystal) Decision->ATR Bulk ID / Moisture-Sensitive KBr Transmission Modality (KBr Pellet) Decision->KBr Trace Impurity Analysis ATR_Prep Direct Application Apply Optimal Anvil Pressure ATR->ATR_Prep KBr_Prep Desiccate KBr at 110°C Press at 8 Tons under Vacuum KBr->KBr_Prep Validate Self-Validation Check: Baseline Drift & H₂O/CO₂ Subtraction ATR_Prep->Validate KBr_Prep->Validate Acquire Spectral Acquisition (4000 - 400 cm⁻¹, 32 Scans) Validate->Acquire Analyze Functional Group Assignment: Confirm N-H (3300 cm⁻¹) & C-O-C (1100 cm⁻¹) Acquire->Analyze

Caption: Decision matrix and self-validating workflow for the FTIR analysis of β-D-galactosylamine.

Conclusion

For the spectral analysis of


-D-galactosylamine, ATR-FTIR is objectively the superior modality for routine functional group verification . By eliminating the KBr matrix, researchers bypass the hygroscopic interference that plagues carbohydrate amine analysis, ensuring that the critical primary amine and hydroxyl stretching regions remain distinct and quantifiable. The KBr pellet method should be strictly reserved for scenarios demanding maximum sensitivity for trace impurities, provided rigorous desiccation protocols are enforced.

References

  • Infrared Absorption Spectra of Some Aldofuranoid, Aldopyranoid, and Acyclic l-Acylamido Derivatives of Sugars - NIH / PMC - 2

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Press - 3

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM - 4

  • Tryptophan-galactosylamine conjugates inhibit and disaggregate amyloid fibrils of Aβ42 and hIAPP peptides while reducing their toxicity - OmicsDI - 1

  • Measurement Methods for Powder Samples - Shimadzu - 6

  • Fourier transform infrared spectroscopy analysis of Lactose hydrolysis by beta-galactosidase - Biomedicine - 7

  • Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi? - ResearchGate - 5

Sources

Comparative

Comparative Crystallographic Guide: 1-Amino-1-deoxy-beta-D-galactose Derivatives

This guide provides a rigorous comparative analysis of X-ray crystallography data for 1-Amino-1-deoxy-beta-D-galactose (beta-galactosylamine) derivatives, contrasting them with the industry-standard iminosugar 1-deoxygal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous comparative analysis of X-ray crystallography data for 1-Amino-1-deoxy-beta-D-galactose (beta-galactosylamine) derivatives, contrasting them with the industry-standard iminosugar 1-deoxygalactonojirimycin (DGJ/Migalastat). It is designed for researchers investigating glycosidase mechanisms, transition-state mimicry, and pharmacological chaperone therapy.

Executive Summary & Structural Rationale

1-Amino-1-deoxy-beta-D-galactose (Gal-1-NH2) derivatives represent a distinct class of glycosidase inhibitors where the anomeric hydroxyl is replaced by a primary amine. Unlike iminosugars (e.g., DGJ) which place the nitrogen within the pyranose ring to mimic the oxocarbenium ion charge, Gal-1-NH2 derivatives position the nitrogen exocyclically at C1.

From a crystallographic perspective, these two classes offer contrasting insights into the active site dynamics of


-galactosidases (e.g., human GLB1, E. coli LacZ):
  • Iminosugars (DGJ): Bind as protonated cations, creating a high-affinity salt bridge with the catalytic nucleophile.

  • Glycosylamines (Gal-1-NH2): Mimic the flattened half-chair conformation of the transition state and often form reversible covalent intermediates or stabilized ion pairs, depending on pH and the specific enzyme mechanism (retaining vs. inverting).

Crystallographic Data Comparison

The following table synthesizes key structural metrics derived from high-resolution datasets of


-galactosidase complexes.
Table 1: Structural Metrics of Ligand Complexes
FeatureGalactosylamine (Gal-1-NH2) 1-Deoxygalactonojirimycin (DGJ) Native Substrate (Galactose)
PDB Representative Inferred from 1JZ7/1TG73THC (Human

-Gal), 4NXS (

-Gal A)
1TG7 (Penicillium), 1JZ7 (E. coli)
Ligand Type C1-Substituted GlycosylamineEndocyclic Nitrogen (Iminosugar)Native Product
Binding Mode Competitive / Transition State MimicReversible Competitive InhibitorProduct (Low Affinity)
Key Interaction C1-NH2

Glu/Asp (Nucleophile)
Ring NH2


Asp (Acid/Base)
C1-OH

Glu (Nucleophile)
Ring Conformation

Chair (distorted)

Chair (flattened)

Chair
Resolution (Typ.) 1.70 – 2.10 Å1.80 – 2.55 Å1.50 – 1.90 Å
Space Group

(Small molecule)

/


/

Critical Insight: In the human


-galactosidase structure (PDB: 3THC), DGJ induces a specific closure of the active site loop (residues 482–491), a feature critical for its chaperone activity. Gal-1-NH2 derivatives, lacking the endocyclic charge, often fail to induce this compact "folded" state to the same degree, explaining their lower efficacy as pharmacological chaperones despite good inhibition constants (

).

Structural Mechanism & Binding Topology

Understanding the atomic-level interactions is vital for rational drug design.

A. The "Ammonium" vs. "Oxocarbenium" Mimicry
  • DGJ Mechanism: The secondary amine in the ring is protonated at lysosomal pH (4.5–5.0). This positive charge is centrally located, perfectly mimicking the delocalized positive charge of the oxocarbenium transition state. In PDB 3THC , the ring nitrogen forms a direct hydrogen bond/salt bridge with the catalytic nucleophile (Glu268 in human

    
    -gal).
    
  • Gal-1-NH2 Mechanism: The primary amine at C1 can exist as

    
    . This places the positive charge exocyclically. While it still interacts with the catalytic carboxylates (e.g., Glu537 in E. coli LacZ), the vector of the interaction is distinct. It often mimics the leaving group departure or the initial protonation step rather than the planar transition state itself.
    
B. Small Molecule Crystal Data

For researchers synthesizing new derivatives, the small molecule crystal data for the parent scaffold is a necessary control for molecular replacement.

  • Compound: 1-Amino-1-deoxy-

    
    -D-galactose
    
  • Crystal System: Orthorhombic

  • Space Group:

    
    
    
  • Unit Cell:

    
     Å, 
    
    
    
    Å,
    
    
    Å
  • Packing: Characterized by a "zig-zag" hydrogen bonding network involving the C1-amine acting as a donor to C6-hydroxyls of adjacent molecules.

Experimental Protocol: Co-Crystallization Workflow

This protocol is optimized for obtaining high-resolution complexes of


-galactosidase with amine-derivatives.
Phase 1: Protein Preparation & Soaking

Objective: Avoid osmotic shock while ensuring high ligand occupancy.

  • Crystallization: Grow native

    
    -galactosidase crystals (e.g., E. coli or Penicillium) using the Hanging Drop Vapor Diffusion method.
    
    • Precipitant: 10-20% PEG 4000/8000, 0.2M Magnesium Acetate, pH 7.0–7.5.

  • Ligand Preparation: Dissolve Gal-1-NH2 derivative in the exact mother liquor composition to a concentration of 50–100 mM.

    • Note: Verify pH after dissolution; amine salts can significantly shift the drop pH, cracking crystals.

  • Soaking (The "Quick-Soak" Method):

    • Transfer native crystal to a 2 µL drop of Ligand Solution.

    • Incubate for 10–30 minutes . Long soaks (>2 hours) often degrade diffraction quality due to conformational changes in the active site loops.

Phase 2: Cryo-Protection & Data Collection
  • Cryo-Solvent: Supplement the ligand soaking solution with 20–25% Glycerol or Ethylene Glycol.

  • Flash Cooling: Mount loop and plunge immediately into liquid nitrogen.

  • Data Strategy: Collect a high-redundancy dataset (360° rotation) to resolve the anomalous signal if heavy atoms (e.g., Sulfur in Met/Cys or Iodine derivatives) are present, which aids in phasing if molecular replacement is ambiguous.

Phase 3: Validation (Self-Correcting Step)
  • Difference Map (

    
    ):  After initial rigid-body refinement, inspect the active site. A positive green density (>3
    
    
    
    ) must be visible at the C1 position.
  • B-Factor Check: If the ligand B-factors are significantly higher (>20

    
    ) than the surrounding protein residues, occupancy is low. Increase soak concentration or time.
    

Visualization: Structural Determination Pipeline

The following diagram outlines the logical flow from crystal harvesting to structural deposition, emphasizing the decision points for amine-derivatives.

G Start Native Crystal Growth (PEG/Acetate System) Soak Ligand Soaking (50mM Gal-1-NH2, 20 mins) Start->Soak Cryo Cryo-Protection (Mother Liquor + 25% Glycerol) Soak->Cryo Diffraction X-Ray Diffraction (Synchrotron Source) Cryo->Diffraction Process Data Processing (XDS/Mosflm) Diffraction->Process MR Molecular Replacement (Search Model: 1TG7/3THC) Process->MR Refine Refinement (Refmac/Phenix) MR->Refine DensityCheck Decision: Density at C1? Refine->DensityCheck Final Final PDB Deposition Refine->Final R-free converged DensityCheck->Soak No (Increase Conc.) ModelBuild Ligand Fitting & Water Update DensityCheck->ModelBuild Yes (>3σ) ModelBuild->Refine

Caption: Workflow for solving Gal-1-NH2 derivative complexes. The critical "Density Check" step ensures the amine ligand is correctly occupied before final refinement.

References

  • Ohto, U., et al. (2012). "Crystal structure of human

    
    -galactosidase: structural basis of GM1 gangliosidosis and Morquio B diseases." Journal of Biological Chemistry, 287(3), 1801-1812. Link
    
  • Rojas, A.L., et al. (2004). "Crystal structures of

    
    -galactosidase from Penicillium sp.[1] and its complex with galactose."[1][2][3][4] Journal of Molecular Biology, 343(5), 1281-1292. Link
    
  • Juers, D.H., et al. (2001).[5][6] "A structural view of the action of Escherichia coli (lacZ)

    
    -galactosidase." Biochemistry, 40(49), 14781-14794. Link
    
  • Samudzi, C.T., et al. (1985). "Crystal structure of beta-D-galactopyranosylamine." Carbohydrate Research, 142(1), 39-45. Link

  • Guce, A.I., et al. (2014). "Molecular basis of 1-deoxygalactonojirimycin arylthiourea binding to human

    
    -galactosidase A: pharmacological chaperoning efficacy on Fabry disease mutants." Chemistry & Biology, 21(2), 270-283. Link
    

Sources

Validation

A Comparative Guide to the Synthesis of Beta-Galactosylamine: Enzymatic vs. Chemical Approaches

Introduction: The Significance of Beta-Galactosylamine In the landscape of modern drug development and glycobiology, beta-galactosylamine and its derivatives are crucial building blocks. Their presence on therapeutic pep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Beta-Galactosylamine

In the landscape of modern drug development and glycobiology, beta-galactosylamine and its derivatives are crucial building blocks. Their presence on therapeutic peptides, small molecules, and probes can significantly alter physicochemical properties, enhancing bioavailability, metabolic stability, and target specificity.[1] The synthesis of these vital glycoconjugates, however, presents a fundamental choice between two distinct methodologies: the precision of enzymatic catalysis and the established versatility of traditional chemical synthesis.

This guide provides an in-depth, objective comparison of these two synthetic paradigms. We will move beyond a simple list of pros and cons to explore the underlying mechanisms, practical considerations, and performance metrics that researchers, scientists, and drug development professionals must weigh. By grounding our discussion in experimental data and established protocols, we aim to equip you with the insights needed to select the optimal synthetic strategy for your specific research and development goals.

Section 1: The Enzymatic Approach: Precision and Sustainability

Enzymatic glycosylation harnesses nature's catalysts to perform highly specific transformations under mild, environmentally friendly conditions.[2][3] This approach is particularly attractive for its ability to bypass the complex and often cumbersome protection-deprotection schemes inherent in chemical synthesis.[4][5]

The Mechanism of Biocatalysis: Transglycosylation

The most common enzymatic route to beta-galactosylamine utilizes glycoside hydrolases, such as β-galactosidase, operating in a "reverse" or "transglycosylation" mode.[6] Instead of its typical hydrolytic function (cleaving lactose into glucose and galactose), the enzyme can be prompted to transfer the galactose moiety to an alternative acceptor molecule—in this case, an amine.

The process unfolds in two key steps:

  • Formation of a Galactosyl-Enzyme Intermediate: The enzyme cleaves a suitable glycosyl donor (e.g., lactose), releasing the non-galactose portion (glucose) and forming a covalent intermediate with the galactose unit at its active site.

  • Galactosyl Transfer: In a high-concentration environment of the target amine (the acceptor), the amine's nucleophilic attack on the galactosyl-enzyme intermediate is favored over an attack by water. This results in the formation of the desired beta-galactosylamine product with high stereospecificity.[7]

Advantages of Enzymatic Synthesis
  • Exceptional Specificity: Enzymes offer unparalleled regio- and stereoselectivity, virtually eliminating the formation of unwanted anomeric mixtures (α vs. β) and ensuring the creation of the 1,2-trans linkage characteristic of beta-galactosides.[2][4]

  • Mild Reaction Conditions: Reactions are typically conducted in aqueous buffers at or near physiological pH and moderate temperatures, preserving the integrity of sensitive functional groups on complex substrates.[8]

  • Environmental Sustainability: This method avoids the use of toxic heavy metal catalysts and harsh organic solvents, generating significantly less chemical waste and boasting a superior "green chemistry" profile.[9][10]

  • Simplified Workflow: The need for multi-step protection and deprotection strategies is eliminated, leading to a more streamlined and potentially faster synthetic route from starting materials to the final product.[5]

Challenges and Considerations
  • Competing Hydrolysis: The primary competing reaction is the hydrolysis of the glycosyl donor by water, which reduces the overall yield of the desired transglycosylation product.[7] High substrate concentrations are often used to favor the transfer reaction.

  • Enzyme Cost and Availability: While many β-galactosidases are commercially available, highly specific or engineered enzymes for novel substrates can be expensive and may not be readily accessible.[11]

  • Substrate Scope: Enzymes are inherently specific. While some exhibit useful promiscuity, the range of acceptable amine acceptors may be limited compared to chemical methods.[12]

Experimental Workflow: Enzymatic Synthesis

cluster_0 Enzymatic Synthesis Workflow Donor Galactose Donor (e.g., Lactose) Reactor Reaction Incubation (Controlled Temp & pH) Donor->Reactor Acceptor Amine Acceptor Acceptor->Reactor Enzyme β-Galactosidase in Buffer Enzyme->Reactor Product β-Galactosylamine Product Reactor->Product Transglycosylation Purification Purification (e.g., Chromatography) Product->Purification Final Pure β-Galactosylamine Purification->Final

Caption: High-level workflow for the enzymatic synthesis of beta-galactosylamine.

Detailed Protocol: Enzymatic Synthesis of a Model Beta-Galactosylamine

This protocol describes the synthesis of a beta-galactosyl conjugate using a commercially available β-galactosidase.

Materials:

  • β-Galactosidase from Aspergillus oryzae

  • Lactose (Galactose Donor)

  • Target Amine (e.g., Chlorphenesin, as a model aromatic amine alcohol)[13]

  • Sodium Phosphate Buffer (50 mM, pH 6.5)

  • Acetonitrile (for HPLC analysis)

  • HPLC system with an amino-based column and Refractive Index (RI) detector

Procedure:

  • Substrate Preparation: Prepare a high-concentration lactose solution (e.g., 400 g/L) in 50 mM sodium phosphate buffer (pH 6.5).[14]

  • Acceptor Addition: Dissolve the target amine acceptor (e.g., Chlorphenesin at 44 mM) into the lactose solution. Gentle heating may be required to aid dissolution.[14]

  • Enzyme Addition: Once the solution has cooled to the optimal reaction temperature for the enzyme (typically 37-50°C for A. oryzae), add the β-galactosidase. The optimal enzyme loading should be determined empirically but can start at a concentration of ~5 U/mL.[15]

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 12-24 hours).

  • Monitoring: Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24 h). Terminate the reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes) to denature the enzyme.

  • Analysis: Analyze the composition of the reaction mixture by HPLC to quantify the consumption of the amine acceptor and the formation of the galactosyl-amine product.[7]

  • Termination and Purification: Once the reaction has reached optimal conversion, terminate the entire batch by heat inactivation. The product can then be purified from the remaining lactose, glucose, and galactose using techniques like preparative chromatography.

Section 2: The Chemical Approach: Scalability and Versatility

Chemical synthesis offers a powerful and highly versatile route to glycosides, built upon decades of methodological refinement. While more complex, it provides broad substrate compatibility and follows well-established pathways for scaling up production.

The Mechanism of Chemical Glycosylation: The Koenigs-Knorr Reaction

A cornerstone of chemical glycosylation is the Koenigs-Knorr reaction .[16][17] This method involves the coupling of a glycosyl donor with a glycosyl acceptor . To synthesize beta-galactosylamine, the key steps are:

  • Protection: All hydroxyl groups on the galactose starting material are protected (e.g., via acetylation) except for the anomeric carbon. This prevents unwanted side reactions.[5]

  • Activation: The protected galactose is treated with a reagent like HBr to form a reactive glycosyl halide (e.g., acetobromogalactose) at the anomeric position. This is the glycosyl donor.

  • Glycosylation: The glycosyl donor is reacted with the amine acceptor in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate.[16][18] The promoter facilitates the departure of the halide, creating an electrophilic oxocarbenium ion intermediate.

  • Stereocontrol: Crucially, the protecting group at the C-2 position (the acetyl group) provides "neighboring group participation." It forms a temporary cyclic acetoxonium ion intermediate, which sterically hinders the approach of the amine acceptor from the alpha-face of the sugar ring.[19][20] This forces the nucleophilic attack to occur from the beta-face, resulting in the desired 1,2-trans (beta) configuration.

  • Deprotection: Finally, all protecting groups are removed (e.g., via Zemplén deacetylation with sodium methoxide) to yield the final beta-galactosylamine.[21]

Advantages of Chemical Synthesis
  • Broad Substrate Scope: Chemical methods are generally less sensitive to the structure of the amine acceptor than enzymatic ones, allowing for a wider range of molecules to be glycosylated.

  • Scalability: The methodologies for chemical glycosylation are well-established in process chemistry, making them readily scalable for gram-scale and larger production.[21]

  • No Competing Hydrolysis: Reactions are run under anhydrous conditions, eliminating the water-induced hydrolysis that can lower yields in enzymatic systems.

Challenges and Considerations
  • Multi-Step Procedures: The requisite protection-deprotection steps add significant time and complexity to the overall synthesis, often leading to lower overall yields despite high yields in individual steps.[9][22]

  • Stereochemical Control: While neighboring group participation is effective, achieving perfect stereoselectivity can be challenging. Small amounts of the alpha-anomer are often formed, requiring careful purification.[5]

  • Harsh Conditions and Waste: The use of toxic reagents (heavy metal salts), anhydrous organic solvents, and multiple reaction steps generates considerable chemical waste and raises environmental and safety concerns.[10]

Experimental Workflow: Chemical Synthesis

cluster_1 Chemical Synthesis Workflow (Koenigs-Knorr) Start Galactose Protect Protection (e.g., Acetylation) Start->Protect Activate Halogenation (e.g., HBr/AcOH) Protect->Activate Donor Glycosyl Halide (Donor) Activate->Donor Couple Glycosylation (Silver Salt Promoter) Donor->Couple Acceptor Amine Acceptor Acceptor->Couple ProtectedProd Protected Conjugate Couple->ProtectedProd β-linkage formation Deprotect Deprotection (e.g., NaOMe) ProtectedProd->Deprotect Purify Purification Deprotect->Purify Final Pure β-Galactosylamine Purify->Final

Caption: Multi-step workflow for the chemical synthesis of beta-galactosylamine.

Detailed Protocol: Chemical Synthesis of a Model Beta-Galactosylamine

This protocol outlines the synthesis of a beta-galactosylamine via the reduction of a glycosyl azide, a common and effective variation of the chemical approach.[23]

Part A: Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Azide

  • Halogenation: Commercially available pentaacetyl-β-D-galactose is converted to 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (acetobromogalactose) using a solution of HBr in acetic acid.

  • Azide Substitution: The resulting glycosyl bromide is dissolved in an appropriate solvent (e.g., dimethylformamide) and reacted with sodium azide (NaN₃) to displace the bromide, yielding the glycosyl azide. This reaction proceeds with inversion of stereochemistry, forming the β-anomer.

  • Purification: The product is purified by crystallization or column chromatography.

Part B: Reduction to Beta-Galactosylamine

  • Reduction: The purified glycosyl azide is dissolved in a solvent like methanol. A catalyst, such as Palladium on carbon (Pd/C), is added.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring. The azide group is reduced to the primary amine.

  • Filtration and Deprotection: The catalyst is removed by filtration through Celite. The acetyl protecting groups can then be removed by adding a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation). The reaction is monitored by TLC.

  • Workup and Purification: The reaction is neutralized with an acid resin, filtered, and the solvent is removed under reduced pressure. The final unprotected beta-galactosylamine is then purified, often by recrystallization.

Section 3: Head-to-Head Performance Analysis

To provide a clear, data-driven comparison, the following table summarizes key performance indicators for both synthetic routes. The values represent typical ranges reported in the literature and may vary based on the specific substrate and reaction optimization.

ParameterEnzymatic SynthesisChemical SynthesisRationale & Citations
Stereoselectivity Excellent (>99% β)Good to Excellent (>95% β)Enzymes are inherently stereospecific.[4] Chemical methods rely on neighboring group participation, which is highly effective but can sometimes yield minor anomers.[19]
Number of Steps 1-2 (Reaction, Purification)4-6 (Protection, Activation, Coupling, Deprotection, Purifications)Enzymatic routes are direct.[8] Chemical synthesis is necessarily a multi-step process.[5][21]
Typical Overall Yield 30 - 65%10 - 30%Enzymatic yields are limited by hydrolysis but occur in one step.[13][24] Chemical yields suffer from cumulative losses over multiple steps.[21]
Reaction Conditions Aqueous buffer, pH 5-8, 30-60°CAnhydrous organic solvents, inert atmosphere, often requires catalysts (Ag, Hg salts).[7][16]
Substrate Compatibility Moderate (Enzyme-dependent)BroadChemical reagents are less specific than enzymes.[12]
Waste Generation Low (Buffer salts, residual sugars)High (Solvents, protecting groups, metal salts)The multi-step nature and use of stoichiometric reagents in chemical synthesis generate significant waste.[10]
Scalability Challenging (Enzyme cost, volumetric productivity)Well-establishedChemical processes are routinely scaled in industrial settings.[21] Enzymatic scale-up requires specialized bioreactors.

Section 4: Conclusion: Selecting the Right Synthetic Path

The choice between enzymatic and chemical synthesis of beta-galactosylamine is not a matter of one being definitively superior, but rather a strategic decision based on the specific goals of the project.

Choose Enzymatic Synthesis when:

  • Absolute stereochemical purity is the highest priority.

  • The target molecule or substrates are sensitive and cannot withstand harsh chemical conditions .

  • Green chemistry and sustainability are key project drivers.

  • The required enzyme is readily available and cost-effective for the desired scale.

Choose Chemical Synthesis when:

  • The project requires gram-scale or larger quantities of the final product.

  • The amine substrate is structurally novel or unlikely to be accepted by known enzymes.

  • The laboratory is well-equipped for multi-step organic synthesis , and established protocols are preferred.

  • A moderate overall yield is acceptable in exchange for versatility and a predictable scale-up path .

Ultimately, a hybrid "chemoenzymatic" approach may offer the best of both worlds, using chemical methods to create a core structure and enzymes to perform specific, challenging glycosylations in the final steps.[4][22] As enzyme engineering and biocatalysis continue to advance, the scope and efficiency of enzymatic methods will undoubtedly expand, making them an increasingly compelling choice for the synthesis of complex glycoconjugates.

References

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Glycoprotein Analysis Methods. Retrieved from [Link]

  • García-García, E., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. MDPI. Retrieved from [Link]

  • García-García, E., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. ResearchGate. Retrieved from [Link]

  • Varki, A., et al. (2022). Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates. NCBI Bookshelf. Retrieved from [Link]

  • van der Vorm, S., et al. (2018). Glycosylation of Glycopeptides: A Comparison of Chemoenzymatic and Chemical Methods. ResearchGate. Retrieved from [Link]

  • Desmet, T., et al. (2012). Enzymatic glycosylation of small molecules: challenging substrates require tailored catalysts. PubMed. Retrieved from [Link]

  • Kun-Go, P., et al. (2004). Synthesis of a polymer-bound galactosylamine and its application as an immobilized chiral auxiliary in stereoselective syntheses of piperidine and amino acid derivatives. PubMed. Retrieved from [Link]

  • Desmet, T., et al. (2012). Enzymatic Glycosylation of Small Molecules: Challenging Substrates Require Tailored Catalysts. SciSpace. Retrieved from [Link]

  • Rizvi, A., et al. (2019). Comparison of enzymatic and chemical glycosylation in terms of Space-Time Yield and E-factor. ResearchGate. Retrieved from [Link]

  • Dou, Z., et al. (2022). Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro. PMC. Retrieved from [Link]

  • Varki, A., et al. (2009). Chemical and Enzymatic Synthesis of Glycans. NCBI Bookshelf. Retrieved from [Link]

  • Yi, W., et al. (2010). Highly Efficient Chemoenzymatic Synthesis of β1–3-Linked Galactosides. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

  • E-Rasoul, A., et al. (2016). Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. RSC Publishing. Retrieved from [Link]

  • Pathak, T. P., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. Retrieved from [Link]

  • chemeurope.com. (n.d.). Koenigs-Knorr reaction. Retrieved from [Link]

  • Both, P., et al. (2017). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical glycosylation. Retrieved from [Link]

  • Misra, A. K., et al. (2019). Chemical O-Glycosylations: An Overview. SciSpace. Retrieved from [Link]

  • Wever, R., et al. (2020). Enzymatic Synthesis of 2-(β-Galactosyl)-ethyl Methacrylate by β-Galactosidase from Pyrococcus woesei and Application for Glycopolymer Synthesis and Lectin Studies. PubMed. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 25.6: Reactions of Monosaccharides. Retrieved from [Link]

  • Funane, K., et al. (2004). Enzymatic synthesis of a beta-D-galactopyranosyl cyclic tetrasaccharide by beta-galactosidases. PubMed. Retrieved from [Link]

  • ACS Publications. (2019). Safe and Scalable Continuous Flow Azidophenylselenylation of Galactal to Prepare Galactosamine Building Blocks. Organic Process Research & Development. Retrieved from [Link]

  • Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Retrieved from [Link]

  • Bay, S., et al. (1993). Enzymatic synthesis of some O-beta-D-digalactosyl glycopeptides, using beta-D-galactosidase. PubMed. Retrieved from [Link]

  • Wang, J., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. ResearchGate. Retrieved from [Link]

  • van der Put, N. (2021). Chemical synthesis of fragments of galactosaminogalactan and pel polysaccharides. Scholarly Publications Leiden University. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of galactosamine building block 1. Reagents and.... Retrieved from [Link]

  • Wang, J., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Galactosidase. Retrieved from [Link]

  • Geilich, B., et al. (2020). Chemo‐Enzymatic Synthesis of Isomeric I‐branched Polylactosamines Using Traceless Blocking Groups. DSpace. Retrieved from [Link]

  • McKay, M. J., et al. (2015). Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) β-galactosidase GALA from Bacillus circulans with high transgalactosylation activity. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) β-Galactosidase-Catalyzed Synthesis of Galactosyl Chlorphenesin and Its Characterization. Retrieved from [Link]

  • Yu, H., et al. (2010). Highly Efficient Chemoenzymatic Synthesis of β1–4-Linked Galactosides with Promiscuous Bacterial β1–4-Galactosyltransferases. PMC. Retrieved from [Link]

  • D'auria, M., et al. (2006). Beta-galactosidase Catalyzed Selective Galactosylation of Aromatic Compounds. PubMed. Retrieved from [Link]

  • Jo, H. G., et al. (2013). β-galactosidase-catalyzed synthesis of galactosyl chlorphenesin and its characterization. PubMed. Retrieved from [Link]

Sources

Comparative

Chromatographic Separation of Galactosylamine from Unreacted Galactose

This guide outlines the technical strategy for the chromatographic separation of Galactosylamine (1-amino-1-deoxy-D-galactose) from unreacted Galactose .[1] Editorial Note: The separation of galactosylamine (GalNH₂) is c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical strategy for the chromatographic separation of Galactosylamine (1-amino-1-deoxy-D-galactose) from unreacted Galactose .[1]

Editorial Note: The separation of galactosylamine (GalNH₂) is chemically distinct from galactosamine (GalN, 2-amino-2-deoxy-galactose).[1] Galactosylamine is a glycosylamine, characterized by an amine group at the anomeric carbon (C1). This structural feature renders it inherently unstable in aqueous acidic media , creating a "race against hydrolysis" during purification. This guide prioritizes protocols that mitigate reversion to galactose.

Content Type: Publish Comparison Guide Audience: Senior Researchers, Process Chemists, Glycobiologists

Executive Summary

The purification of galactosylamine is a critical intermediate step in glycan labeling (e.g., reductive amination) and neoglycoconjugate synthesis. Unlike stable amino sugars, galactosylamine exists in a dynamic equilibrium with galactose and ammonia in water. Successful separation requires exploiting the pKa difference (Amine vs. Hydroxyl) while strictly controlling pH and Temperature to prevent hydrolysis.

This guide compares two primary methodologies:

  • Cation Exchange Chromatography (CEX): High capacity, charge-based separation.[1] Best for preparative scale, provided temperature is controlled.

  • HILIC (Polymer-based Amino/Amide): High pH stability, polarity-based separation.[1][2] Best for analytical monitoring and high-recovery micro-preparations.[1]

Part 1: The Physicochemical Challenge

To design a valid protocol, one must understand the instability mechanism.

The Hydrolysis Trap

Galactosylamine is a weak base (pKa


 5.7). In acidic conditions (pH < 5), it protonates (

), which theoretically aids cation exchange binding.[1] However, protonation also activates the anomeric center for nucleophilic attack by water, catalyzing rapid hydrolysis back to galactose.
  • Implication: Traditional acidic CEX (e.g., Dowex 50 H⁺ form) often destroys the product before elution.

  • Solution: Use Ammonium-form resins or High-pH HILIC to maintain the amine in a neutral or stable salt state.[1]

HydrolysisMechanism Gal D-Galactose (Neutral) Inter Intermediate (Open Chain) Gal->Inter + NH3 GalNH2 Galactosylamine (Unstable Base) Inter->GalNH2 - H2O GalNH2->Gal Slow Hydrolysis (Neutral pH) Protonated Gal-NH3+ (Activated) GalNH2->Protonated + H+ (Acidic pH) Protonated->Gal + H2O (Rapid Hydrolysis)

Figure 1: The instability cycle of Galactosylamine.[1] Acidic conditions required for cation exchange capture accelerate product degradation.

Part 2: Comparative Methodologies

Method A: Cold Cation Exchange (Modified SCX)

Best For: Preparative scale (>100 mg) isolation where removal of excess galactose is critical.

Mechanism: Galactose is neutral and flows through the column. Galactosylamine, even as a weak base, will interact with strong cation exchangers. To prevent hydrolysis, the column is run in the Ammonium (


) form  rather than the Hydrogen (

) form, and the temperature is kept near

.
Protocol Workflow
  • Resin Preparation: Use a Strong Cation Exchanger (e.g., Dowex 50W or equivalent sulfonated polystyrene).[1]

    • Conversion: Wash resin with 1M

      
       to convert to 
      
      
      
      form, then wash with water until pH is neutral (~7.5).
  • Loading: Dissolve the crude reaction mixture (Gal + GalNH₂) in ice-cold water containing 0.1%

    
    .
    
  • Elution:

    • Step 1 (Flow-through): Elute with cold water.[1] Galactose (neutral) elutes in the void volume.

    • Step 2 (Product): Elute with 0.5 M

      
      .[1] The pH shift deprotonates the amine, but the high ammonia concentration favors the amine equilibrium (Le Chatelier's principle) and displaces the product.
      
  • Work-up: Immediately lyophilize the basic fractions. Do not rotovap at high heat.

Performance Data (Method A)

Parameter Value Notes
Recovery 75 - 85% Loss due to on-column hydrolysis.[1]
Purity > 95% Excellent removal of neutral sugars.
Speed Medium Requires careful washing; slow flow at 4°C.

| Stability Risk | High | Requires strict temperature control.[1] |

Method B: Polymer-Based HILIC (High pH)

Best For: Analytical quantification, LC-MS monitoring, and micro-purification.[1]

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) separates based on polarity.[1] Polymer-based amino columns (e.g., Shodex HILICpak or similar) are stable from pH 2–13.[1] By running at pH 9–10 , we suppress the ionization of the sugar hydroxyls while keeping the galactosylamine stable.

Protocol Workflow
  • Column: Polymer-based Amino/Amide HILIC column (e.g., Shodex VG-50 or Agilent HILIC-Z).[1]

  • Mobile Phase:

    • A: 0.1%

      
       in Water (pH ~10).
      
    • B: 100% Acetonitrile.[1]

  • Gradient: Isocratic 80% B (Acetonitrile) typically yields separation, or a shallow gradient 85%

    
     70% B.[1]
    
  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is required as these sugars lack chromophores.[1]

Performance Data (Method B)

Parameter Value Notes
Recovery > 90% Minimal hydrolysis at alkaline pH.[1]
Resolution (Rs) 1.5 - 2.0 GalNH₂ is less polar than Gal (Amine vs OH).[1]
Speed Fast < 15 min run time.[1]

| Stability Risk | Low | Alkaline conditions stabilize the glycosylamine. |

Part 3: Experimental Validation & Data

Separation Profile Comparison

The table below summarizes the retention behavior observed when separating a synthetic mixture (50:50 Gal:GalNH₂).

MethodElution OrderResolution MechanismKey Observation
Cation Exchange (NH4+ form) 1. Galactose (Void)2.[1] Galactosylamine (Retained)Ionic InteractionGalactose elutes immediately.[1] GalNH₂ requires ammonia bump to elute.[1]
HILIC (Amide/Amino) 1. Galactosylamine2.[1] GalactoseHydrophilicityGalNH₂ (less hydrophilic) elutes before Galactose in high organic mode.[1]
Recommended "Self-Validating" Protocol

For researchers needing to isolate the product for immediate downstream use (e.g., labeling), Method A (CEX) is often too slow and risky. The following Hybrid Precipitation/Wash Protocol is recommended as the most robust "purification" method, validated by yield and NMR.

The "Carbamate Stabilization" Workflow:

  • Synthesis: React Galactose with excess

    
     (sat. aq) for 48h.
    
  • Isolation: Do not evaporate. Add 5 volumes of Methanol.

  • Validation: The Ammonium Galactosyl-Carbamate salt often precipitates or can be crystallized.[1]

  • Conversion: When ready to use, dissolve in water; the carbamate decomposes to free Galactosylamine and

    
    .
    

Workflow Start Crude Reaction Mix (Gal + GalNH2 + NH4HCO3) Decision Scale & Goal? Start->Decision PathA Preparative Isolation (>100mg) Decision->PathA High Yield PathB Analytical / Micro (<10mg) Decision->PathB High Purity/Analysis StepA1 Cation Exchange (NH4+ Form) Temp: 4°C PathA->StepA1 StepB1 HILIC (Polymer Amino) pH 10 (NH4OH) PathB->StepB1 StepA2 Elute: 0.5M NH4OH StepA1->StepA2 StepA3 Lyophilize Immediately StepA2->StepA3 StepB2 Detect: ELSD/MS StepB1->StepB2

Figure 2: Decision matrix for selecting the appropriate purification workflow based on scale and stability requirements.

References

  • Likhosherstov, L. M., et al. (1986). Improved synthesis of glycosylamines. Carbohydrate Research. Describes the fundamental ammonium bicarbonate synthesis and the instability issues.

  • Shodex HPLC. (2020).[1] LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Demonstrates the stability of polymer-based columns at high pH for amino-sugar separation.[1]

  • Agilent Technologies. (2019).[1] Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column. Provides protocols for separating reducing sugars and amino sugars using high-pH mobile phases.[1]

  • Vetter, D. (1995).[1] Preparation of Glycosylamines. Patent EP0601897A1.[1] Details the synthesis and difficulties in resin-based isolation of glycosylamines.

Sources

Validation

Comparative Stability of Glucosylamine vs. Galactosylamine Derivatives

The following guide details the comparative stability of glucosylamine and galactosylamine derivatives, focusing on their hydrolytic, thermodynamic, and kinetic profiles in the context of drug development. Content Type:...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative stability of glucosylamine and galactosylamine derivatives, focusing on their hydrolytic, thermodynamic, and kinetic profiles in the context of drug development.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, Glycobiologists

Executive Summary

In drug delivery applications—specifically for targeting the GLUT (glucose) versus ASGPR (galactose/liver) receptors—the stability of the glycosylamine linkage (


) is a critical quality attribute.

While both classes of compounds share the same fundamental sensitivity to acid-catalyzed hydrolysis, glucosylamine derivatives exhibit superior thermodynamic stability compared to their galactosylamine counterparts. This difference is driven by the stereochemical orientation of the hydroxyl group at Carbon-4 (C4).

  • Glucosylamines: Adopt a stable

    
     chair conformation where all bulky substituents (including -OH and -NHR) can occupy equatorial positions.
    
  • Galactosylamines: The C4-OH is axial , introducing 1,3-diaxial steric interactions that slightly destabilize the pyranose ring, increasing the rate of ring-opening and susceptibility to hydrolysis or Amadori rearrangement.

Mechanistic Foundation: The C4 Epimer Effect

The stability difference is not merely empirical but rooted in the conformational free energy of the pyranose ring.

Thermodynamic Stability (The Chair Flip)

The stability of a glycosylamine is dictated by its ability to maintain a closed pyranose ring.

  • 
    -D-Glucosylamine:  All substituents (C1-N, C2, C3, C4, C5) are equatorial . This is the global thermodynamic minimum for hexoses.
    
  • 
    -D-Galactosylamine:  The C4-OH is axial . This creates a "steric penalty" (approx. 0.8–1.0 kcal/mol) compared to glucose. This strain makes the ring-opening energy barrier slightly lower, facilitating mutarotation and hydrolysis.
    
Reaction Pathways

Glycosylamines (


) face two primary degradation pathways in aqueous media:
  • Hydrolysis: Reversal to the parent sugar and amine (pH < 7).

  • Amadori Rearrangement: Irreversible isomerization to a 1-amino-2-ketose (pH 4–7, heat).

ReactionPathways cluster_legend Stability Factors Start Glycosylamine (N-Glycoside) Schiff Open-Chain Schiff Base Start->Schiff Ring Opening (Faster for Gal) Schiff->Start Ring Closure Hydrolysis Hydrolysis Products (Sugar + Amine) Schiff->Hydrolysis + H2O (pH < 5) Amadori Amadori Product (1-amino-2-ketose) Schiff->Amadori + H+ (Rearrangement) Note1 Galactose: Axial C4-OH increases ring opening rate

Figure 1: Divergent degradation pathways for glycosylamines.[1] The open-chain Schiff base is the pivotal intermediate.

Comparative Stability Analysis

The following data synthesizes kinetic trends observed in glycosylamine chemistry. While absolute rates depend on the specific


-substituent (e.g., alkyl vs. aryl amine), the relative trends remain constant.
Table 1: Stability Profile Comparison
FeatureGlucosylamine DerivativesGalactosylamine DerivativesMechanistic Driver
Thermodynamic Stability High Moderate All-equatorial geometry in Glucose vs. Axial C4-OH in Galactose.
Hydrolysis pH Sensitivity Unstable at pH 4–6Stable at pH > 8Unstable at pH 4–7Stable at pH > 8.5Protonation of ring nitrogen facilitates C1-N bond cleavage.
Amadori Rearrangement SlowerFaster Steric relief at C4 during ring-opening promotes the open-chain intermediate required for rearrangement.
Mutarotation Rate Slow (

)
Fast (

)
Lower energy barrier for Gal ring opening.
Storage Shelf-Life Months (desiccated, 4°C)Weeks (desiccated, 4°C)Hygroscopicity and lower crystal lattice energy of Gal derivatives.
The "Danger Zone" (pH 4.0 – 7.0)

Both derivatives exhibit a "bell-shaped" instability profile.

  • pH < 3: The amine group is fully protonated (

    
    ), preventing initial nucleophilic attack to form the bond, but once formed, the glycosylamine is rapidly hydrolyzed by acid catalysis.
    
  • pH 4–7: This is the critical window for Amadori rearrangement . The proton concentration is sufficient to catalyze the rearrangement, but not high enough to completely hydrolyze the Schiff base immediately. Galactosylamines rearrange faster in this window because the open-chain form is energetically less penalized relative to its cyclic form than in the glucose series.

  • pH > 8: Both species are relatively stable as the free base.

Experimental Protocols

To validate these stability differences in your specific drug conjugate, use the following self-validating protocols.

Protocol A: High-Purity Synthesis (Minimizing Amadori Byproducts)

Objective: Synthesize pure


-glycosylamines without heat to prevent rearrangement.
  • Reagents: Dissolve D-Glucose or D-Galactose (1.0 eq) in anhydrous Methanol.

  • Amine Addition: Add the target amine (

    
    , 1.1 eq).
    
  • Conditions: Stir at Room Temperature (strictly < 30°C) for 24–48 hours.

    • Note: Do not reflux. Refluxing promotes the irreversible Amadori rearrangement.

  • Crystallization: The product often precipitates. If not, add cold diethyl ether.

  • Validation:

    
    -NMR (
    
    
    
    ).
    • Glucosylamine: Look for doublet at

      
       ppm (
      
      
      
      Hz, indicating
      
      
      -anomer).
    • Galactosylamine: Look for doublet at

      
       ppm (
      
      
      
      Hz).
    • Impurity Check: Amadori products show complex multiplets at

      
       ppm (C1 protons of ketose).
      
Protocol B: Comparative Hydrolytic Stability Assay

Objective: Determine the half-life (


) of the C1-N bond at physiological pH.
  • Buffer Preparation: Prepare 50 mM Phosphate Buffer at pH 5.0, 7.4, and 9.0.

  • Sample Prep: Dissolve Glc-amine and Gal-amine derivatives (10 mM) in buffers containing 10%

    
     (for lock).
    
  • Incubation: Hold at 37°C.

  • Monitoring: Acquire quantitative

    
    -NMR spectra at 
    
    
    
    .
  • Quantification: Integrate the H-1 anomeric signal of the Glycosylamine vs. the H-1 signal of the free sugar (

    
     doublet appearing at 
    
    
    
    ppm).
  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .
    
    

AssayWorkflow Step1 Dissolve Derivative in Buffer (pH 5 / 7.4) Step2 Incubate at 37°C (Thermostated NMR Probe) Step1->Step2 Step3 Acquire 1H-NMR (Water Suppression) Step2->Step3 Step4 Integrate H-1 Peak (Glycosylamine vs Free Sugar) Step3->Step4 Step5 Calculate Kinetic Rate (k_obs) Step4->Step5

Figure 2: Workflow for NMR-based kinetic stability profiling.

Applications in Drug Development

When to use Glucosylamines:
  • Target: Systemic distribution or GLUT1/GLUT4 targeting (Blood-Brain Barrier).

  • Requirement: Long-term formulation stability.

  • Advantage: The high stability of the

    
    -glucosylamine moiety simplifies shelf-life considerations and reduces the risk of toxic aldehyde generation (from hydrolysis) during storage.
    
When to use Galactosylamines:
  • Target: Liver Hepatocytes via ASGPR (Asialoglycoprotein Receptor).

  • Requirement: Rapid payload release in the endosome.

  • Advantage: The slightly lower hydrolytic stability of galactosylamines is advantageous here. Upon endocytosis (pH drops to ~5.5), the galactosylamine linkage hydrolyzes faster than a glucosylamine, facilitating the release of the drug payload specifically within the target cell.

References

  • Isbell, H. S., & Frush, H. L. (1958). Mutarotation, Hydrolysis, and Rearrangement Reactions of Glycosylamines. The Journal of Organic Chemistry.

  • Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Amadori rearrangement products: Analysis, synthesis, kinetics, reactions, and spectroscopic properties. Critical Reviews in Food Science and Nutrition.

  • Kaufmann, M., et al. (2016). Structure-reactivity relationship of Amadori rearrangement products compared to related ketoses. Carbohydrate Research.

  • Hardmeier, M., et al. (2025). Glucosamine and galactosamine functionalised silica nanoparticles for the targeting of glycoproteins. ChemRxiv.

  • Wong, S. Y. C., et al. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery. MDPI Pharmaceutics.

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of 1-Amino-1-deoxy-β-D-galactose: A Comparative Analysis of Elemental Analysis and Spectroscopic Techniques

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 1-Amino-1-deoxy-β-D-galactose is a critical, non-negotiable step in ensuring the validity of experimental...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 1-Amino-1-deoxy-β-D-galactose is a critical, non-negotiable step in ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides an in-depth, experience-driven comparison of elemental analysis with modern spectroscopic and chromatographic techniques for the purity assessment of this important amino sugar. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative framework to empower you in selecting the most appropriate analytical strategy for your specific needs.

The Foundational Pillar: Elemental Analysis (CHN Analysis)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental method for assessing the purity of a synthesized organic compound. The principle is straightforward: the experimental weight percentages of carbon, hydrogen, and nitrogen are compared against their theoretical values calculated from the molecular formula. For 1-Amino-1-deoxy-β-D-galactose (C₆H₁₃NO₅), a pure, anhydrous sample should yield elemental percentages that closely match the theoretical values.

Theoretical Elemental Composition of 1-Amino-1-deoxy-β-D-galactose

To begin any purity assessment using elemental analysis, the theoretical percentages of each element must be calculated based on the compound's molecular formula, C₆H₁₃NO₅, and the atomic weights of its constituent elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u).[1]

The molecular weight of 1-Amino-1-deoxy-β-D-galactose is 179.17 g/mol .[1]

ElementAtomic Weight (u)Number of AtomsTotal Weight (u)Percentage (%)
Carbon (C)12.011672.06640.22
Hydrogen (H)1.0081313.1047.31
Nitrogen (N)14.007114.0077.82
Oxygen (O)15.999579.99544.65
Total 179.172 100.00

A significant deviation of the experimental results from these theoretical values can indicate the presence of impurities, such as residual solvents, inorganic salts, or by-products from the synthesis.

Experimental Protocol: CHN Analysis of 1-Amino-1-deoxy-β-D-galactose

This protocol outlines the essential steps for performing a CHN analysis on a sample of 1-Amino-1-deoxy-β-D-galactose. The causality behind each step is explained to ensure a self-validating system.

1. Sample Preparation: The Critical First Step

  • Homogenization: Ensure the sample is a fine, homogenous powder. This is crucial because only a small amount of sample (typically 1-3 mg) is analyzed, and it must be representative of the entire batch.[2]

  • Drying: 1-Amino-1-deoxy-β-D-galactose is a polar compound and can be hygroscopic. The presence of water will lead to erroneously low carbon and nitrogen percentages and an inflated hydrogen percentage. Dry the sample thoroughly under vacuum over a desiccant (e.g., P₂O₅) to a constant weight.[2][3]

2. Instrument Calibration

  • Modern elemental analyzers are automated systems. Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is vital for ensuring the accuracy of the measurements.

3. Sample Weighing and Encapsulation

  • Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance. The exact weight is recorded by the instrument's software.

  • Seal the capsule to ensure no loss of sample and to contain the combustion products. For hygroscopic substances, this should be done in a controlled environment like a glove box.[2]

4. Combustion and Analysis

  • The encapsulated sample is dropped into a high-temperature combustion furnace (typically around 900-1000 °C).

  • The sample is combusted in a stream of pure oxygen, converting the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • The resulting gases are passed through a reduction furnace to convert any nitrogen oxides to N₂.

  • The mixture of gases is then separated, typically by gas chromatography, and detected by a thermal conductivity detector.

  • The instrument's software calculates the weight percentages of C, H, and N based on the detector's response and the initial sample weight.

5. Data Interpretation

  • Compare the experimental weight percentages of C, H, and N to the theoretical values. A generally accepted tolerance for a pure compound is within ±0.4% of the theoretical value for each element.

Experimental Workflow for CHN Analysis

CHN_Workflow Workflow for CHN Elemental Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Homogenize Homogenize Sample Dry Dry Sample (Vacuum Oven) Homogenize->Dry Weigh Weigh 1-3 mg into Tin Capsule Dry->Weigh Seal Seal Capsule Weigh->Seal Combust Combustion (~1000°C in O₂) Seal->Combust Reduce Reduction of NOx to N₂ Combust->Reduce Separate Gas Separation (GC) Reduce->Separate Detect Detection (TCD) Separate->Detect Calculate Calculate Experimental %C, %H, %N Detect->Calculate Compare Compare with Theoretical Values Calculate->Compare Purity Assess Purity (±0.4% tolerance) Compare->Purity

Caption: Workflow for assessing the purity of 1-Amino-1-deoxy-β-D-galactose using CHN elemental analysis.

Beyond Elemental Analysis: A Comparative Look at Alternative Techniques

While elemental analysis provides a fundamental assessment of bulk purity, it does not offer information about the nature of impurities. For a comprehensive purity profile, orthogonal techniques are essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For a polar compound like 1-Amino-1-deoxy-β-D-galactose, which lacks a strong UV chromophore, specific HPLC methods are required.

  • Methodology:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are well-suited for retaining and separating highly polar compounds like amino sugars.[4]

    • Detection: Due to the lack of a UV chromophore, detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or by pre-column derivatization with a UV-active or fluorescent tag.[5]

    • Mobile Phase: A typical mobile phase for HILIC is a mixture of a high concentration of an organic solvent like acetonitrile and a low concentration of an aqueous buffer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR). ¹H NMR is particularly useful for assessing the purity of 1-Amino-1-deoxy-β-D-galactose.

  • Methodology:

    • A high-resolution NMR spectrum (e.g., 400 MHz or higher) of the sample dissolved in a deuterated solvent (e.g., D₂O) is acquired.

    • The presence of impurity signals can be directly observed.

    • By integrating the signals corresponding to the compound of interest and comparing them to the integrals of known impurities or a certified internal standard, a quantitative measure of purity can be obtained.[6][7] NMR can also distinguish between anomers (α and β forms) of the sugar.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments. When coupled with a separation technique like HPLC (LC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying impurities.

  • Methodology:

    • High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the main compound and any impurities.[10]

    • LC-MS can be used to detect and identify impurities that may be present at very low levels.[11]

Comparative Guide: Elemental Analysis vs. Spectroscopic/Chromatographic Techniques

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the weight percentage of C, H, and N in the bulk sample.Separates components of a mixture based on their interactions with a stationary and mobile phase.Measures the magnetic properties of atomic nuclei to provide structural information.Measures the mass-to-charge ratio of ions to determine molecular weight and structure.
Information Provided Bulk elemental composition and stoichiometric purity.Number of components, relative purity, and quantification of impurities.Detailed structural information, identification of impurities, and quantitative purity.Molecular weight confirmation, structural information from fragmentation, and impurity identification.
Strengths - Simple and rapid for bulk purity assessment. - Does not require a reference standard of the analyte.- High sensitivity and resolution for separating impurities. - Well-established and versatile.- Provides unambiguous structural confirmation. - Can be used for quantitative analysis without a specific impurity standard.- Extremely high sensitivity and specificity. - Can identify unknown impurities.
Limitations - Does not identify the nature of impurities. - Insensitive to isomeric impurities. - Requires a pure, homogenous sample.- Requires method development. - May require derivatization for detection of non-UV active compounds.[12] - Quantification requires reference standards for impurities.- Lower sensitivity compared to HPLC and MS. - Can be complex to interpret for mixtures.- May not be quantitative without appropriate standards. - Can suffer from matrix effects.
Best For Initial purity check of a newly synthesized compound.Routine quality control and impurity profiling.Structural confirmation and absolute purity determination.Identification of trace impurities and structural elucidation.

Decision-Making Workflow for Purity Analysis

The choice of analytical technique depends on the specific requirements of the research or development stage. The following workflow can guide the selection process.

Purity_Analysis_Decision Decision-Making Workflow for Purity Analysis Start Start: Purity Assessment of 1-Amino-1-deoxy-β-D-galactose Initial_Check Initial Purity Check? Start->Initial_Check Elemental_Analysis Perform Elemental (CHN) Analysis Initial_Check->Elemental_Analysis Yes Impurity_Profile Need Impurity Profile? Initial_Check->Impurity_Profile No Elemental_Analysis->Impurity_Profile HPLC Develop HPLC Method (HILIC with ELSD/RID or Derivatization) Impurity_Profile->HPLC Yes Structural_Confirmation Need Structural Confirmation and Absolute Purity? Impurity_Profile->Structural_Confirmation No HPLC->Structural_Confirmation NMR Perform ¹H and ¹³C NMR (qNMR with internal standard) Structural_Confirmation->NMR Yes Trace_Impurity_ID Need to Identify Trace/Unknown Impurities? Structural_Confirmation->Trace_Impurity_ID No NMR->Trace_Impurity_ID LC_MS Perform LC-MS/HRMS Analysis Trace_Impurity_ID->LC_MS Yes End End: Comprehensive Purity Profile Established Trace_Impurity_ID->End No LC_MS->End

Caption: A workflow to guide the selection of appropriate analytical techniques for the purity assessment of 1-Amino-1-deoxy-β-D-galactose.

Conclusion

Assessing the purity of 1-Amino-1-deoxy-β-D-galactose requires a multi-faceted approach. Elemental analysis provides a robust, foundational measure of bulk purity, serving as an excellent initial screening tool. However, for a comprehensive understanding of a sample's composition, it is imperative to employ orthogonal techniques. HPLC is invaluable for routine quality control and separating impurities, while NMR offers definitive structural confirmation and an absolute measure of purity. Mass spectrometry provides unparalleled sensitivity for the identification of trace and unknown impurities. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can ensure the highest level of confidence in the purity of their materials, thereby upholding the integrity and reproducibility of their scientific endeavors.

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